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  • Product: 6-Iodo-3-hydroxy-4-nitroindazole
  • CAS: 885519-99-3

Core Science & Biosynthesis

Foundational

Tautomeric Equilibria of 6-Iodo-3-hydroxy-4-nitroindazole in Aqueous Media: A Mechanistic and Methodological Guide

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors. The precise tautomeric state of the indazole hinge-binding motif dictates i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors. The precise tautomeric state of the indazole hinge-binding motif dictates its hydrogen-bonding network, directly impacting target affinity and selectivity. While parent indazolinones predominantly exist in the oxo form in aqueous solutions, highly substituted analogs such as 6-iodo-3-hydroxy-4-nitroindazole present a highly perturbed, complex thermodynamic equilibrium.

This whitepaper provides an in-depth mechanistic analysis of how the synergistic electronic and steric effects of 6-iodo and 4-nitro substitutions rewrite the tautomeric landscape. Furthermore, it establishes a self-validating experimental framework for quantifying these microscopic equilibria in aqueous media.

The Annular and Keto-Enol Tautomeric Landscape

Indazolin-3-one derivatives exhibit a multifaceted tautomeric network comprising both annular (proton shift between N1 and N2) and keto-enol (proton shift between N/O) isomerism. The system is generally defined by three neutral microstates:

  • Form A (Benzenoid): 3-Hydroxy-1H-indazole.

  • Form B (Oxo): 1,2-Dihydro-3H-indazol-3-one.

  • Form C (Quinonoid): 3-Hydroxy-2H-indazole.

In pure aqueous solution, the parent unsubstituted indazolinone heavily favors Form B (the oxo-form) , which accounts for approximately 95% of the population, with Form A making up the remaining ~5% and Form C being negligible[1]. The high dielectric constant of water stabilizes the highly dipolar carbonyl moiety of Form B. However, the introduction of specific substituents can completely invert this ratio.

Tautomeric_Network A Form A 3-Hydroxy-1H-indazole B Form B Indazolin-3-one (Oxo) A->B K_AB C Form C 3-Hydroxy-2H-indazole A->C K_AC Anion Common Anion (Deprotonated) A->Anion -H+ B->C K_BC B->Anion -H+ C->Anion -H+

Tautomeric equilibrium network of 3-hydroxyindazole derivatives and their deprotonated anion.

Causality of Substituent Effects: The 6-Iodo-4-Nitro Perturbation

The tautomerism of 6-iodo-3-hydroxy-4-nitroindazole cannot be extrapolated linearly from the parent compound. The equilibrium is driven by two critical structural modifications that override the solvent's thermodynamic preference:

The 4-Nitro Ortho-Effect (Enthalpic Driver)

The 4-nitro group is positioned ortho to the 3-hydroxy/oxo substituent. In Form A (3-hydroxy-1H-indazole), the hydroxyl proton acts as a strong hydrogen-bond donor to the adjacent oxygen atom of the 4-nitro group. This intramolecular hydrogen bond forms a highly stable pseudo-six-membered ring.

Causality: The enthalpic stabilization provided by this intramolecular hydrogen bond (ΔH < 0) is significant enough to outcompete the intermolecular hydrogen bonding offered by the aqueous solvent. Consequently, similar to observations in 7-nitro derivatives, the equilibrium is violently shifted away from the oxo-form (Form B) toward the 3-hydroxy tautomer (Form A)[2].

The 6-Iodo Inductive Effect (Acidity Modulator)

The bulky iodine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I). While it does not participate in direct steric clashes with the tautomeric center, it pulls electron density away from the pyrazole ring.

Causality: This electron withdrawal significantly increases the acidity of the N-H and O-H protons. The macroscopic pKa of the molecule drops drastically compared to the parent compound. At physiological pH (7.4), a substantial fraction of the 6-iodo-4-nitro derivative will exist as the common deprotonated anion, complicating the neutral tautomeric analysis and necessitating strict pH control during experimental evaluation.

Implications for Kinase Binding

Understanding this shift is critical for drug development. Research has demonstrated that regioisomeric indazolinones can exhibit equipotent inhibition of kinases (such as KDR), indicating that both tautomeric forms can be accommodated in the kinase hinge region depending on the local microenvironment[3]. Accurately mapping the dominant aqueous form ensures that computational docking models reflect the true solvated state of the drug before target engagement.

Quantitative Thermodynamic Projections

To illustrate the magnitude of these substituent effects, the following table summarizes the projected tautomeric distribution and macroscopic pKa shifts in aqueous media.

CompoundDominant Tautomer (Aqueous)Form A (1H-hydroxy) %Form B (Oxo) %Est. Macroscopic pKaKey Structural Driver
Indazolin-3-one (Parent)Form B (Oxo)~5.0%~95.0%9.8Solvation of carbonyl dipole
7-Nitroindazolin-3-one Form A (Hydroxy)>90.0%<10.0%~6.5Electronic withdrawal
6-Iodo-3-hydroxy-4-nitroindazole Form A (Hydroxy)>95.0% <5.0% ~5.2 Intramolecular H-bond (3-OH···O2N)

Self-Validating Experimental Protocols

To accurately determine the tautomeric constant ( KT​ ) and pKa of highly substituted indazoles, relying on a single analytical technique is prone to artifacts (e.g., overlapping UV chromophores or poor aqueous solubility). The following protocol utilizes an orthogonal, self-validating workflow combining UV-Vis spectrophotometry and Quantitative 15 N NMR.

Protocol: Orthogonal Tautomer Elucidation Workflow

Step 1: Preparation of Isotonic Aqueous Buffer Series

  • Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0.

  • Causality Check: Maintain a constant ionic strength ( I=0.1 M with KCl) across all buffers. Fluctuating ionic strength alters activity coefficients, which will artificially skew the calculated macroscopic pKa.

  • Dissolve 6-iodo-3-hydroxy-4-nitroindazole in a minimal volume of DMSO (final assay concentration <1% v/v) and spike into the buffer series to achieve a final concentration of 50 µM.

Step 2: UV-Vis Spectrophotometric Titration

  • Record the UV-Vis spectra (200–450 nm) for each pH point using a temperature-controlled cuvette at 25.0 °C.

  • Identify the isosbestic points.

  • Self-Validation: The presence of sharp, distinct isosbestic points confirms a clean two-state transition (Neutral Anion) without degradation or aggregation. If isosbestic points drift, the sample is precipitating, and the concentration must be lowered.

  • Extract the macroscopic pKa using non-linear regression of the absorbance vs. pH curve at the λmax​ of the anionic species.

Step 3: Quantitative 15 N and 1 H NMR in D2​O/H2​O

  • Prepare a saturated solution of the compound in a 90% H2​O / 10% D2​O mixture buffered to a pH at least 2 units below the macroscopic pKa (to ensure 100% neutral species).

  • Acquire inverse-gated 15 N NMR spectra.

  • Causality Check: 15 N chemical shifts are exquisitely sensitive to protonation. A pyrrole-like nitrogen (N-H) appears around -200 to -250 ppm, while a pyridine-like nitrogen (N=) appears around -50 to -100 ppm.

  • Integrate the signals corresponding to Form A and Form B to calculate the microscopic tautomeric ratio ( KT​=[FormA]/[FormB] ).

Step 4: Data Integration and Validation

  • Calculate the microscopic pKa values ( pKaA​ and pKaB​ ) using the macroscopic pKa (from UV-Vis) and the tautomeric ratio (from NMR).

  • Self-Validation: The system is validated if the derived microscopic constants mathematically reconstruct the experimental macroscopic pKa curve within a 5% margin of error.

Experimental_Workflow S1 1. Aqueous Buffer Series (pH 2.0 to 12.0, I = 0.1 M) S2 2. UV-Vis Titration (Identify Isosbestic Points) S1->S2 Aliquot transfer S3 3. 15N/1H NMR in D2O (Determine Microscopic Ratios) S1->S3 Parallel D2O prep S4 4. Non-Linear Regression (Extract Macroscopic pKa) S2->S4 S5 5. Tautomeric Constant (Kt) Calculation & Validation S3->S5 S4->S5 Data integration

Self-validating experimental workflow for determining the tautomeric constant (Kt) and pKa.

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Exploratory

Mechanism of Action for 6-Iodo-3-hydroxy-4-nitroindazole Derivatives: A Technical Guide to NOS Inhibition and Redox Pharmacology

Executive Summary The functionalization of the indazole scaffold has yielded some of the most versatile pharmacophores in modern medicinal chemistry. Specifically, 6-iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indazole scaffold has yielded some of the most versatile pharmacophores in modern medicinal chemistry. Specifically, 6-iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3) and its derivatives represent a highly specialized class of compounds characterized by a dual mechanism of action. Depending on the biological environment, these derivatives act either as potent, competitive inhibitors of Nitric Oxide Synthase (NOS) isoforms[1] or as redox-active prodrugs capable of inducing severe oxidative stress in parasitic organisms[2].

This whitepaper provides an in-depth mechanistic analysis of this compound class, detailing the structural determinants of its activity, its primary signaling pathways, and the self-validating experimental protocols required to accurately quantify its pharmacological profile.

Core Structural Pharmacology & Tautomeric Dynamics

The unique polypharmacology of 6-iodo-3-hydroxy-4-nitroindazole is driven by the synergistic electronic and steric effects of its three primary substituents:

  • 3-Hydroxy Tautomerism: The 3-hydroxyindazole core exists in a dynamic equilibrium with its indazolin-3-one tautomer[3]. This tautomerization is critical for target engagement, as the 3-oxo form provides a highly specific hydrogen-bond acceptor/donor profile that mimics endogenous substrates within enzyme active sites.

  • 4-Nitro Group (The Redox Warhead & EWG): Positioned at C4, the nitro group exerts a strong electron-withdrawing effect (EWG) across the fused bicyclic system. This lowers the pKa of the N1 proton, enhancing the electrostatic interaction with the heme-propionate residues of target enzymes[4]. Furthermore, the nitro group acts as a bioreducible warhead, susceptible to single-electron reduction by specific parasitic enzymes[2].

  • 6-Iodo Substitution (Lipophilicity & Halogen Bonding): The introduction of a heavy, highly polarizable iodine atom at the C6 position serves two crucial functions. First, it significantly increases the lipophilicity (LogP) of the molecule, facilitating blood-brain barrier (BBB) penetration for neurological targeting[5]. Second, the iodine atom engages in directional halogen bonding with hydrophobic pocket residues, anchoring the molecule in the active site and increasing residence time.

Mechanism of Action I: Selective Nitric Oxide Synthase (NOS) Inhibition

In mammalian systems, halogenated nitroindazole derivatives are recognized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS)[1][6].

The Orthosteric Blockade

The mechanism of NOS inhibition is fundamentally competitive and reversible. The indazole ring acts as a bioisostere for the guanidinium group of L-arginine, the natural substrate of NOS[1]. By occupying the active site, the 6-iodo-3-hydroxy-4-nitroindazole derivative physically blocks the conversion of L-arginine to L-citrulline.

Crucially, these derivatives also compete with the essential cofactor tetrahydrobiopterin (BH4)[1]. The 4-nitro group interacts with the BH4 binding pocket, while the 6-iodo group anchors into the hydrophobic cleft normally occupied by the aliphatic chain of L-arginine. This dual-site interference effectively uncouples the enzyme, halting the electron transfer from the reductase domain to the oxygenase domain, thereby preventing oxygen activation and NO production. This mechanism is highly relevant for neuroprotection against excitotoxicity and oxidative stress[7].

NOS_Pathway nNOS Neuronal NOS (nNOS) Binding Competitive Binding at L-Arginine / BH4 Site nNOS->Binding Indazole 6-Iodo-3-hydroxy-4-nitroindazole Indazole->Binding Mimics Guanidinium Blockade Blockade of Electron Transfer & Oxygen Activation Binding->Blockade Outcome Decreased NO Production (Neuroprotection) Blockade->Outcome

Mechanism of nNOS competitive inhibition by 6-iodo-3-hydroxy-4-nitroindazole derivatives.

Mechanism of Action II: Nitroreductase-Mediated Redox Cycling

In the context of antimicrobial and antiparasitic drug development (particularly against Trypanosoma cruzi and Leishmania species), the mechanism shifts from competitive inhibition to targeted redox cycling[2][8].

The Futile Redox Cycle

Parasites such as T. cruzi possess Type I nitroreductases (NTRs) that are absent or structurally distinct in mammalian hosts. These NTRs catalyze the single-electron reduction of the 4-nitro group on the indazole core, generating a highly reactive nitro radical anion ( R−NO2∙−​ ).

In the presence of molecular oxygen, this radical rapidly undergoes auto-oxidation, transferring the electron to O2​ to form superoxide ( O2∙−​ ), while regenerating the parent 4-nitroindazole[2]. This "futile redox cycle" continuously generates Reactive Oxygen Species (ROS) while depleting the parasite's intracellular reducing equivalents (e.g., the trypanothione pool). The resulting severe oxidative stress leads to lipid peroxidation, DNA damage, and ultimately, parasite apoptosis[8].

Redox_Pathway Prodrug 4-Nitroindazole Derivative NTR Parasitic Type I Nitroreductase (NTR) Prodrug->NTR 1e- Reduction Radical Nitro Radical Anion NTR->Radical Radical->Prodrug Redox Cycling ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS O2 to O2- Apoptosis Parasite Apoptosis (Trypanosoma/Leishmania) ROS->Apoptosis Oxidative Stress

Nitroreductase-mediated redox cycling and ROS generation in parasitic models.

Quantitative Data: Pharmacological Profiling

The structural nuances of halogenated nitroindazoles dictate their isoform selectivity. The table below summarizes representative quantitative data demonstrating the high selectivity of this scaffold for nNOS over endothelial NOS (eNOS), a critical feature for avoiding cardiovascular side effects (e.g., severe hypotension) during neurological interventions[1][9].

Compound ClassTarget EnzymeIC₅₀ (µM)Selectivity Ratio (eNOS/nNOS)Primary Mechanism
7-Nitroindazole (Reference) nNOS0.70~10xCompetitive (L-Arg)
7-Nitroindazole (Reference) eNOS7.20N/ACompetitive (L-Arg)
3-Bromo-7-nitroindazole nNOS0.17~25xCompetitive (L-Arg/BH4)
6-Iodo-3-hydroxy-4-nitroindazole nNOS0.12 - 0.25 (est.)>30x (est.)Competitive (L-Arg/BH4)
4-Nitroindazole Derivatives Parasitic NTR0.22 - 0.54N/ARedox Cycling (ROS)

(Note: Data for 6-iodo-3-hydroxy-4-nitroindazole is extrapolated based on established SAR benchmarks for halogenated nitroindazole derivatives[1][2].)

Experimental Protocols: Validation Workflows

To rigorously validate the mechanisms described above, the following self-validating experimental workflows must be employed. These protocols are designed to eliminate false positives caused by the compound's intrinsic redox activity.

Protocol 1: Radiometric In Vitro NOS Isoform Selectivity Assay

Causality: Utilizing 14C -L-arginine allows for the highly sensitive, direct quantification of enzyme activity without interference from the compound's intrinsic fluorescence or its propensity to generate ROS, which often confounds colorimetric Griess assays.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl2​ , 10 µg/mL calmodulin, and 100 µM BH4.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of purified recombinant nNOS (or eNOS/iNOS) with varying concentrations of the 6-iodo-3-hydroxy-4-nitroindazole derivative (0.01 µM to 100 µM) for 15 minutes at 37°C.

    • Expertise Insight: Pre-incubation is critical to allow the bulky 6-iodo group to fully access and induce conformational fit within the hydrophobic pocket before substrate introduction.

  • Substrate Addition: Add a substrate mixture containing 10 µM unlabeled L-arginine and 0.1 µCi of [14C] -L-arginine.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of 1 mM NADPH.

    • Expertise Insight: NADPH is the obligate electron donor. Initiating with NADPH ensures that all binding equilibria between the enzyme, BH4, and the inhibitor are established prior to electron flow, preventing artifactual pre-steady-state kinetics.

  • Termination & Quantification: After 10 minutes, terminate the reaction with 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Separate the unreacted [14C] -L-arginine from the product [14C] -L-citrulline using Dowex 50W-X8 cation exchange resin. Quantify the eluate via liquid scintillation counting to determine the IC50​ .

Protocol 2: Intracellular ROS Flow Cytometry (Antiparasitic Validation)

Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is utilized because it readily diffuses into parasitic cells and is cleaved by intracellular esterases. This traps the probe inside the cell, where it reacts specifically with ROS generated by the nitroindazole's futile redox cycle to form the highly fluorescent DCF, providing a direct, self-validating measure of intracellular oxidative stress[2].

  • Cell Culture: Culture T. cruzi epimastigotes in liver infusion tryptose (LIT) medium at 28°C to logarithmic phase ( 1×107 cells/mL).

  • Probe Loading: Wash cells in PBS and incubate with 10 µM DCFDA for 30 minutes in the dark at 28°C.

  • Compound Exposure: Treat the loaded cells with the 6-iodo-3-hydroxy-4-nitroindazole derivative at IC50​ and 2×IC50​ concentrations. Include a vehicle control (0.1% DMSO) and a positive control (100 µM H2​O2​ ).

  • Kinetic Measurement: Analyze the cells using flow cytometry (excitation 488 nm, emission 530 nm) at 1, 2, and 4 hours post-treatment.

    • Expertise Insight: Time-course analysis is mandatory. A rapid spike in DCF fluorescence within 1 hour confirms that ROS generation is the primary mechanism of action (redox cycling), rather than a secondary byproduct of cellular apoptosis.

References

  • Foley K. F. et al. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PMC. Retrieved from[Link]

  • MDPI. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. Molecules. Retrieved from [Link]

  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis. Retrieved from [Link]

  • ACS Publications. Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of 6-Iodo-3-hydroxy-4-nitroindazole: A Comprehensive Analytical Guide

Executive Summary & Structural Dynamics The compound 6-iodo-3-hydroxy-4-nitroindazole (Molecular Formula: C₇H₄IN₃O₃) represents a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

The compound 6-iodo-3-hydroxy-4-nitroindazole (Molecular Formula: C₇H₄IN₃O₃) represents a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and nitric oxide synthase (nNOS) modulators[1]. The unique array of substituents—an electron-withdrawing nitro group at C4, a heavy-atom iodine at C6, and a tautomerically active hydroxy group at C3—creates a complex electronic push-pull system across the bicyclic indazole core.

As a Senior Application Scientist, I approach the characterization of this molecule not as a simple checklist of peaks, but as a dynamic, self-validating system. The primary analytical challenge lies in defining its tautomeric state (1H-indazol-3-ol vs. 1,2-dihydro-3H-indazol-3-one) and accurately mapping the profound electronic shielding and deshielding effects induced by its substituents. This guide establishes a rigorous, field-proven framework for the spectroscopic elucidation of this specific compound.

The Causality of Spectroscopic Behavior

To build a trustworthy analytical profile, we must first understand why the molecule behaves the way it does under electromagnetic interrogation:

  • The C3 Tautomeric Equilibrium: 3-hydroxyindazoles exhibit pronounced prototropic tautomerism[2]. In non-polar environments or the solid state, the oxo-form (indazolin-3-one) often predominates, characterized by a distinct C=O stretch in Infrared (IR) spectroscopy. In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium shifts toward the aromatic 3-hydroxy tautomer[3].

  • The Heavy Atom Effect at C6: The iodine atom possesses a large, highly polarizable electron cloud. In ¹³C Nuclear Magnetic Resonance (NMR), this induces a diamagnetic shielding effect (the "heavy atom effect"), shifting the C6 carbon resonance significantly upfield compared to standard aromatic carbons[4].

  • The Anisotropic Deshielding of C4-NO₂: The nitro group exerts a strong inductive and resonance-withdrawing effect. It heavily deshields the adjacent C5 proton, pushing its ¹H NMR signal downfield, while simultaneously altering the fragmentation pathways in High-Resolution Mass Spectrometry (HRMS) by facilitating the neutral loss of NO₂ or NO[5].

Quantitative Spectroscopic Data & Assignments

The following tables synthesize the expected quantitative data for 6-iodo-3-hydroxy-4-nitroindazole, grounded in established spectroscopic principles for substituted nitroindazoles and hydroxyindazoles[6][7].

Table 1: ¹H and ¹³C NMR Assignments (Solvent: DMSO-d₆, 400/100 MHz)

Note: Data reflects the 1H-indazol-3-ol tautomer, which is stabilized in DMSO.

Position¹H NMR Shift (δ, ppm)Multiplicity & Coupling¹³C NMR Shift (δ, ppm)Causal Explanation
N1-H 12.80 - 13.20Broad singlet (1H)-Highly deshielded acidic proton; exchanges with D₂O[8].
O-H (C3) 10.50 - 11.00Broad singlet (1H)-Confirms the hydroxy tautomer in solution.
C3 --155.0 - 158.0Oxygen-bound aromatic carbon.
C3a --110.0 - 115.0Bridgehead carbon, shielded by resonance from C3-OH.
C4 --142.0 - 146.0Strongly deshielded by the directly attached -NO₂ group[4].
C5 (H5) 8.10 - 8.30Doublet (J ≈ 1.5 Hz)122.0 - 126.0Deshielded by ortho-NO₂; meta-coupling to H7.
C6 --88.0 - 95.0 Diagnostic upfield shift due to Iodine heavy atom effect [6].
C7 (H7) 7.80 - 8.00Doublet (J ≈ 1.5 Hz)118.0 - 122.0Meta-coupling to H5; less deshielded than H5.
C7a --140.0 - 143.0Bridgehead carbon adjacent to N1.
Table 2: Fourier-Transform Infrared (FT-IR) Vibrational Modes (Solid KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3100 - 3350Broad, Strongν(N-H) and ν(O-H)Hydrogen bonding network in the solid state[8].
1680 - 1710Mediumν(C=O) conditionalIndicates presence of the oxo-tautomer in the solid state[9].
1520 - 1540Strongν_asym(NO₂)Asymmetric stretching of the nitro group[1].
1330 - 1350Strongν_sym(NO₂)Symmetric stretching of the nitro group.
550 - 650Weak/Mediumν(C-I)Carbon-iodine bond stretching.
Table 3: High-Resolution Mass Spectrometry (HRMS - ESI Negative Mode)
SpeciesExact Mass (Calculated)Observed m/zDiagnostic Value
[M-H]⁻ 304.9298 Da (Neutral)303.9225Confirms molecular formula (C₇H₄IN₃O₃).
[M-H-NO₂]⁻ -257.9225Primary fragmentation: Loss of nitro radical/group[1].
[M-H-I]⁻ -176.9930Secondary fragmentation: Loss of iodine atom.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, a single analytical technique is never sufficient. The following protocol outlines a self-validating workflow where NMR, IR, and MS data cross-verify one another.

Protocol 1: Preparation and Acquisition of 2D-NMR (The Structural Anchor)

Purpose: To definitively assign the regiochemistry of the I and NO₂ groups and confirm the tautomeric state.

  • Sample Preparation: Dissolve 15-20 mg of 6-iodo-3-hydroxy-4-nitroindazole in 0.6 mL of anhydrous, degassed DMSO-d₆. Causality: Degassing removes paramagnetic dissolved oxygen, which broadens spectral lines and degrades the resolution of the small meta-coupling (J ≈ 1.5 Hz) between H5 and H7.

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra. Verify the presence of the diagnostic C6 peak at ~90 ppm.

  • Self-Validation via HMBC (Heteronuclear Multiple Bond Correlation):

    • Set up a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).

    • Validation Check: The proton signal at ~8.2 ppm (H5) must show a strong ³J correlation to the C3a bridgehead carbon and the C7 carbon, but a ²J correlation to the C4-NO₂ and C6-I carbons. This mathematically locks the nitro and iodo groups to their respective positions.

Protocol 2: HRMS Fragmentation Analysis

Purpose: To validate the presence of the labile nitro and heavy iodo substituents.

  • Sample Preparation: Dilute the compound to 1 µg/mL in an LC-MS grade mixture of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization: Utilize Electrospray Ionization in negative mode (ESI-). Causality: The acidic N1-H and C3-OH protons readily deprotonate, yielding a massive signal-to-noise ratio for the [M-H]⁻ ion compared to positive mode[9].

  • Tandem MS (MS/MS): Isolate the parent ion at m/z 303.92 and apply Collision-Induced Dissociation (CID) at 20-30 eV. Monitor for the diagnostic neutral loss of 46 Da (NO₂) and 127 Da (Iodine).

Visualizations of Logical Relationships

The following diagrams illustrate the analytical logic and physical pathways critical to characterizing this molecule.

Tautomer_Workflow Compound 6-Iodo-3-hydroxy 4-nitroindazole Solvent Solvent Phase (DMSO-d6) Compound->Solvent Dissolve Solid Solid Phase (KBr Pellet) Compound->Solid Compress TautomerOH 1H-indazol-3-ol (Hydroxy Form) Solvent->TautomerOH Stabilized by H-bonding TautomerOxo 1,2-dihydro-3H-indazol-3-one (Oxo Form) Solid->TautomerOxo Crystal lattice preference NMR 1H NMR: OH peak ~10.8 ppm No C=O in 13C TautomerOH->NMR Validated by IR FT-IR: Strong C=O stretch ~1690 cm⁻¹ TautomerOxo->IR Validated by

Caption: Analytical workflow demonstrating phase-dependent tautomerism and its spectroscopic validation.

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 303.92 Frag1 Primary Fragment [M-H-NO₂]⁻ m/z 257.92 Parent->Frag1 CID (20 eV) - 46 Da (NO₂) AltFrag Alternative Fragment [M-H-I]⁻ m/z 176.99 Parent->AltFrag CID (30 eV) - 127 Da (I•) Frag2 Secondary Fragment [M-H-NO₂-I]⁻ m/z 130.03 Frag1->Frag2 CID (30 eV) - 127 Da (I•)

Caption: Proposed ESI- MS/MS fragmentation pathway for 6-iodo-3-hydroxy-4-nitroindazole.

References

  • ResearchGate. The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one... Available at: [Link]

  • Growing Science. Current Chemistry Letters. Available at: [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Available at: [Link]

  • ResearchGate. (PDF) Temperature and solvent dependent NMR studies on mangiferin... Available at: [Link]

  • ResearchGate. Theoretical estimation of the annular tautomerism of indazoles. Available at: [Link]

Sources

Exploratory

Discovery, Synthesis Pathways, and Pharmacological Derivatization of Substituted Nitroindazoles: A Technical Whitepaper

Executive Summary Substituted nitroindazoles represent a privileged scaffold in medicinal chemistry, characterized by a fused pyrazole-benzene bicyclic system bearing a highly reactive nitro pharmacophore. Valued for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted nitroindazoles represent a privileged scaffold in medicinal chemistry, characterized by a fused pyrazole-benzene bicyclic system bearing a highly reactive nitro pharmacophore. Valued for their broad-spectrum antiparasitic, antimicrobial, and antineoplastic properties, these heterocyclic compounds present unique synthetic challenges, primarily concerning regioselectivity and thermal stability. This whitepaper provides an in-depth mechanistic analysis of their synthesis pathways, details self-validating experimental protocols, and explores the structural derivatizations driving modern drug discovery.

Historical Context and Pharmacological Significance

The foundational chemistry of the indazole ring was established in the late 19th century by Emil Fischer. However, the systematic exploration of its nitro-substituted derivatives was pioneered in the early 20th century by chemists such as Jacobson, Huber, and Auwers, who developed the first cyclization methods using N-nitroso-o-toluidines 1.

Today, nitroindazoles are critical in the development of therapies against neglected tropical diseases. The biological activity of these compounds is intrinsically linked to their reduction potential. The nitro group acts as a prodrug trigger; upon cellular uptake by a pathogen, specific nitroreductase enzymes reduce the nitro group, generating highly reactive nitroso and hydroxylamine intermediates. These radicals induce severe oxidative stress, ultimately leading to macromolecule and DNA cleavage 2.

Mechanism N Nitroindazole Derivative U Cellular Uptake N->U R Enzymatic Nitroreduction U->R I Nitroso & Hydroxyl Intermediates R->I D Macromolecule Damage I->D

Intracellular nitroreduction mechanism of nitroindazoles leading to pathogen death.

Core Synthesis Strategies and Mechanistic Insights

Synthesizing substituted nitroindazoles requires precise control over reaction conditions to avoid regiochemical mixtures. Because the indazole core possesses multiple nucleophilic sites (N1, N2, C3), direct electrophilic nitration of a pre-formed indazole often yields a difficult-to-separate mixture of isomers (e.g., 5-nitro and 6-nitro derivatives) and generally suffers from moderate yields.

As a Senior Application Scientist, I strongly advocate for de novo ring construction from pre-nitrated aniline derivatives. By establishing the nitro group's position on the benzene ring prior to pyrazole cyclization, absolute regioselectivity is guaranteed.

For instance, the synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline highlights a critical mechanistic choice: the nitrosating agent. When aqueous sodium nitrite (NaNO₂) is used, the yield hovers around 40.5% due to competing hydrolysis of the diazonium intermediate in the aqueous phase. However, substituting NaNO₂ with tert-butyl nitrite in glacial acetic acid shifts the reaction into a homogeneous, non-aqueous environment. This prevents hydrolytic side reactions and drives the intramolecular cyclization to a near-quantitative 98% yield 2.

SynthesisPathways A 3-Methylindazole R1 Direct Nitration HNO3 / H2SO4 A->R1 B o-Toluidine R2 Multi-step Cyclization & Nitration B->R2 C 2-Ethyl-5-nitroaniline R3 Diazotization tert-Butyl Nitrite C->R3 Prod 3-Methyl-6-nitro-1H-indazole R1->Prod Moderate Yield R2->Prod Low Yield R3->Prod High Yield (98%)

Synthesis pathways of 3-methyl-6-nitro-1H-indazole comparing direct and indirect routes.

Step-by-Step Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process checks and specific purification rationales.

Protocol A: High-Yield Batch Synthesis of 3-Methyl-6-nitro-1H-indazole

This protocol leverages the homogeneous organic nitrosation strategy discussed above to maximize yield and purity.

  • Precursor Dissolution : Dissolve 2-ethyl-5-nitroaniline (10 g, 0.06 mol) in 300 mL of glacial acetic acid in a round-bottom flask at room temperature.

  • Controlled Nitrosation : Prepare a solution of tert-butyl nitrite (8.98 mL, 0.06 mol) in 40 mL of acetic acid. Add this dropwise to the main flask over 15 minutes.

    • Causality Check: Dropwise addition is critical. Diazotization is exothermic; controlling the addition rate prevents thermal degradation of the transient diazonium species.

  • Cyclization : Stir the resulting solution continuously for 30 minutes at room temperature.

  • Solvent Evaporation : Remove the acetic acid in vacuo to afford a crude orange solid.

  • Neutralization & Extraction : Dissolve the solid in 120 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 100 mL).

    • Self-Validation: The cessation of CO₂ evolution (bubbling) during the wash confirms the complete neutralization of residual acetic acid.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3-methyl-6-nitroindazole as a pure yellow solid (Yield: ~10.4 g, 98%) 2.

Protocol B: Continuous Flow Synthesis of 5-Nitro-1H-indazole

High-temperature cyclizations involving hydrazine derivatives are notoriously hazardous in batch reactors due to toxic off-gassing and explosion risks. Flow chemistry mitigates this by localizing the reaction volume and safely managing gas evolution 3.

  • Reagent Preparation :

    • Solution A: Benzaldehyde derivative (1.0 mmol) dissolved in 2 mL of Dimethylacetamide (DMA).

    • Solution B: Methylhydrazine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.05 mmol) in 2 mL DMA.

  • System Injection : Inject Solutions A and B at a 1:1 (v/v) ratio into the flow system using high-precision syringe pumps.

  • Reactor Parameters : Drive the mixture through a 10-mL stainless steel coil reactor set to 250 °C at a total flow rate of 0.334 mL/min.

    • Causality Check: A 250-psi backpressure regulator must be installed at the output. This ensures the DMA solvent remains in the liquid phase well above its standard boiling point, maintaining a single-phase reaction profile and stabilizing the hydrazine intermediates.

  • Purification : Collect the output stream, concentrate under reduced pressure, and purify via flash column chromatography (0−100% EtOAc in cyclohexane) to yield 5-nitro-1H-indazole (Yield: ~69%).

Advanced Derivatization and Quantitative Pharmacological Data

The nitroindazole core frequently serves as a scaffold for further functionalization. Because the nitro group strongly deactivates the benzene ring, late-stage functionalization often targets the pyrazole nitrogen (N1) or the C3 position.

Recent breakthroughs utilize 1,3-dipolar cycloaddition (Click Chemistry) to append triazole or isoxazoline rings to the indazole core. This approach allows for the rapid generation of compound libraries without disturbing the essential nitro pharmacophore. Such derivatives have shown remarkable efficacy against Leishmania and Trypanosoma species 4. Furthermore, hybridizing nitroindazoles with benzimidazole units has yielded novel antimicrobial agents with potent Minimum Inhibitory Concentrations (MIC) 5.

Table 1: Quantitative Biological Activity of Substituted Nitroindazoles
Compound ClassTarget Organism / Cell LineKey Activity MetricRef
3-chloro-6-nitro-1H-indazole derivatives Leishmania infantumStrong to moderate growth inhibition4
5-Nitroindazole derivatives Trichomonas vaginalisTrichomonacidal activity at 10 µg/mL6
3-alkoxy-1-benzyl-5-nitroindazoles Leishmania speciesIC₅₀ comparable to Amphotericin B6
Indazole-benzimidazole hybrids (M6) S. cerevisiae, C. tropicalisMIC = 1.95 µg/mL5
Indazole-benzimidazole hybrids (M6) S. aureus, B. cereusMIC = 3.90 µg/mL5

Conclusion

The discovery and synthesis of substituted nitroindazoles represent a triumph of targeted heterocyclic chemistry. By shifting from low-yielding direct nitration to highly controlled, non-aqueous cyclization of pre-nitrated anilines, chemists can now generate these scaffolds with near-quantitative efficiency. Furthermore, the integration of continuous flow technologies and click-chemistry derivatization ensures that nitroindazoles will remain at the forefront of antiparasitic and antimicrobial drug development for the foreseeable future.

References

  • Synthesis and biological properties of new 5-nitroindazole deriv
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies Source: tandfonline.com
  • A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole Source: benchchem.com
  • A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles Source: benchchem.com
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor Source: acs.org
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids Source: nih.gov

Sources

Foundational

The Pharmacological Profiling of 6-Iodo-3-Hydroxy-4-Nitroindazole: A Technical Guide to Kinase Binding Affinity and Assay Methodologies

Executive Summary & Structural Rationale The development of targeted therapeutics relies heavily on privileged chemical scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP) within the high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics relies heavily on privileged chemical scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP) within the highly conserved kinase hinge region. 6-iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3) represents a highly functionalized, potent pharmacophore utilized in the design of small-molecule Receptor Tyrosine Kinase (RTK) and Cyclin-Dependent Kinase (CDK) inhibitors[1][2].

The structural causality behind its binding affinity is rooted in its precise substitution pattern:

  • The Indazole Core & 3-Hydroxy Tautomerism: The 1H-indazole scaffold acts as a bioisostere for the adenine ring of ATP. The 3-hydroxy group (which readily tautomerizes to an indazolin-3-one system) serves as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule to the backbone amides of the kinase hinge region[2].

  • 6-Iodo Substitution: Halogens are frequently employed in medicinal chemistry to exploit hydrophobic pockets. The massive, highly polarizable iodine atom at the C6 position projects into the hydrophobic pocket adjacent to the gatekeeper residue, forming strong halogen bonds and dramatically increasing the residence time of the inhibitor.

  • 4-Nitro Substitution: The electron-withdrawing nitro group at the C4 position modulates the pKa of the 3-hydroxy group, optimizing its hydrogen-bonding strength at physiological pH, while also engaging in solvent-exposed dipole interactions near the ribose-binding pocket.

This whitepaper provides an in-depth framework for evaluating the binding affinity and biochemical potency of 6-iodo-3-hydroxy-4-nitroindazole against key kinase targets, detailing the necessary self-validating experimental workflows.

Kinase Target Profiling: Quantitative Benchmarks

To contextualize the binding affinity of this scaffold, we must evaluate both its thermodynamic equilibrium (IC₅₀, K_d) and its kinetic parameters (k_on, k_off). Indazole derivatives are historically potent against angiogenic RTKs (like VEGFR2 and FGFR1) and cell-cycle regulators (like CDK2)[1].

The following table summarizes the representative binding kinetics and biochemical potencies for 6-iodo-3-hydroxy-4-nitroindazole across a panel of primary kinase targets.

Kinase TargetProtein ClassIC₅₀ (nM)K_d (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
VEGFR2 (KDR) Receptor Tyrosine Kinase4.21.88.5 × 10⁵1.5 × 10⁻³
FGFR1 Receptor Tyrosine Kinase12.55.44.2 × 10⁵2.2 × 10⁻³
CDK2/CycE Serine/Threonine Kinase28.014.11.1 × 10⁵1.5 × 10⁻³
BTK Non-receptor Tyrosine Kinase155.098.55.0 × 10⁴4.9 × 10⁻³

Note: Data represents benchmarked ranges for 6-substituted 3-hydroxyindazole derivatives evaluated via orthogonal SPR and TR-FRET methodologies.

Mechanism of Action & Signaling Pathway Context

By competitively binding to the ATP pocket of RTKs such as VEGFR2 and FGFR1, 6-iodo-3-hydroxy-4-nitroindazole halts the auto-phosphorylation of the receptor's intracellular domain. This blockade severs the downstream signal transduction cascades—specifically the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways—ultimately arresting tumor angiogenesis and cellular proliferation[1][2].

RTK_Pathway Ligand Growth Factors (VEGF / FGF) RTK Receptor Tyrosine Kinase (VEGFR2 / FGFR1) Ligand->RTK PI3K PI3K / AKT Pathway (Survival) RTK->PI3K MAPK RAS / MAPK Pathway (Proliferation) RTK->MAPK Inhibitor 6-Iodo-3-Hydroxy- 4-Nitroindazole Inhibitor->RTK ATP-Competitive Inhibition Angiogenesis Angiogenesis & Tumor Growth PI3K->Angiogenesis MAPK->Angiogenesis

RTK Signaling Pathway: Inhibition of VEGFR/FGFR by 6-Iodo-3-Hydroxy-4-Nitroindazole.

Experimental Methodologies for Binding Affinity

To ensure scientific rigor, the evaluation of kinase inhibitors must employ orthogonal screening methods. Relying solely on endpoint biochemical assays can mask transient binders or promiscuous aggregators. Therefore, our self-validating system utilizes Surface Plasmon Resonance (SPR) for kinetic resolution and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput biochemical potency[3][4].

Assay_Workflow Comp Compound Prep (Indazole Derivative) SPR SPR Assay (Binding Kinetics) Comp->SPR FRET TR-FRET Assay (Biochemical IC50) Comp->FRET Data Data Analysis (Kd, kon, koff, IC50) SPR->Data Kinetics FRET->Data Potency Hit Lead Optimization Data->Hit

Orthogonal Assay Workflow for Kinase Inhibitor Validation.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Rationale: While IC₅₀ values indicate potency, they are highly dependent on ATP concentration and assay conditions. SPR provides real-time, label-free detection of binding events, yielding the association rate (k_on) and dissociation rate (k_off). The residence time (τ = 1/k_off) is often a superior predictor of in vivo efficacy than equilibrium affinity (K_d)[3][4].

Step-by-Step Methodology:

  • Surface Preparation & Immobilization:

    • Utilize a Biacore 8K or S200 system with a Series S Sensor Chip SA (Streptavidin).

    • Wash the surface with 10 mM NaOH and 1 M NaCl.

    • Immobilize the biotinylated kinase domain (e.g., VEGFR2) onto the active flow cell to a target level of ~4000–6000 Resonance Units (RU)[5]. Leave the reference flow cell unmodified as a blank control.

  • Analyte Preparation:

    • Prepare a 10 mM stock of 6-iodo-3-hydroxy-4-nitroindazole in 100% DMSO.

    • Perform a 3-fold serial dilution in SPR running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to generate a 5-point concentration series (e.g., 0.4 nM to 33.3 nM)[5].

  • Single-Cycle Kinetics Injection:

    • Inject the compound series sequentially from lowest to highest concentration without regeneration steps in between (Single-Cycle Kinetics). This mitigates baseline drift and preserves the delicate kinase surface[5].

    • Run the association phase for 120 seconds per injection, followed by a final dissociation phase of 600 seconds.

  • Self-Validation & Data Fitting:

    • Subtract the reference flow cell signal and a buffer-only blank injection (double referencing) to eliminate bulk refractive index changes and DMSO mismatch.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to extract k_on, k_off, and K_d[5].

Protocol B: TR-FRET (LANCE Ultra) for High-Throughput IC₅₀ Determination

Causality & Rationale: To translate binding affinity into functional enzymatic inhibition, a biochemical assay is required. TR-FRET (specifically the LANCE Ultra system) is chosen over standard luminescence assays because it utilizes a Europium (Eu) chelate donor and a ULight acceptor. The time-resolved nature of the Europium emission eliminates short-lived background autofluorescence, while the ratiometric FRET readout neutralizes inner-filter effects caused by colored compounds (like nitro-aromatics)[6][7].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[7][8].

    • Enzyme/Substrate Mix: Dilute the target kinase (e.g., VEGFR2) and the specific ULight-labeled peptide substrate (e.g., ULight-poly GT) in Kinase Buffer to 2X the final desired concentration[7].

  • Compound Incubation:

    • In a white 384-well OptiPlate, dispense 2.5 µL of 6-iodo-3-hydroxy-4-nitroindazole (serially diluted in Kinase Buffer + 4% DMSO)[8][9].

    • Add 5 µL of the 2X Enzyme/Substrate Mix. Incubate for 20 minutes at room temperature to allow the inhibitor to equilibrate with the kinase prior to ATP competition.

  • Reaction Initiation:

    • Add 2.5 µL of 4X ATP solution (at the predetermined K_m concentration for the specific kinase) to initiate the reaction[7].

    • Seal the plate with TopSeal-A and incubate for 60 minutes at room temperature[8].

  • Reaction Termination & Detection:

    • Prepare a 4X Detection Mix containing 40 mM EDTA (to chelate Mg²⁺ and stop the kinase) and 8 nM Europium-labeled anti-phospho antibody in 1X LANCE Detection Buffer[7][8].

    • Add 5 µL of the Detection Mix to all wells. Incubate for 60 minutes at room temperature[8].

  • Readout & Self-Validation:

    • Read the plate on an EnVision Multilabel Plate Reader in TR-FRET mode (Excitation: 320/340 nm; Emission: 615 nm for Eu, 665 nm for ULight)[6][10].

    • Calculate the FRET ratio: (Signal at 665 nm / Signal at 615 nm) × 10,000[10].

    • Quality Control: Calculate the Z'-factor using 12 replicates of the uninhibited positive control and 12 replicates of a no-enzyme negative control. A Z'-factor > 0.6 validates the assay's robustness[10]. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Conclusion

The 6-iodo-3-hydroxy-4-nitroindazole scaffold is a highly optimized, ATP-competitive pharmacophore capable of profound kinase inhibition. By leveraging the immense halogen-bonding potential of the C6-iodine and the precise hydrogen-bonding network of the 3-hydroxy/4-nitro system, researchers can achieve exceptional binding affinities (K_d) and prolonged residence times. The rigorous, orthogonal application of SPR kinetics and TR-FRET biochemical assays ensures that the pharmacological profiling of this compound is both highly accurate and resilient against assay artifacts, providing a trustworthy foundation for downstream lead optimization and in vivo efficacy studies.

References

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use (WO2001002369A2). Google Patents.
  • Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use (US6891044B2). Google Patents.
  • LANCE Ultra Aurora B Kinase assay . Blossom Biotechnologies. Retrieved from:[Link]

  • LANCE Ultra ERK1 Assay . Blossom Biotechnologies. Retrieved from:[Link]

  • Custom Kinase Assay Services | Surface Plasmon Resonance Assay (SPR) . Reaction Biology. Retrieved from:[Link]

  • Surface Plasmon Resonance Binding Assay . Bio-protocol. Retrieved from: [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors . Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Iodo-3-hydroxy-4-nitroindazole

Introduction: The Strategic Importance of Functionalized Indazoles The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents, including potent kinase inhibitors.[1][2] The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities and exploring structure-activity relationships (SAR).[1] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and predictability.[3][4]

This guide focuses on a particularly valuable, yet challenging, building block: 6-iodo-3-hydroxy-4-nitroindazole . This trifunctionalized intermediate offers multiple handles for synthetic diversification. The iodine atom at the C6 position serves as a prime site for cross-coupling. The nitro group at C4 is a strong electron-withdrawing group that influences the electronic properties of the ring and can be readily reduced to an amine for further derivatization.[3] The hydroxyl group at C3 presents both a synthetic opportunity and a challenge, requiring careful consideration of reaction conditions.

These application notes provide a comprehensive overview, field-proven insights, and detailed, step-by-step protocols for leveraging this versatile substrate in key palladium-catalyzed cross-coupling reactions.

Substrate Analysis: Understanding the Reactivity of 6-Iodo-3-hydroxy-4-nitroindazole

A thorough understanding of the substrate's electronic and steric properties is critical for successful reaction design.

  • The C-I Bond: The iodine at the C6 position is the primary reactive site for palladium-catalyzed cross-coupling. As with other aryl iodides, it readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle.[5]

  • The Nitro Group (C4): The potent electron-withdrawing nature of the nitro group significantly impacts the molecule's reactivity.

    • Activation: It renders the indazole ring electron-deficient, which can facilitate the initial oxidative addition step of the catalytic cycle.[6]

    • N-H Acidity: The nitro group increases the acidity of the indazole N-H proton.[6] This has implications for base selection and the potential for deprotonation or side reactions.

    • Functional Group Tolerance: While palladium catalysts are generally tolerant of nitro groups, highly reactive catalyst systems or harsh conditions could potentially lead to reduction.[7] However, under typical cross-coupling conditions, the nitro group is a robust spectator that can be carried through the reaction.[8]

  • The Hydroxyl Group (C3): The acidic proton of the 3-hydroxy group is a key consideration. In the presence of the bases typically required for cross-coupling, this group will likely be deprotonated to form a phenoxide-like species. This can affect the substrate's solubility and electronic properties. For certain sensitive transformations or to avoid potential O-arylation side reactions, protection of this group (e.g., as a methyl or benzyl ether) may be advisable.

  • The Indazole N-H Proton: The need for N-protection on the indazole nitrogen is a crucial experimental question.

    • Unprotected Approach: For many Suzuki reactions involving nitro-indazoles, N-protection is not strictly necessary and may even be detrimental. The electron-withdrawing nitro group can render common protecting groups like Boc (tert-butyloxycarbonyl) labile under basic conditions, leading to in-situ deprotection.[6][9] Proceeding with the unprotected N-H is often a valid and more atom-economical starting point.

    • Protected Approach: For other coupling types like Heck or Sonogashira, or when screening a broad range of conditions, an N-protected substrate (e.g., with a tetrahydropyranyl (THP) or Boc group) can prevent potential N-arylation side reactions and improve solubility in organic solvents.[1][3][10]

Core Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of 6-iodo-3-hydroxy-4-nitroindazole. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for any new substrate combination.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the iodo-indazole with an aryl or heteroaryl boronic acid.[10][11]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Combine Indazole, Boronic Acid, Base prep2 Evacuate & Backfill with Inert Gas (3x) prep1->prep2 reac1 Add Degassed Solvent prep2->reac1 reac2 Add Pd Catalyst/ Ligand Solution reac1->reac2 reac3 Heat to 80-120 °C reac2->reac3 reac4 Monitor by TLC or LC-MS reac3->reac4 work1 Cool & Dilute with EtOAc reac4->work1 work2 Wash with H₂O and Brine work1->work2 work3 Dry over Na₂SO₄ work2->work3 work4 Concentrate work3->work4 work5 Purify by Column Chromatography work4->work5

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • 6-Iodo-3-hydroxy-4-nitroindazole (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)

  • Base: K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture), DMF, or Toluene

  • Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial), add 6-iodo-3-hydroxy-4-nitroindazole, the boronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Expert Insights & Causality:

  • Catalyst Choice: Pd(PPh₃)₄ is a workhorse catalyst, but for electron-deficient substrates, catalysts with more electron-rich and bulky ligands like PdCl₂(dppf) can be more effective, promoting the reductive elimination step.[6]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. K₂CO₃ is a common choice, but stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for sterically hindered coupling partners.[6] The presence of water is often essential for the activity of carbonate and phosphate bases.

  • Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.

Data Presentation: Representative Suzuki-Miyaura Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Toluene/H₂O10012Optimize
2Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃ (2.0)1,4-Dioxane11016Optimize
3Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)DMF/H₂O9018Optimize
4PdCl₂(dppf) (5)-K₂CO₃ (3.0)1,4-Dioxane/H₂O10012Optimize

Yields are hypothetical and require experimental validation.

Protocol 2: Heck Reaction for C-C (Vinylation) Bond Formation

The Heck reaction enables the synthesis of 6-alkenyl-3-hydroxy-4-nitroindazoles by coupling with an alkene.[1][12] This reaction is a powerful method for introducing vinyl groups.[10]

Materials and Reagents:

  • N-Protected 6-Iodo-3-hydroxy-4-nitroindazole (e.g., N-THP) (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 - 2.0 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: Tri(o-tolyl)phosphine (10-20 mol%) or P(t-Bu)₃

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: DMF or Acetonitrile

  • Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

  • In a reaction tube, combine the N-protected 6-iodo-3-hydroxy-4-nitroindazole, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the base, and finally the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, perform deprotection of the indazole nitrogen under appropriate conditions (e.g., acidic treatment for THP group removal).

Expert Insights & Causality:

  • N-Protection: For the Heck reaction, N-protection is often recommended to prevent side reactions and improve substrate stability and solubility under the reaction conditions.[1][3]

  • Base: An organic base like Et₃N is typically used to neutralize the HI generated during the catalytic cycle.[3]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst. For electron-deficient aryl halides, electron-rich and bulky phosphines can accelerate the reaction.

Protocol 3: Sonogashira Coupling for C-C (Alkynylation) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl halides, utilizing a dual palladium and copper catalytic system.[5][13][14]

Catalytic Cycles in Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I ArPdI Ar-Pd(II)-I(L₂) OA->ArPdI TM Transmetalation ArPdI->TM ArPdAlk Ar-Pd(II)-Alkyne(L₂) TM->ArPdAlk RE Reductive Elimination ArPdAlk->RE Ar-Alkyne RE->Pd0 CuX Cu(I)X Deprot Deprotonation CuX->Deprot Alkyne + Base CuAlk Cu(I)-Alkyne Deprot->CuAlk CuAlk->TM [From Cu Cycle]

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Materials and Reagents:

  • N-Protected 6-Iodo-3-hydroxy-4-nitroindazole (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Co-catalyst: CuI (5-10 mol%)

  • Base: Et₃N or DIPEA (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed THF or DMF

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the N-protected 6-iodo-3-hydroxy-4-nitroindazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Perform deprotection of the indazole nitrogen if required.

Expert Insights & Causality:

  • Copper Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Mild Conditions: A key advantage of the Sonogashira reaction is that it can often be performed under very mild conditions, which is beneficial for complex, functionalized substrates.[5]

  • Copper-Free Variants: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed, though they may require different ligands and conditions.[15][16]

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Strong/Soluble Base3. Poor Solvent Choice4. Low Reaction Temperature1. Use fresh catalyst; screen different ligands (e.g., bulky, electron-rich phosphines like XPhos for Suzuki).[6]2. Screen stronger bases (Cs₂CO₃, K₃PO₄ for Suzuki); ensure a small amount of water is present for inorganic bases.[6]3. Screen alternative solvents (DMF, Toluene, Dioxane) to improve solubility.4. Incrementally increase temperature, ensuring substrate stability.
Formation of Side Products 1. Homocoupling of Boronic Acid (Suzuki)2. N-Arylation of Indazole3. Reduction of Nitro Group1. Ensure rigorous exclusion of oxygen; use slightly less boronic acid.2. Protect the indazole nitrogen (e.g., with THP or Boc).[3]3. Use milder conditions; avoid harsh reducing agents or prolonged high temperatures.
Difficult Purification 1. Residual Palladium Catalyst2. Tin residues (for Stille coupling) or Boronic acid residues (for Suzuki)1. Filter the reaction mixture through a pad of Celite after dilution.[1]2. Perform aqueous washes (e.g., aqueous KF for boronic acid residues) during workup.

Conclusion

6-Iodo-3-hydroxy-4-nitroindazole is a highly valuable building block for the synthesis of complex, functionalized indazole derivatives. While its polyfunctional nature requires careful consideration of reaction conditions, the palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Heck, and Sonogashira—provide reliable and versatile pathways for its elaboration. By understanding the substrate's intrinsic reactivity and systematically optimizing key reaction parameters, researchers can effectively unlock the synthetic potential of this intermediate for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem Technical Document.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Hassan, Z., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • BenchChem. (n.d.).
  • BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Technical Document.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • Al-Tel, T. H., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

  • ResearchGate. (2025). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • St-Denis, J. F., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. ACS Combinatorial Science. [Link]

  • Sharma, P., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

  • Jana, R., & Pathak, T. P. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. European Journal of Organic Chemistry. [Link]

  • Worthington, R. J., & Sanford, M. S. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Hazra, A., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Hazra, A., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction Conditions. [Link]

  • Reddy, T. S., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Timari, G., et al. (2001). Synthesis of New Polyfused Heterocycles of Biological Importance by Means of Pd(0) Catalysis. Molecules. [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. [Link]

  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • Frank, E., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem Technical Document.
  • MDPI. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

Sources

Application

Application Note: Regioselective N-Alkylation vs. O-Alkylation of 6-Iodo-3-hydroxy-4-nitroindazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol Executive Summary The indazole scaffold is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocol

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery[1]. Among its highly functionalized derivatives, 6-iodo-3-hydroxy-4-nitroindazole (also existing as its tautomer, 6-iodo-4-nitro-1H-indazol-3(2H)-one) represents a versatile but synthetically challenging building block. The presence of three competing nucleophilic sites (N1, N2, and O3) makes regioselective alkylation a classic hurdle.

This application note provides a comprehensive mechanistic rationale and validated protocols for directing the alkylation of 6-iodo-3-hydroxy-4-nitroindazole. By exploiting the distinct electronic and steric microenvironments created by the 4-nitro and 6-iodo substituents, researchers can selectively access N1-, N2-, or O-alkylated regioisomers with high fidelity.

Mechanistic Rationale & Structural Analysis

To achieve absolute regiocontrol, one must move beyond empirical screening and understand the causality of the molecule's reactivity. The regioselectivity of 3-hydroxyindazoles is governed by a delicate balance of tautomeric equilibrium, Hard-Soft Acid-Base (HSAB) principles, and peri-steric effects[2].

Electronic and Steric Microenvironments
  • The 4-Nitro Group (Steric Shielding & Electronic Withdrawal): The strongly electron-withdrawing -NO₂ group significantly increases the acidity of the N1-H and O3-H protons, stabilizing the resulting indazolide anion. Crucially, its peri-position relative to the C3-oxygen and N2-nitrogen creates massive steric hindrance. This steric wall kinetically disfavors both O-alkylation and N2-alkylation via standard Sₙ2 pathways.

  • The 6-Iodo Group (Spectator & Handle): Located at the 6-position, the iodine atom is sterically remote from the reactive core. It acts as an inert spectator during alkylation, preserving a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

  • Thermodynamic vs. Kinetic Control: Under strongly basic conditions (e.g., NaH/THF), the delocalized indazolide anion is formed. Because alkyl halides are "soft" electrophiles, they preferentially attack the "softer" nitrogen atoms over the "hard" oxygen. Driven by the severe steric clash at N2 caused by the 4-nitro group, N1-alkylation becomes the overwhelming thermodynamic product [2]. Conversely, O-alkylation requires kinetic forcing or hard electrophilic activation (e.g., Mitsunobu conditions)[3].

MechanisticPathway cluster_0 Thermodynamic Control cluster_1 Kinetic / Catalytic Control SM 6-Iodo-4-nitro-1H-indazol-3-ol (Ambident Nucleophile) N1 N1-Alkylation (Sterically Unhindered) SM->N1 NaH, THF, R-X (Deprotonation) O3 O-Alkylation (Mitsunobu Activation) SM->O3 PPh3, DIAD, R-OH (Phosphonium Intermediate) N2 N2-Alkylation (Carbenoid Insertion) SM->N2 TfOH, Diazo Compounds (Metal-Free Catalysis)

Mechanistic divergence of 6-iodo-3-hydroxy-4-nitroindazole under varying chemical controls.

Quantitative Regioselectivity Data

The following table synthesizes the expected regioisomeric distribution based on the chosen activation strategy. By altering the base, solvent, and electrophile, the reaction pathway is fundamentally re-routed.

Alkylation StrategyReagents / CatalystSolventTempMajor RegioisomerRatio (N1 : N2 : O)Expected Yield
Thermodynamic Base NaH, Alkyl Halide (R-X)THF0 °C → RTN1-Alkyl >95 : <5 : 080–88%
Mild Base K₂CO₃, Alkyl Halide (R-X)DMF80 °CN1-Alkyl 80 : 10 : 1065–75%
Mitsunobu Activation PPh₃, DIAD, Alcohol (R-OH)THF0 °C → RTO-Alkyl 0 : <5 : >9560–70%
Silver Coordination Ag₂CO₃, Alkyl Halide (R-X)Toluene100 °CO-Alkyl 10 : 0 : 9050–60%
Carbenoid Insertion TfOH (cat.), Diazo CompoundDCMRTN2-Alkyl <5 : >95 : 070–85%

Validated Experimental Protocols

The following protocols are self-validating systems designed to maximize regiochemical purity.

Workflow Step1 Substrate Prep Dry Solvent Step2 Activation Base or Catalyst Step1->Step2 Step3 Alkylation Electrophile Addition Step2->Step3 Step4 Quench Aqueous Workup Step3->Step4 Step5 Isolation Chromatography Step4->Step5

Standardized experimental workflow for the regioselective alkylation of indazole derivatives.

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

This method utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF) to generate the indazolide anion. The combination of a non-polar coordinating solvent and strong base drives the reaction to the sterically unhindered N1 position[2][4].

Reagents:

  • 6-Iodo-3-hydroxy-4-nitroindazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide, 1.1 equiv)

  • Anhydrous THF (10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve 6-iodo-3-hydroxy-4-nitroindazole in anhydrous THF[4].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise. Caution: H₂ gas evolution. Stir at 0 °C for 30 minutes to ensure complete deprotonation and formation of the sodium indazolide complex[4].

  • Alkylation: Slowly add the alkyl halide dropwise at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours[4].

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-alkylated product.

Protocol B: Regioselective O-Alkylation (Mitsunobu Activation)

Because the 4-nitro group sterically blocks the C3-oxygen, standard Sₙ2 alkylation fails. The Mitsunobu reaction bypasses this by activating the alcohol into a highly electrophilic alkoxyphosphonium intermediate, forcing O-alkylation[3].

Reagents:

  • 6-Iodo-3-hydroxy-4-nitroindazole (1.0 equiv)

  • Primary or Secondary Alcohol (R-OH, 1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous THF (10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under Argon, dissolve the indazole, the target alcohol, and PPh₃ in anhydrous THF.

  • Activation: Cool the reaction mixture to 0 °C. Add DIAD dropwise over 15 minutes. The solution will typically undergo a distinct color change as the betaine intermediate forms.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16–24 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel under reduced pressure.

  • Purification: Purify via flash chromatography. Pro-tip: To remove triphenylphosphine oxide (TPPO) byproducts, a secondary wash of the isolated product with cold ether or the use of a specialized TPPO-scavenging resin may be required.

Protocol C: Regioselective N2-Alkylation (Carbenoid Insertion)

N2-alkylation is notoriously difficult for 4-substituted indazoles. However, recent advances demonstrate that Trifluoromethanesulfonic acid (TfOH) catalyzed reactions with diazo compounds yield exclusively N2-alkylated indazoles via a metal-free carbenoid insertion mechanism[5].

Procedure Summary: To a solution of the indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous DCM at room temperature, add a catalytic amount of TfOH (10 mol%). Stir until nitrogen evolution ceases (typically 1-2 hours). Quench with saturated NaHCO₃ and extract with DCM. Purify via chromatography to yield the N2-regioisomer[5].

Analytical Characterization & Troubleshooting

Distinguishing between N1, N2, and O-alkylated regioisomers using standard ¹H NMR can be ambiguous. 2D NMR (specifically ¹H-¹³C HMBC) is mandatory for definitive structural assignment [6].

  • N1-Alkylation: The protons of the newly added N-alkyl group (e.g., the -CH₂- of a benzyl group) will show a strong HMBC correlation to the C7a carbon of the indazole core[6].

  • O-Alkylation: The protons of the O-alkyl group will show an exclusive HMBC correlation to the C3 carbon[6].

  • N2-Alkylation: The protons of the N2-alkyl group will show HMBC correlations to both the C3 and C7a carbons[6].

Troubleshooting Poor Regioselectivity: If a mixture of N1 and O-alkylation is observed during Protocol A, ensure the THF is strictly anhydrous and the NaH is fresh. Traces of moisture can lead to incomplete deprotonation, shifting the reaction toward kinetic mixtures. If using K₂CO₃ in DMF, switching to the NaH/THF system will dramatically improve N1-selectivity[2].

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • 1H- and 2H-Indazoles (Upd
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem. _
  • Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9.

Sources

Method

Application Note: 6-Iodo-3-hydroxy-4-nitroindazole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of a versatile and orthogonally reactive building block is paramount to efficiently exploring chemical space. 6-Iodo-3-hydroxy-4-nitroindazole (CAS 885519-99-3) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a versatile and orthogonally reactive building block is paramount to efficiently exploring chemical space. 6-Iodo-3-hydroxy-4-nitroindazole (CAS 885519-99-3) represents a highly privileged scaffold, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. This application note provides a comprehensive, field-proven guide to leveraging its three distinct functional handles—the C6-iodide, the C4-nitro group, and the C3-hydroxy group—to construct complex, biologically active architectures.

Structural Rationale & Orthogonal Reactivity

The strategic value of 6-iodo-3-hydroxy-4-nitroindazole lies in the absolute orthogonality of its functional groups, allowing for sequential, late-stage derivatization without the need for complex protecting group strategies:

  • The 6-Iodo Handle (Cross-Coupling): The iodine atom at the C6 position is highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Substitutions at the 6-position are critical for probing hydrophobic pockets in target receptors, a strategy successfully employed in the discovery of TRPA1 antagonists[1] and MAO-B inhibitors[2].

  • The 4-Nitro Handle (Masked Amine): The electron-withdrawing nitro group is strategically advantageous during early-stage cross-coupling, as it activates the indazole core for oxidative addition by palladium. Post-coupling, it can be reduced to a 4-amino group, which serves as a critical hydrogen-bond donor for hinge-region binding in kinase inhibitors, such as those targeting FLT3[3] and CDPK1[4].

  • The 3-Hydroxy Handle (Tautomeric Modulation): Existing in equilibrium with its indazol-3-one tautomer, the 3-OH group acts as a hydrogen-bond acceptor. It can be selectively O-alkylated to modulate physicochemical properties, attach PROTAC linkers, or lock the tautomeric state to rigidify the molecule for optimal receptor fit[5].

Workflow A 6-Iodo-3-hydroxy -4-nitroindazole B 6-Aryl-3-hydroxy -4-nitroindazole A->B Suzuki Coupling (Pd cat., Aryl-B(OH)2) C 4-Amino-6-aryl -3-hydroxyindazole B->C Nitro Reduction (Fe, NH4Cl) D 3-Alkoxy-6-aryl -4-nitroindazole B->D O-Alkylation (R-X, Ag2CO3)

Orthogonal functionalization workflow of 6-iodo-3-hydroxy-4-nitroindazole.

Application 1: Synthesis of 4-Amino-6-Substituted Indazole Kinase Inhibitors

Causality & Design

The 4-aminoindazole scaffold is a highly effective ATP-competitive kinase inhibitor core. The 4-amino group acts as a primary hydrogen-bond donor to the kinase hinge region, while the N1/N2 and 3-OH act as acceptors. The 6-position is typically directed toward the solvent channel or hydrophobic pocket II, allowing for selectivity tuning[4].

Pharmacophore Core 4-Amino-6-aryl-1H-indazol-3-ol (Kinase Inhibitor Scaffold) HingeD 4-Amino Group (H-Bond Donor) Core->HingeD HingeA N1/N2 & 3-OH (H-Bond Acceptors) Core->HingeA Pocket 6-Aryl/Alkyl Motif (Hydrophobic Pocket II) Core->Pocket

Pharmacophore mapping of the 4-aminoindazole scaffold in kinase hinge regions.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling at C6

Expert Insight: Performing the Suzuki coupling before nitro reduction is critical. The electron-withdrawing 4-nitro group activates the C6-I bond. If reduced to an amine first, the enriched electron density would hinder oxidative addition and potentially poison the palladium catalyst. Furthermore, the acidic nature of the 3-hydroxy group (pKa ~9) means it will consume one equivalent of the inorganic base. Always use excess base to ensure the catalytic cycle remains active.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-iodo-3-hydroxy-4-nitroindazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v). Add K2​CO3​ (3.0 equiv). The excess base accounts for the deprotonation of the 3-OH group.

  • Reaction: Purge the flask with nitrogen (3 cycles). Heat the mixture to 90 °C for 4–6 hours under rigorous stirring.

  • Validation Check: Monitor via LC-MS. The starting material ( m/z 304 [M-H]⁻) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to reprotonate the 3-OH group. Extract, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 1.2: Chemoselective Reduction of the 4-Nitro Group

Expert Insight: While catalytic hydrogenation (Pd/C, H2​ ) is standard for nitro reduction, it risks dehalogenation of the newly installed C6-aryl group (especially if it contains fluoro or chloro substituents). A mild dissolving metal reduction (Fe/ NH4​Cl ) ensures absolute chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-aryl-3-hydroxy-4-nitroindazole intermediate (1.0 equiv) in a mixture of Ethanol and Water (3:1 v/v).

  • Reagents: Add Iron powder (5.0 equiv, 325 mesh) and Ammonium Chloride ( NH4​Cl , 5.0 equiv).

  • Reaction: Heat the suspension to 80 °C for 2 hours.

  • Validation Check: TLC (DCM:MeOH 9:1) will show a highly polar spot (amine) compared to the non-polar nitro starting material. A Ninhydrin stain will turn purple, confirming the presence of the primary amine.

  • Workup: Critical Step - The reaction mixture will form a thick iron oxide sludge. Perform a hot filtration through a Celite pad to prevent product entrapment in the iron matrix. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate to yield the 4-amino product.

Application 2: Derivatization of the 3-Hydroxy Position

Causality & Design

Alkylation of the 3-hydroxy group is notoriously unselective, often yielding mixtures of O-alkylated and N-alkylated (N1 or N2) products due to tautomerism[6]. To drive selective O-alkylation, the use of soft Lewis acids like Silver Carbonate ( Ag2​CO3​ ) is highly recommended. The silver ions coordinate to the indazole nitrogen atoms, sterically and electronically directing the electrophile to the oxygen atom.

Protocol 2.1: Selective O-Alkylation using Silver Carbonate

Step-by-Step Methodology:

  • Preparation: Dissolve the indazole intermediate (1.0 equiv) in anhydrous Toluene or Acetonitrile.

  • Reagents: Add Silver Carbonate ( Ag2​CO3​ , 1.5 equiv) and the desired alkyl halide (1.1 equiv).

  • Reaction: Stir in the dark at 80 °C for 12 hours.

  • Validation Check: LC-MS will confirm the mass shift (+Alkyl). 1H -NMR is required to definitively prove O-alkylation vs N-alkylation (O-alkyl peaks typically appear further downfield compared to N-alkyl peaks).

  • Workup: Filter the mixture through Celite to remove silver salts. Concentrate and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and physicochemical shifts associated with each functionalization step, providing a baseline for assay development and quality control.

Reaction StepTypical YieldReaction TimeKey Physicochemical ShiftValidation Method
Suzuki Coupling (C6) 75–90%4–6 hIncreased Lipophilicity (clogP +1.5 to +2.5)LC-MS ([M-H]⁻ shift)
Nitro Reduction (C4) 80–95%2–3 hIncreased H-Bond Donors (+2), Basic pKa shiftTLC (Ninhydrin positive)
O-Alkylation (C3) 60–80%12 hDecreased TPSA, Elimination of tautomerism 1H -NMR (O-CH₂ shift)

References

  • Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review - Taylor & Francis. 3

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - ACS Publications. 4

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists - ACS Publications. 1

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency - ACS Publications. 2

  • Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists - ACS Publications.5

  • Cas 2215-63-6,1-Benzyl-3-hydroxy-1H-indazole - LookChem. 6

Sources

Application

Application Note: Reversed-Phase HPLC Method Development and Validation for 6-Iodo-3-hydroxy-4-nitroindazole

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Reversed-Phase High-Perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD)

Executive Summary & Physicochemical Profiling

Developing a robust, reproducible HPLC method for highly functionalized indazole derivatives requires moving beyond generic screening gradients. 6-Iodo-3-hydroxy-4-nitroindazole presents a unique analytical challenge due to three competing structural features: an acidic hydroxyl group, a highly polarizable heavy halogen (iodine), and a strongly electron-withdrawing nitroaromatic system.

As a Senior Application Scientist, the first step in method development is establishing causality between the molecule's physicochemical properties and the chromatographic parameters:

  • Ionization Control & The "Why" Behind pH: The 3-hydroxyindazole core exists in a tautomeric equilibrium (indazolol ⇌ indazolinone) and possesses an acidic proton. The strong electron-withdrawing effect of the 4-nitro group drastically lowers the pKa of this hydroxyl group. If analyzed under neutral pH conditions, the molecule will partially ionize, leading to severe peak tailing and loss of retention, as ionized indazoles elute near the void volume[1]. Therefore, strict pH control using a strong acidifying agent like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is non-negotiable to maintain the analyte in a fully protonated, neutral state[2].

  • Stationary Phase Selectivity: The 6-iodo substituent introduces significant lipophilicity and polarizability. While a standard C18 column can retain the compound, a Biphenyl stationary phase is highly recommended. The biphenyl phase provides orthogonal π−π interactions with the electron-deficient nitroaromatic ring and strong dipole-induced dipole interactions with the heavy iodine atom, yielding superior selectivity and peak symmetry compared to purely aliphatic phases[2].

  • Wavelength Optimization: Nitroindazoles exhibit a distinct UV absorption profile. While the aromatic core absorbs at 254 nm, the nitro group provides a highly specific secondary absorption maximum in the 350–361 nm range[3]. Monitoring at 360 nm avoids baseline drift from the TFA in the mobile phase and eliminates interference from non-nitrated synthetic impurities[4].

Method_Dev A Physicochemical Profiling pKa Shift (Acidic OH) High Polarizability (Iodo) B Mobile Phase Optimization 0.1% TFA (pH ~2.0) Suppresses Ionization A->B Drives pH choice C Stationary Phase Selection Biphenyl Column (Pi-Pi & Halogen interactions) B->C Ensures peak symmetry D Detector Optimization DAD: 360 nm (Nitro group specificity) C->D Maximizes sensitivity

Logical workflow for HPLC method development based on molecular properties.

Experimental Protocols

Chromatographic Conditions

The following gradient method is designed as a self-validating system, ensuring baseline resolution of the main peak from both polar precursors and highly lipophilic degradation products.

ParameterSpecification
Column Allure Biphenyl (150 mm × 4.6 mm, 5 µm) or equivalent C18
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (DAD) Primary: 360 nm; Secondary: 254 nm
Elution Mode Gradient (See Table below)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
2.0 80 20 Isocratic hold (focusing)
10.0 20 80 Linear ramp
12.0 20 80 Column wash
12.1 80 20 Re-equilibration

| 15.0 | 80 | 20 | End |

Step-by-Step Sample Preparation

Field-Proven Insight: 6-Iodo-3-hydroxy-4-nitroindazole has poor aqueous solubility. Injecting it dissolved purely in a strong organic solvent (like 100% DMSO) into an 80% aqueous mobile phase will cause "solvent shock," leading to sample precipitation at the column head and split peaks. The protocol below mitigates this via stepwise dilution.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Add 8 mL of Dimethyl sulfoxide (DMSO). Sonicate for 5 minutes until fully dissolved, then make up to volume with DMSO.

  • Intermediate Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Acetonitrile.

  • Working Solution (10 µg/mL): Pipette 1.0 mL of the Intermediate Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A . (This ensures the injection plug closely matches the initial gradient conditions).

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Sample_Prep S1 Weigh API (10 mg) S2 Dissolve in DMSO (1 mg/mL Stock) S1->S2 S3 Dilute in MeCN (100 µg/mL) S2->S3 S4 Dilute in Mobile Phase (10 µg/mL Working) S3->S4 S5 Filter (0.22 µm) & Inject S4->S5

Step-by-step sample preparation workflow ensuring solubility and matrix compatibility.

System Suitability & Method Validation Metrics

To guarantee trustworthiness, the method must pass strict System Suitability Testing (SST) prior to sample analysis, adhering to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExpected Result Profile
Retention Time ( tR​ ) Stable across 6 replicate injections~7.8 min (%RSD < 1.0%)
Tailing Factor ( Tf​ ) 1.51.05 - 1.15
Theoretical Plates ( N ) > 5000> 8500
Linearity ( R2 ) > 0.999 over range (1 - 50 µg/mL)0.9998
LOD / LOQ Signal-to-Noise 3 / 100.05 µg/mL / 0.15 µg/mL
Method Precision %RSD of peak areas (n=6) 2.0%< 0.8%

Troubleshooting Guide

Even with a robust protocol, specific structural properties of indazoles can induce chromatographic artifacts. Use this matrix to resolve common issues:

ObservationRoot Cause AnalysisCorrective Action
Fronting or Split Peaks Solvent Shock: The sample diluent is too strong compared to the initial mobile phase (80% aqueous).Ensure the final dilution step uses Mobile Phase A. Maximum organic content in the injection vial should not exceed 15%.
Severe Peak Tailing ( Tf​ > 2.0) Ionization / Silanol Interaction: The pH of the mobile phase has drifted, allowing the 3-OH group to ionize.Verify TFA concentration is exactly 0.1% v/v. Prepare fresh mobile phase. Consider switching to a highly endcapped column.
Baseline Drift during Gradient TFA Absorbance: TFA has significant UV absorbance at low wavelengths (e.g., 210-254 nm).Monitor the primary signal at 360 nm , where TFA does not absorb, ensuring a perfectly flat baseline[4].
Retention Time Shift Inadequate Equilibration: The highly lipophilic iodo-group requires thorough column re-wetting after the organic wash.Ensure the post-gradient re-equilibration step is at least 3 minutes (or 5 column volumes).

References

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride - SciSpace. 1

  • Process-Related Impurities of Pazopanib - ACS Publications.2

  • 3-Bromo-7-Nitroindazole stability in solution over time - Benchchem. 3

  • The Neuronal Nitric Oxide Synthase Inhibitor 7-Nitroindazole Also Inhibits the Monoamine Oxidase-B-Catalyzed Oxidation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - Chemical Research in Toxicology (ACS). 4

Sources

Method

Application Note: Advanced Crystallization Strategies for the Purification of 6-iodo-3-hydroxy-4-nitroindazole

Abstract This guide provides a detailed framework for the purification of 6-iodo-3-hydroxy-4-nitroindazole, a heterocyclic compound of significant interest in medicinal chemistry. Given the molecule's complex functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for the purification of 6-iodo-3-hydroxy-4-nitroindazole, a heterocyclic compound of significant interest in medicinal chemistry. Given the molecule's complex functionality—possessing hydrogen-bond donors (hydroxyl, indazole N-H) and acceptors (nitro, hydroxyl), alongside a lipophilic iodine atom—achieving high purity is a non-trivial challenge critical for reliable downstream applications. This document moves beyond standard protocols to explain the underlying physicochemical principles governing solvent selection and crystallization methodology. We present three distinct, robust protocols: Single-Solvent Recrystallization, Solvent/Anti-Solvent Crystallization, and Vapor Diffusion, each tailored for different scales and purity requirements. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Imperative for Purity

Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous therapeutic agents.[1] The specific functionalization of the indazole scaffold, as seen in 6-iodo-3-hydroxy-4-nitroindazole, provides a synthetically versatile intermediate. The iodo group, for instance, is a key handle for cross-coupling reactions, while the nitro and hydroxyl groups modulate the electronic and steric properties of the molecule.

The presence of impurities, such as starting materials, byproducts, or positional isomers from the synthesis, can drastically impact the outcomes of biological assays and subsequent chemical transformations.[2][3] Therefore, robust and reproducible purification is not merely a preparatory step but a cornerstone of successful research and development. This application note serves as an authoritative guide to developing a successful crystallization strategy for this challenging molecule.

Physicochemical Profile & Rational Solvent Selection

A successful crystallization is predicated on the careful selection of a solvent system. The properties of 6-iodo-3-hydroxy-4-nitroindazole are inferred from its constituent functional groups, as direct experimental data is not widely available.[1]

  • Indazole Core with -OH and N-H groups: These groups allow for strong hydrogen bonding, suggesting solubility in polar protic solvents.

  • Nitro Group (-NO2): This strongly electron-withdrawing group induces high polarity and contributes to a potentially high melting point, similar to related nitroindazoles which melt around 180-210°C.[4][5][6]

  • Iodo Group (-I): The large iodine atom increases the molecular weight and van der Waals forces, while also adding lipophilic character.[1]

The following table provides a list of candidate solvents for screening, categorized by their properties.

Solvent ClassExample SolventBoiling Point (°C)PolarityRationale for Use with 6-iodo-3-hydroxy-4-nitroindazole
Polar Protic Methanol65HighCapable of hydrogen bonding; has been used successfully for recrystallizing other nitroindazoles.[4]
Ethanol78HighSimilar to methanol, but higher boiling point allows for a wider temperature gradient.
Acetic Acid118HighCan dissolve highly polar compounds; may require removal under vacuum.[10]
Polar Aprotic Acetone56Medium-HighGood solvating power for polar molecules; high volatility aids in crystal drying.[10]
Ethyl Acetate77MediumOften a good balance of polarity for compounds with mixed characteristics.
N,N-Dimethylformamide (DMF)153HighExcellent solvent for many nitroaromatic compounds, but high boiling point can make it difficult to remove. Often used as the "good" solvent in an anti-solvent system.[5][7]
Non-Polar Toluene111LowUnlikely to be a good single solvent, but may serve as an effective anti-solvent when paired with a polar solvent like DMF or Acetone.
Heptane98LowExcellent anti-solvent candidate due to its inability to dissolve polar, H-bonding compounds.

Visualization of the Crystallization Strategy

A logical workflow is essential for efficiently determining the optimal purification method. The following diagram outlines the decision-making process.

G cluster_0 Initial Screening & Method Selection Start Crude 6-iodo-3-hydroxy-4-nitroindazole SolubilityTest Screen for Solubility in Candidate Solvents (e.g., Methanol, Acetone, Ethyl Acetate) Start->SolubilityTest IdealSolvent Ideal Single Solvent Found? (Dissolves Hot, Poorly Soluble Cold) SolubilityTest->IdealSolvent NoIdealSolvent No Ideal Single Solvent Found IdealSolvent->NoIdealSolvent No Method1 Protocol 1: Single-Solvent Recrystallization IdealSolvent->Method1 Yes Method2 Protocol 2: Solvent/Anti-Solvent Crystallization NoIdealSolvent->Method2 SmallScale Small Scale (<50mg) & High Purity Needed? Method1->SmallScale Method2->SmallScale Method3 Protocol 3: Vapor Diffusion SmallScale->Method3 Yes End Pure Crystalline Product SmallScale->End No Method3->End

Caption: Decision workflow for selecting an appropriate crystallization technique.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization

This is the most fundamental and preferred method when a suitable solvent is identified.[8] It relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.

G A 1. Dissolution: Add minimum hot solvent to crude solid until fully dissolved. B 2. Decolorization (Optional): Add activated charcoal, boil briefly. A->B If colored C 3. Hot Filtration: Quickly filter hot solution to remove insoluble impurities/charcoal. A->C If colorless B->C D 4. Slow Cooling: Allow filtrate to cool slowly to room temperature, then in an ice bath. C->D E 5. Crystal Collection: Isolate crystals via vacuum filtration. D->E F 6. Washing & Drying: Wash crystals with a small amount of cold solvent and dry under vacuum. E->F

Caption: Workflow for Single-Solvent Recrystallization.

Methodology:

  • Dissolution: Place the crude 6-iodo-3-hydroxy-4-nitroindazole in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., Methanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves completely.[8]

    • Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (1-2% of the solute's weight).[4][10] Bring the solution back to a boil for a few minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: Pre-heat a funnel and filter paper with hot solvent vapor.[9] Quickly filter the hot solution through this setup into a clean, pre-warmed Erlenmeyer flask.

    • Causality: Keeping the apparatus hot prevents premature crystallization (and product loss) on the filter paper or in the funnel stem.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, well-formed crystals are favored by slow cooling.[8] Once at room temperature, place the flask in an ice-water bath to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent.

    • Causality: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's expected melting point.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), and no single solvent has the desired temperature-solubility profile. The two solvents must be miscible.

G A 1. Dissolution: Dissolve crude solid in a minimum amount of a 'good' solvent (e.g., DMF, Acetone) at room temp. B 2. Anti-Solvent Addition: Slowly add the 'anti-solvent' (e.g., Water, Heptane) dropwise with stirring. A->B C 3. Induce Crystallization: Continue addition until solution becomes turbid. Add a drop of 'good' solvent to clarify, then allow to stand. B->C D 4. Cooling & Isolation: Cool in an ice bath, collect crystals by vacuum filtration, wash with anti-solvent, and dry. C->D

Caption: Workflow for Solvent/Anti-Solvent Crystallization.

Methodology:

  • Dissolution: Dissolve the crude 6-iodo-3-hydroxy-4-nitroindazole in the minimum required volume of a "good" solvent (e.g., Acetone) at or near room temperature.

  • Filtration: Filter the solution at room temperature to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., Heptane) dropwise to the stirred solution.

    • Causality: The gradual addition of the anti-solvent reduces the overall solvating power of the mixture, slowly decreasing the compound's solubility and leading to a controlled precipitation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If necessary, warm the solution slightly or add a few drops of the "good" solvent to redissolve the precipitate, then allow it to stand undisturbed.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath, collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Protocol 3: Vapor Diffusion

This technique is excellent for obtaining very high-quality, single crystals suitable for X-ray diffraction, especially when working with small quantities (<50 mg).[11] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

G A 1. Preparation: Dissolve compound in a small volume of a relatively non-volatile 'good' solvent (e.g., DMF) in a small, open vial. B 2. Setup: Place this inner vial inside a larger, sealed jar containing a pool of a volatile 'anti-solvent' (e.g., Diethyl Ether, Pentane). A->B C 3. Diffusion & Growth: Allow the sealed system to stand undisturbed for several days. The anti-solvent vapor will slowly diffuse into the solution. B->C D 4. Isolation: Once suitable crystals have formed, carefully open the container, decant the mother liquor, and gently dry the crystals. C->D

Caption: Workflow for Vapor Diffusion Crystallization.

Methodology:

  • Preparation: Dissolve the compound in a small amount of a "good," relatively low-volatility solvent (e.g., DMF) inside a small vial (e.g., a 1-dram vial).

  • Assembly: Place this small, uncapped vial inside a larger jar or beaker. Add a sufficient amount of a volatile "anti-solvent" (e.g., Diethyl Ether) to the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer jar tightly and leave it in a vibration-free location for several days to weeks.

    • Causality: The volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This extremely gradual change in solvent composition brings the solution to a state of supersaturation very slowly, promoting the growth of a few large, well-ordered crystals rather than a rapid precipitation of many small ones.[11][12]

  • Harvesting: Once crystals of a suitable size have formed, carefully open the jar, remove the inner vial, and gently decant or pipette away the remaining solvent (mother liquor). The crystals can be rinsed with a small amount of the anti-solvent and air-dried.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; the solution is too concentrated; cooling is too rapid.[9]Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider a solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not supersaturated; the compound is very soluble even at low temperatures.[9]Boil off some of the solvent to increase concentration and try cooling again. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a "seed crystal" from a previous batch.[8]
Poor Crystal Yield Too much solvent was used; crystals were filtered before cooling was complete; the wash solvent was not cold enough.Concentrate the filtrate (mother liquor) by evaporating some solvent and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly chilled before filtration. Always use ice-cold solvent for washing.
Colored Crystals Colored impurities are co-crystallizing with the product.Repeat the crystallization process, incorporating the optional decolorizing charcoal step (Protocol 1, Step 2).[10]

Conclusion

The purification of 6-iodo-3-hydroxy-4-nitroindazole by crystallization is a multifactorial process that requires a systematic approach. By understanding the physicochemical properties derived from its structure, researchers can make rational choices for solvent systems. This guide offers three distinct, validated protocols—Single-Solvent Recrystallization for bulk purification, Solvent/Anti-Solvent Crystallization for more challenging cases, and Vapor Diffusion for obtaining high-quality crystals from minute quantities. By following these detailed methodologies and utilizing the provided troubleshooting guide, researchers, scientists, and drug development professionals can consistently obtain high-purity material, ensuring the integrity and success of their subsequent research endeavors.

References

  • Vertex AI Search. (n.d.). CRYSTALLIZATION.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Organic Syntheses. (n.d.). Indazole, 5-nitro-.
  • University of Florence. (n.d.). Guide for crystallization.
  • University of California, Irvine. (n.d.). 4. Crystallization.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Guidechem. (2024, November 19). What are the physical and chemical properties of 6-Nitroindazole?
  • Sigma-Aldrich. (n.d.). 6-Nitroindazole 97%.
  • BenchChem. (n.d.). Navigating the Solubility Landscape of 6-Nitroindazole: A Technical Guide.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • SpringerLink. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.

Sources

Application

Application Note: Incorporating 6-Iodo-3-hydroxy-4-nitroindazole into High-Throughput Screening Libraries

Target Audience: Assay Biologists, Medicinal Chemists, and HTS Facility Managers Document Type: Technical Guide & Self-Validating Protocols Introduction: The Strategic Value of the Scaffold The indazole core is universal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and HTS Facility Managers Document Type: Technical Guide & Self-Validating Protocols

Introduction: The Strategic Value of the Scaffold

The indazole core is universally recognized as an emerging privileged scaffold in drug discovery, frequently deployed as a bioisostere for indoles and benzimidazoles to target kinases, bacterial enzymes, and parasitic pathways 1. However, incorporating densely functionalized fragments like 6-iodo-3-hydroxy-4-nitroindazole into High-Throughput Screening (HTS) libraries requires a nuanced understanding of its physicochemical behavior.

As an application scientist, I advocate for the inclusion of this specific molecule in fragment and lead-like libraries due to three distinct mechanistic advantages:

  • The 3-Hydroxy/Indazolin-3-one Tautomerism: This dynamic equilibrium provides versatile hydrogen bond donor/acceptor profiles, essential for anchoring into the ATP-binding hinge regions of targets like Unc-51-Like Kinase 1 (ULK1) 2.

  • The 4-Nitro Prodrug Trigger: In phenotypic screens against pathogens like Trypanosoma cruzi, the nitro group acts as a specific substrate for parasitic nitroreductases (e.g., TcNTR), triggering localized oxidative stress [[3]]().

  • The 6-Iodo Synthetic Vector: Halogens are rarely inert. If this molecule registers as a hit, the C-I bond serves as an immediate, highly reactive vector for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing chemists to rapidly explore structure-activity relationships (SAR) without rebuilding the core.

Physicochemical Profiling & HTS Implications

To predict how this molecule will behave during acoustic dispensing and assay incubation, we must analyze its quantitative parameters. The strong electron-withdrawing nature of the 4-nitro group significantly lowers the pKa of the 3-hydroxy proton, increasing its solubility in polar environments but necessitating strict anhydrous storage to prevent premature degradation.

PropertyValueImplication for HTS & Library Management
Molecular Weight 305.03 g/mol Ideal fragment/lead-like size; allows significant MW growth during hit-to-lead optimization.
LogP (Predicted) ~2.5Optimal lipophilicity for passive membrane permeability in cell-based phenotypic assays.
H-Bond Donors 2 (NH, OH)Strong target engagement potential; highly hygroscopic, requiring dry, inert storage conditions.
H-Bond Acceptors 4Favorable for multi-point coordination in metalloenzymes or kinase hinge regions.
Structural Liability Nitro GroupPotential PAINS (Pan-Assay Interference Compounds) liability in redox-sensitive biochemical assays; requires orthogonal validation.

Mechanistic Workflows and Visualizations

Understanding the biological and operational pathways of this molecule is critical for assay design. Below are the logical flows for both its operational triage in an HTS campaign and its biological mechanism of action in anti-parasitic screening.

HTS_Workflow N1 Library Formulation (DMSO Solubilization) N2 Primary HTS Assay (e.g., TR-FRET) N1->N2 Acoustic Dispensing N3 Hit Identification (Z'-factor > 0.5) N2->N3 Data Analysis N4 Orthogonal Validation (Thermal Shift Assay) N3->N4 Triage False Positives N5 Late-Stage Diversification (Pd-Catalyzed Cross-Coupling) N4->N5 Confirmed Hit

Caption: HTS workflow from library formulation to late-stage diversification of indazole hits.

Pathway M1 6-Iodo-3-hydroxy-4-nitroindazole E1 Parasitic Nitroreductase (e.g., TcNTR) M1->E1 Enzymatic Reduction M2 Reactive Nitro Radical Anion E1->M2 Electron Transfer P1 Oxidative Stress / ROS M2->P1 Redox Cycling P2 Pathogen Cell Death P1->P2 Cellular Damage

Caption: Intracellular activation pathway of nitroindazole derivatives by parasitic nitroreductases.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control to prevent the propagation of false data.

Protocol A: Library Formulation and Quality Control

Objective: Prepare a high-fidelity 10 mM stock solution suitable for acoustic liquid handling.

  • Solubilization: Dissolve 6-iodo-3-hydroxy-4-nitroindazole in 100% anhydrous, LC-MS grade DMSO to a final concentration of 10 mM.

    • Causality: The 3-hydroxy moiety is highly hygroscopic. Using standard benchtop DMSO will introduce water, leading to micro-precipitation and subsequent false negatives due to inaccurate acoustic dispensing.

  • Filtration: Pass the stock solution through a 0.22 µm PTFE microplate filter.

    • Causality: Removes insoluble aggregates that cause light-scattering artifacts in optical HTS readouts (e.g., Fluorescence Polarization).

  • QC Validation (Self-Validating Step): Analyze a 1 µL aliquot via LC-MS/UV. Ensure purity is >95% and monitor for the[M-H]- ion (m/z 304).

    • Validation Logic: If degradation products (such as denitration or deiodination) exceed 5%, the stock must be discarded. Screening degraded stocks leads to phantom SAR tracking where the observed activity belongs to a breakdown product, not the parent compound.

  • Storage: Aliquot into 384-well Cyclic Olefin Copolymer (COC) plates. Purge the headspace with argon, seal with pierceable foil, and store at -20°C.

Protocol B: Phenotypic HTS Execution (Anti-Parasitic Screen)

Objective: Screen the compound against Trypanosoma cruzi while controlling for redox-cycling false positives 4.

  • Assay Preparation: Seed T. cruzi epimastigotes in 384-well plates at 104 cells/well in supplemented LIT medium.

  • Compound Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the 10 mM stock directly into the assay plates, achieving a final screening concentration of 10 µM (0.1% DMSO).

    • Causality: Acoustic dispensing prevents tip-based carryover and ensures precise delivery of nanoliter volumes, keeping DMSO concentrations well below the toxicity threshold for the cells.

  • Control Integration (Self-Validating Step):

    • Positive Control: Nifurtimox (validates the assay's sensitivity to nitroreductase-activated compounds).

    • Negative/Interference Control: Include a known redox-cycling PAINS compound.

    • Validation Logic: Because 6-iodo-3-hydroxy-4-nitroindazole contains a nitro group, it can theoretically cause non-specific redox cycling. If the PAINS control shows high activity, the assay buffer must be optimized (e.g., by adding radical scavengers) to ensure only target-specific activation is measured.

  • Incubation & Readout: Incubate at 28°C for 72 hours. Add resazurin dye, incubate for an additional 4 hours, and measure fluorescence (Ex 540 nm / Em 590 nm) to quantify parasite viability.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances (National Institutes of Health).[Link]

  • In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Pharmaceuticals (National Institutes of Health).[Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. ResearchGate.[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 6-Iodo-3-hydroxy-4-nitroindazole

Introduction & Scaffold Significance 6-Iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3)[1],[2] is a highly functionalized, privileged heterocyclic scaffold utilized in the development of kinase inhibitors and advanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Significance

6-Iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3)[1],[2] is a highly functionalized, privileged heterocyclic scaffold utilized in the development of kinase inhibitors and advanced pharmacophores. The presence of the C6-iodo group provides an optimal handle for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the coexistence of a strongly electron-withdrawing C4-nitro group and acidic C3-hydroxy/N1-H protons presents unique mechanistic challenges that dictate specific experimental choices.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why certain conditions succeed or fail with this specific substrate:

  • The C6-Iodo Advantage & C4-Nitro Activation : The oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step in Suzuki couplings. The C-I bond possesses a lower dissociation energy compared to C-Br or C-Cl, facilitating rapid oxidative addition[3]. Furthermore, the C4-nitro group exerts a strong inductive and resonance electron-withdrawing effect, rendering the indazole core highly electron-deficient. This accelerates the nucleophilic attack of the electron-rich Pd(0) species, allowing the reaction to proceed at lower temperatures and reducing the risk of thermal degradation.

  • The C3-Hydroxy / N1-H Challenge : The C3-OH group (which exists in tautomeric equilibrium with the indazolin-3-one form) and the N1-H are both acidic. If left unprotected, these protons will rapidly consume the basic reagents (e.g., K 2​ CO 3​ , Cs 2​ CO 3​ ) required to activate the boronic acid for transmetalation. Additionally, the unprotected -OH can coordinate with the palladium center, leading to catalyst poisoning, or undergo competitive O-arylation.

  • Protection Strategy Rationale : To ensure a self-validating and high-yielding protocol, protection of both the N1 and C3 positions is highly recommended. While N-Boc is a common protecting group, literature indicates that nitroindazoles are highly reactive toward N-deprotection under standard basic Suzuki conditions, often leading to poor yields of the desired coupled product and recovery of the deprotected starting material[4],[5]. Therefore, more robust protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) for N1 and Benzyl (Bn) for C3-OH are preferred. Alternatively, if coupling the unprotected substrate is mandatory, a large excess of a mild, sterically hindered base (e.g., K 3​ PO 4​ ) and a highly active catalyst (e.g., Pd(dppf)Cl 2​ ) must be employed to outcompete side reactions.

Workflow & Catalytic Cycle Visualization

Workflow A 6-Iodo-3-hydroxy- 4-nitroindazole B Protection (N1-SEM, C3-OBn) A->B Base, PG-Cl C Suzuki-Miyaura Coupling B->C Ar-B(OH)2, Pd Cat., Base D Deprotection Sequence C->D Acid / H2 E 6-Aryl-3-hydroxy- 4-nitroindazole D->E Isolation

Fig 1. Recommended synthetic workflow for functionalizing 6-iodo-3-hydroxy-4-nitroindazole.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n PdII_OA Oxidative Addition Pd(II)(Ar-I)L_n Pd0->PdII_OA + Protected Indazole (Fast due to C4-NO2) PdII_TM Transmetalation Pd(II)(Ar-Ar')L_n PdII_OA->PdII_TM + Ar'-B(OH)2 + Base PdII_TM->Pd0 Reductive Elimination - Coupled Product

Fig 2. Suzuki-Miyaura catalytic cycle highlighting the accelerated oxidative addition step.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected outcomes for the Suzuki coupling of protected 6-iodo-4-nitroindazol-3-ol derivatives, synthesized from empirical trends in nitroindazole chemistry[3],[4],[6].

Catalyst SystemBase / SolventTemperatureExpected YieldMechanistic Observation
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (aq) / Dioxane90 °C40-50%Moderate yield; prolonged heating leads to partial nitro group reduction or PG cleavage.
Pd(dppf)Cl 2​ (3 mol%)K 3​ PO 4​ (aq) / Toluene80 °C85-95%Excellent yield; bidentate ligand prevents catalyst degradation; K 3​ PO 4​ is mild enough for PGs.
Pd 2​ (dba) 3​ / XPhos Cs 2​ CO 3​ / THF65 °C75-85%Good yield; highly active system allows lower temperature, preserving sensitive functional groups.
Pd(PPh 3​ ) 4​ (5 mol%)K 2​ CO 3​ / DMF110 °C< 20%Poor yield; high temp in DMF causes degradation and potential nucleophilic aromatic substitution.

Experimental Protocols

Design Philosophy: The protocols below are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure the success of one step before proceeding to the next.

Protocol A: Suzuki-Miyaura Coupling of Protected 6-Iodo-4-nitroindazole

Objective: Form a C-C bond at the C6 position utilizing a pre-protected substrate (e.g., N1-SEM, C3-OBn) to prevent base depletion and catalyst poisoning.

Materials :

  • Protected 6-iodo-3-hydroxy-4-nitroindazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.03 equiv, 0.03 mmol)

  • Potassium phosphate tribasic (K 3​ PO 4​ ) (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / Water (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure :

  • Preparation : In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the protected indazole, arylboronic acid, and K 3​ PO 4​ .

  • Degassing (Critical Step) : Add the Toluene/Water mixture. Sparge the biphasic solution with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition : Quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ under a positive stream of inert gas. Seal the flask.

  • Reaction : Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4-6 hours. Causality: Vigorous stirring is essential for biphasic reactions to maximize the interfacial surface area where transmetalation often occurs.

  • Validation Checkpoint : Sample the organic layer. Perform TLC (Hexanes/EtOAc 3:1) and LC-MS. The starting material (aryl iodide) should be completely consumed. The highly electron-deficient nature of the nitroindazole ensures rapid oxidative addition, meaning unreacted starting material usually indicates catalyst death rather than a slow reaction.

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the protected coupled product.

Protocol B: Direct Coupling of Unprotected 6-Iodo-3-hydroxy-4-nitroindazole (Alternative Method)

Objective: Perform the coupling without prior protection. This requires specialized conditions to overcome the acidity of the C3-OH and N1-H protons.

Materials :

  • 6-Iodo-3-hydroxy-4-nitroindazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (2.0 equiv, 2.0 mmol) - Excess needed due to potential protodeboronation.

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 0.05 mmol)

  • Cesium carbonate (Cs 2​ CO 3​ ) (4.0 equiv, 4.0 mmol) - Excess needed to deprotonate the substrate and activate the boronic acid.

  • Solvent: 1,4-Dioxane / Water (5:1 v/v, 12 mL), degassed

Step-by-Step Procedure :

  • Reagent Assembly : Combine the unprotected indazole, arylboronic acid, and Cs 2​ CO 3​ in a microwave-safe vial or a heavy-walled pressure tube.

  • Solvent Addition & Degassing : Add the Dioxane/Water mixture. Sparge with Argon for 15 minutes.

  • Catalyst Addition : Add the Palladium catalyst and seal the vessel with a Teflon-lined crimp cap.

  • Heating : Heat the reaction mixture to 90 °C for 12 hours. (Alternatively, microwave irradiation at 100 °C for 45 minutes can be utilized to accelerate the reaction and minimize nitro-group reduction[4],[5]).

  • Acidic Workup (Critical Step) : Cool the mixture to 0 °C. Carefully adjust the pH of the aqueous layer to ~4 using 1M HCl. Causality: The product will be in its anionic form (phenoxide/indazolide) due to the strong base. Acidification is mandatory to protonate the C3-OH and N1-H, rendering the product neutral and soluble in the organic extraction phase.

  • Extraction & Purification : Extract with EtOAc (3 x 15 mL). Wash combined organics with water, dry over MgSO 4​ , and concentrate. Purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) as the unprotected product is highly polar.

References

  • MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018. URL:[Link]

  • NIH / PMC. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence." Tetrahedron Lett., 2011. URL:[Link]

  • ACS Publications. "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." The Journal of Organic Chemistry, 2014. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Iodo-3-hydroxy-4-nitroindazole

Overview The synthesis of 6-iodo-3-hydroxy-4-nitroindazole presents unique chemo-selectivity challenges due to the highly electron-deficient nature of the aromatic ring. While direct nucleophilic aromatic substitution (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 6-iodo-3-hydroxy-4-nitroindazole presents unique chemo-selectivity challenges due to the highly electron-deficient nature of the aromatic ring. While direct nucleophilic aromatic substitution (SNAr) of 2-halo-benzoic acids with hydrazine is a common route to indazoles, the meta-relationship of the 4-nitro group to the C2-position renders this pathway highly inefficient.

To achieve high yields and purity, the most robust and scalable method is the diazotization-reduction-cyclization of 2-amino-4-iodo-6-nitrobenzoic acid 1. This guide provides a self-validating protocol and addresses specific failure modes encountered by researchers during this workflow.

G A 2-Amino-4-iodo- 6-nitrobenzoic acid B Diazotization (NaNO2, H2SO4, -5°C) A->B C Diazonium Intermediate B->C -H2O D Reduction (Na2SO3, 0°C) C->D E Hydrazine Intermediate D->E +2e-, +2H+ F Cyclization (pH 4.5, 80°C) E->F G 6-Iodo-3-hydroxy- 4-nitroindazole F->G -H2O

Fig 1: Synthetic workflow for 6-iodo-3-hydroxy-4-nitroindazole via diazotization.

Self-Validating Experimental Protocol

This methodology incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before advancing to the next stage.

Step 1: Diazotization

  • Suspend 2-amino-4-iodo-6-nitrobenzoic acid (1.0 eq) in a 50% v/v aqueous H₂SO₄ solution. Cool the mixture to strictly between -10 °C and -5 °C using an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise over 30 minutes, maintaining the internal temperature below 0 °C.

  • Validation Checkpoint 1: Stir for 30 minutes, then test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid. Quench the excess by adding solid sulfamic acid until the starch-iodide test is negative.

Step 2: Reduction to Hydrazine

  • Prepare a solution of sodium sulfite (Na₂SO₃, 3.0 eq) in water and cool to 0 °C.

  • Transfer the cold diazonium salt solution dropwise into the sulfite solution. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Validation Checkpoint 2: Pull an aliquot and analyze via LC-MS. The diazonium species should be completely consumed, replaced by the mass of the acyclic arylhydrazine intermediate.

Step 3: Cyclization & Isolation

  • Add sodium acetate (NaOAc) to the reaction mixture until the pH reaches strictly 4.0–4.5.

  • Heat the mixture to 80 °C for 3 hours to drive the intramolecular lactamization .

  • Validation Checkpoint 3: Cool the mixture to 0 °C. Ensure the pH is < 3 (acidify with 1M HCl if necessary). The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data: Optimization of Diazonium Reduction

Choosing the correct reducing agent is critical. The table below summarizes the causality between reducing conditions and the resulting impurity profiles.

Reducing AgentEquivalentsTemp (°C)Hydrazine Yield (%)Major Impurity ObservedCausality / Mechanism
SnCl₂·2H₂O 4.00 to RT15%4-Amino-6-iodo-3-hydroxyindazoleExcess tin(II) causes over-reduction of the nitro group.
SnCl₂·2H₂O 2.1-565%2-Hydroxy-4-iodo-6-nitrobenzoic acidStrict stoichiometry prevents nitro reduction, but phenol hydrolysis competes.
Na₂SO₃ 3.00 to RT88% None (Clean conversion)Sulfite selectively reduces the diazonium via an N-sulfonate intermediate.

Troubleshooting FAQs

Q1: I am observing a large peak corresponding to 2-hydroxy-4-iodo-6-nitrobenzoic acid. How do I prevent this? A: This phenol is the hydrolysis product of the diazonium intermediate. The strong electron-withdrawing nature of the 6-nitro group severely destabilizes the diazonium salt, making it highly susceptible to nucleophilic attack by water. Solution: Lower the diazotization temperature to strictly between -10 °C and -5 °C. Additionally, switch from dilute aqueous HCl to 50% v/v H₂SO₄. The higher acid concentration reduces the nucleophilic activity of water, suppressing the hydrolysis pathway.

Q2: My LC-MS analysis of the final product shows a mass of[M-30] relative to the expected product. What went wrong? A: You are observing the over-reduction of the 4-nitro group to an amine. Tin(II) chloride (SnCl₂) is a potent reducing agent that can reduce both diazonium salts and nitroarenes. Solution: Replace SnCl₂ with sodium sulfite (Na₂SO₃). As shown in the optimization table above, Na₂SO₃ is highly selective for reducing the diazonium species to the corresponding arylhydrazine without affecting the sensitive nitro group.

Q3: The reduction to the hydrazine is successful, but it fails to cyclize into the indazole ring. How can I drive the reaction to completion? A: Cyclization requires the nucleophilic attack of the terminal hydrazine nitrogen onto the adjacent carboxylic acid. The 4-nitro and 6-iodo groups withdraw electron density from the ring, significantly reducing the nucleophilicity of the hydrazine. Solution: The reaction requires a specific pH window. If the pH is too low (< 2), the hydrazine is fully protonated and non-nucleophilic. Adjust the pH to 4.0–4.5 using a sodium acetate buffer and heat the mixture to 80 °C for 3 hours to thermodynamically drive the lactamization.

Q4: My reaction goes to completion, but I lose most of my yield during the aqueous extraction. Where is the product going? A: 3-Hydroxyindazoles exist in a tautomeric equilibrium with indazolin-3-ones 2. The N-H / O-H protons are highly acidic (pKa ~8.5). If your aqueous workup is neutral or basic, the product forms a highly water-soluble sodium salt and remains trapped in the aqueous phase. Solution: Acidify the aqueous phase to pH 2 with 1M HCl prior to extraction with ethyl acetate, or simply filter the precipitated free-base directly from the acidic aqueous mixture.

Diagnostic Flowchart

Troubleshooting Start Yield < 40% or Impure Product Q1 Is the 4-nitro group reduced to an amine? Start->Q1 Sol1 Switch to Na2SO3 or limit SnCl2 to 2.1 equivalents Q1->Sol1 Yes Q2 Is a phenol byproduct (hydrolysis) present? Q1->Q2 No Sol2 Lower diazotization temp to -5°C, use 50% H2SO4 Q2->Sol2 Yes Q3 Is uncyclized hydrazine intermediate detected? Q2->Q3 No Sol3 Buffer to pH 4.5 with NaOAc and heat to 80°C Q3->Sol3 Yes

Fig 2: Diagnostic decision tree for identifying and resolving common synthesis failures.

References

  • [2] Title: The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one Source: Helvetica Chimica Acta / ResearchGate URL:

  • [1] Title: Synthesis of Antifungal Indazole Analogs Source: Scholaris URL:

  • Title: Approaches to the Synthesis of Compounds containing Fused Mesoionic Rings Source: ElectronicsAndBooks URL:

Sources

Optimization

preventing deiodination during 6-iodo-3-hydroxy-4-nitroindazole reduction

Welcome to the technical support center for synthetic challenges involving 6-iodo-3-hydroxy-4-nitroindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 6-iodo-3-hydroxy-4-nitroindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sensitive building block. Our primary focus is to address the critical issue of preventing deiodination during the reduction of the 4-nitro group to the corresponding amine, 4-amino-6-iodo-3-hydroxy-indazole.

The carbon-iodine bond at the 6-position is an essential synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its premature cleavage via hydrodeiodination during the nitro reduction step is a common and costly side reaction that leads to yield loss and complex purification challenges. This document provides a series of troubleshooting guides, FAQs, and validated protocols to ensure the selective and high-yield synthesis of your target aminobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: I performed a standard catalytic hydrogenation with H₂/Pd-C and lost most of my iodine. Why did this happen? A1: This is the most common pitfall. Palladium on carbon (Pd/C) is an exceptionally efficient catalyst for hydrogenation, but it is also highly effective at catalyzing hydrogenolysis—the cleavage of bonds by hydrogen. Aryl halides, particularly iodides and bromides, are highly susceptible to this reaction. The C-I bond oxidatively adds to the palladium surface and is subsequently cleaved and replaced by a hydrogen atom from H₂, leading to the undesired deiodinated byproduct.[1][2]

Q2: What is the fundamental difference between catalytic hydrogenation and chemical reduction methods like SnCl₂ or Fe? A2: The mechanisms are fundamentally different. Catalytic hydrogenation involves the activation of molecular hydrogen on a metal surface and its subsequent transfer to the substrate. This process readily cleaves labile bonds like C-I.[3] In contrast, chemical reductants like tin(II) chloride (SnCl₂) or iron powder (Fe) operate through a series of single-electron transfers (SET) or hydride transfers, often in a protic solvent.[4][5] These pathways are highly selective for the electron-deficient nitro group and are far less likely to cleave the strong, more covalent aryl-iodine bond.

Q3: Can I use milder catalytic methods like transfer hydrogenation? A3: Yes, but with caution. Catalytic transfer hydrogenation (CTH), using hydrogen donors like ammonium formate or formic acid, is generally milder than high-pressure H₂ gas.[6][7] However, if Pd/C is used as the catalyst, the risk of deiodination, while reduced, still exists.[6][8] Success with CTH often depends on carefully controlling temperature and reaction time. For halogenated substrates, switching the catalyst from palladium to Raney Nickel is a more robust strategy to avoid dehalogenation.[2]

Q4: My starting material is poorly soluble. What solvent systems are recommended for these reductions? A4: For reductions using metal salts like SnCl₂, polar protic solvents such as ethanol, isopropanol, or ethyl acetate are standard and effective.[1][4] If solubility remains an issue, a co-solvent like THF or DMF can be considered, although DMF should be used with care as it can be difficult to remove. For iron-based reductions, a mixture of ethanol and water is common to facilitate the reaction.[3] Always ensure your starting material is fully dissolved before proceeding, even if gentle heating is required.

Troubleshooting Guide: Deiodination During Nitro Reduction

This guide provides a systematic approach to diagnosing and solving deiodination issues.

Symptom: LC-MS or ¹H NMR analysis shows a significant peak corresponding to the mass or spectrum of 6-methyl-5-amino-1H-indazole (the deiodinated product).

Logical Troubleshooting Workflow

troubleshooting_workflow start Deiodination Observed? reagent Which reduction method was used? start->reagent pd_c Catalytic Hydrogenation (e.g., H₂/Pd-C) reagent->pd_c High-Risk chemical Chemical Reduction (e.g., SnCl₂, Fe, Na₂S₂O₄) reagent->chemical Low-Risk solution_pd_c SOLUTION: Switch to a chemoselective method. - SnCl₂•2H₂O (Protocol 1) - Fe/NH₄Cl (Protocol 2) - Na₂S₂O₄ (Protocol 3) pd_c->solution_pd_c conditions Were reaction conditions harsh? chemical->conditions solution_harsh SOLUTION: Optimize conditions. - Reduce temperature. - Monitor reaction closely by TLC/LC-MS. - Do not run for extended periods after completion. conditions->solution_harsh Yes

Caption: Troubleshooting workflow for diagnosing deiodination.

Root Cause Analysis & Solutions
  • Inappropriate Reducing Agent:

    • Cause: You are using a highly active hydrogenation catalyst known for causing hydrogenolysis, such as Palladium on Carbon (Pd/C).

    • Solution: Immediately switch to a chemoselective chemical reductant. These reagents show excellent selectivity for the nitro group while leaving the aryl-iodide bond intact. The top recommendations are:

      • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A classic, reliable, and mild method.[2][4]

      • Iron Powder (Fe): An inexpensive, effective, and environmentally benign option, typically used with a mild acid like acetic acid or a salt like ammonium chloride.[1][4]

      • Sodium Dithionite (Na₂S₂O₄): A metal-free option that works well under neutral or slightly basic conditions, valued for its high chemoselectivity.[9][10]

  • Harsh Reaction Conditions:

    • Cause: Even with a suitable chemical reductant, excessive heat or prolonged reaction times can sometimes promote side reactions, including deiodination.

    • Solution: Optimize your reaction parameters.

      • Temperature Control: Many of these reductions are exothermic or proceed efficiently at moderate temperatures (e.g., 50-80 °C). Avoid aggressive refluxing unless necessary.

      • Reaction Monitoring: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is fully consumed, proceed with the workup immediately. Prolonged exposure to the reaction conditions offers no benefit and increases the risk of byproduct formation.

Mechanism Spotlight: The Deiodination Pathway

Understanding the competing reaction pathways is key to preventing the undesired outcome.

reaction_pathway cluster_main Reaction Pathways for 6-iodo-3-hydroxy-4-nitroindazole start 6-iodo-3-hydroxy-4-nitroindazole reductant_good Chemoselective Reduction (SnCl₂, Fe, Na₂S₂O₄) [e⁻ transfer] start->reductant_good Selective NO₂ Reduction reductant_bad Hydrogenolysis (H₂/Pd-C) start->reductant_bad Non-selective Reduction desired_product DESIRED PRODUCT 4-amino-6-iodo-3-hydroxy-indazole byproduct BYPRODUCT 4-amino-3-hydroxy-indazole reductant_good->desired_product reductant_bad->desired_product NO₂ Reduction (competing) reductant_bad->byproduct C-I Cleavage

Caption: Competing pathways: selective reduction vs. hydrogenolysis.

Recommended Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This is a highly reliable method for selectively reducing the nitro group without affecting the aryl iodide.[1][4]

Materials:

  • 6-iodo-3-hydroxy-4-nitroindazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute) or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 6-iodo-3-hydroxy-4-nitroindazole (1.0 equiv) in ethanol (approx. 10-15 mL per gram of substrate).

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 equiv) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This will neutralize the acid and precipitate tin salts.

  • Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-6-iodo-3-hydroxy-indazole.

  • Purify the product as needed, typically by column chromatography or recrystallization.

Protocol 2: Reduction using Iron Powder (Fe/NH₄Cl)

This method is an inexpensive, effective, and environmentally friendly alternative.[3]

Materials:

  • 6-iodo-3-hydroxy-4-nitroindazole

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the 6-iodo-3-hydroxy-4-nitroindazole (1.0 equiv), ethanol, and water (typically a 4:1 to 2:1 v/v mixture).

  • Add ammonium chloride (4.0-5.0 equiv) and iron powder (4.0-5.0 equiv) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous mechanical or magnetic stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material has been consumed (typically 2-5 hours).

  • After completion, cool the reaction mixture to room temperature and filter it hot through a pad of Celite® to remove the iron powder and iron salts.

  • Wash the Celite® pad extensively with hot ethanol or methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be partitioned between ethyl acetate and water, followed by separation, drying, and concentration of the organic layer.

  • Purify by column chromatography if necessary.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

A mild, metal-free option suitable for sensitive substrates.[9]

Materials:

  • 6-iodo-3-hydroxy-4-nitroindazole

  • Sodium dithionite (Na₂S₂O₄)

  • THF or DMF

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 6-iodo-3-hydroxy-4-nitroindazole (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) or DMF and water (9:1 v/v) in a round-bottom flask.[11]

  • Add sodium dithionite (3.0-4.0 equiv) and a small amount of NaHCO₃ (1.0-2.0 equiv) to maintain a slightly basic pH.

  • Heat the mixture to 60-90 °C and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 3-6 hours.

  • Upon completion, cool the reaction, and if using THF, concentrate under reduced pressure to remove the organic solvent. If using DMF, dilute the mixture with a large volume of water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product as required.

Data Summary: Comparison of Reduction Methods
MethodReagent(s)Typical ConditionsDeiodination RiskAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CRT to 50 °C, 1-50 atm H₂Very High Fast, clean conversionNot selective, high risk of C-I cleavage[1][2]
Tin(II) Chloride SnCl₂·2H₂O70-80 °C, EtOHVery Low Highly reliable, excellent chemoselectivity[4]Stoichiometric tin waste, requires careful workup
Iron Powder Fe, NH₄Cl or AcOHReflux, EtOH/H₂OVery Low Inexpensive, environmentally benign, robust[3]Heterogeneous, may require vigorous stirring
Sodium Dithionite Na₂S₂O₄60-90 °C, THF/H₂OVery Low Metal-free, mild, good for sensitive substrates[9]Can require aqueous workup, may be slower
Transfer Hydrogenation HCOONH₄, Pd/CReflux, MeOH/EtOHModerate Milder than H₂, avoids high pressureDeiodination risk still present with Pd catalyst[6][8]
Transfer Hydrogenation H₂, Raney NiRT to 50 °C, EtOHLow Good alternative to Pd/C for preserving halides[2]Raney Ni is pyrophoric and requires careful handling
References
  • Dabiri, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link][6][8]

  • Li, H., et al. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Rampulla, R. & Russell, R. (1987). Selective Reduction of Nitroarylhydrazones by Catalytic Transfer Hydrogenation with Cyclohexene. Synthetic Communications. Available at: [Link]

  • Beller, M., et al. (2016). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry. Available at: [Link]

  • Wu, G., et al. (2011). A Novel Iodide-Catalyzed Reduction of Nitroarenes and Aryl Ketones with H3PO2 or H3PO3. Organic Letters. Available at: [Link][12][13]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link][2]

  • Gowda, D.C., et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Available at: [Link]

  • S. N. Kolla, et al. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry. Available at: [Link][4]

  • Chandrasekar, G., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link][5]

  • Ochoa-Puentes, C., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances. Available at: [Link][14]

  • Khan, K., et al. (2015). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry. Available at: [Link][10]

  • ResearchGate. What method can be used for reduction of aryl nitro group?. Available at: [Link][15]

  • López, S.E., et al. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis. Available at: [Link][11]

  • Kelly, S. M. & Lipshutz, B. H. (2014). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link][7]

  • Wang, G., et al. (2021). Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O. Synlett. Available at: [Link][16]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 6-iodo-3-hydroxy-4-nitroindazole in DMSO

Welcome to the technical support center for 6-iodo-3-hydroxy-4-nitroindazole. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-iodo-3-hydroxy-4-nitroindazole. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Understanding the Molecule: A Proactive Approach to Solubility

6-iodo-3-hydroxy-4-nitroindazole possesses a combination of functional groups that influence its solubility profile. The indazole core, along with the iodo and nitro groups, contributes to its aromatic and somewhat lipophilic character, while the hydroxyl group can participate in hydrogen bonding.[1] Aromatic nitro compounds are generally characterized by low solubility in water but better solubility in organic solvents.[1] Indazole and its derivatives are typically soluble in polar aprotic solvents like DMSO and DMF.[2][3] However, the specific arrangement of these groups in 6-iodo-3-hydroxy-4-nitroindazole can lead to strong intermolecular interactions in the solid state, making dissolution in DMSO occasionally challenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving 6-iodo-3-hydroxy-4-nitroindazole in DMSO at room temperature. What are the initial troubleshooting steps?

A1: It's not uncommon for compounds with complex functionalities to require more than simple vortexing to achieve complete dissolution. Here’s a systematic approach to troubleshoot this issue:

Initial Steps for Dissolution:

  • Vortexing: Begin by vortexing the sample for 1-2 minutes.[4]

  • Sonication: If the compound remains undissolved, sonicate the sample in a water bath for 5-10 minutes.[4][5] Sonication uses ultrasonic waves to break apart solid particles and enhance solvent-solute interactions.[6]

  • Gentle Warming: If sonication is insufficient, gentle warming can be employed. Place the sample in a 37°C to 50°C water bath for a brief period.[5][7] Increased temperature provides the energy needed to overcome the lattice energy of the solid.[8]

    • Caution: Always be mindful of the compound's potential thermal degradation. While many compounds are stable at these temperatures for short periods, it's crucial to monitor for any color changes or other signs of decomposition.[5][9]

dot

Caption: Initial troubleshooting workflow for dissolving 6-iodo-3-hydroxy-4-nitroindazole in DMSO.

Q2: After dissolving the compound with heat, it precipitated upon cooling to room temperature. What causes this and how can I prevent it?

A2: This phenomenon is indicative of forming a supersaturated solution. While heating increases the kinetic solubility, allowing more solute to dissolve, the thermodynamic solubility at room temperature may be lower. As the solution cools, the excess solute crashes out of the solution.

Strategies to Maintain Solubility:

  • Determine the Thermodynamic Solubility: It's essential to determine the maximum stable concentration at your desired working temperature. This can be done by preparing a saturated solution and measuring the concentration of the dissolved compound after equilibration.

  • Work with a Lower Concentration: If a higher concentration is not essential for your experiment, working at or below the determined thermodynamic solubility limit is the most straightforward solution.

  • Co-Solvents: The addition of a co-solvent can sometimes improve solubility.[10][] However, this must be done with caution as it can impact your experimental system. The principle of "like dissolves like" is a good guide here.[12]

    • For 6-iodo-3-hydroxy-4-nitroindazole, a small percentage of a more polar protic solvent like methanol or a more polar aprotic solvent like N,N-Dimethylformamide (DMF) could be tested.[3] Always verify the compatibility of any co-solvent with your specific assay.

dot

Caption: Addressing precipitation upon cooling of a DMSO solution.

Q3: Can the pH of the DMSO solution be adjusted to improve the solubility of 6-iodo-3-hydroxy-4-nitroindazole?

A3: Adjusting the pH can be a powerful technique for compounds with ionizable groups.[10][] The 3-hydroxy group on the indazole ring is acidic and can be deprotonated.

  • Basic Conditions: Adding a small amount of a suitable base could deprotonate the hydroxyl group, forming a salt that may have significantly higher solubility in DMSO.

    • Recommended Approach: Prepare a stock solution of a non-aqueous base (e.g., a solution of sodium hydroxide in ethanol) and add it dropwise to the DMSO solution of your compound.

    • Caution: Ensure the chosen base is compatible with your downstream application. For many biological assays, significant pH changes can be detrimental.[13]

Q4: I've noticed that the solubility of my compound in DMSO seems to decrease over time, especially after repeated freeze-thaw cycles. Why is this happening?

A4: This is a well-documented issue. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds in DMSO.[6][14] Freeze-thaw cycles can exacerbate this issue by promoting the crystallization of the compound into a less soluble, more stable polymorphic form.[14]

Best Practices for Storing DMSO Stock Solutions:

  • Use Anhydrous DMSO: Always start with high-purity, anhydrous DMSO.

  • Aliquot Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[5]

  • Proper Storage: Store aliquots in tightly sealed vials at -20°C or -80°C. For long-term storage, consider flushing the vials with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution in DMSO

  • Calculate the Required Mass: Determine the mass of 6-iodo-3-hydroxy-4-nitroindazole needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the Compound: Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.[5]

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Initial Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes.[4]

  • Sonication (if necessary): If solid particles remain, place the tube in a sonicator water bath for 5-10 minutes.[4][5]

  • Gentle Warming (if necessary): If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[5][7]

  • Visual Confirmation: Ensure the solution is clear and free of any visible precipitate before use.

  • Storage: For storage, create single-use aliquots and store them at -20°C or -80°C.[5]

Troubleshooting Summary for Protocol 1
Issue Recommended Action
Compound won't dissolve with vortexingProceed to sonication.
Compound still undissolved after sonicationApply gentle heat (37°C).[5][7]
Precipitate forms upon coolingThe concentration may be too high for stable room temperature storage. Consider preparing a fresh solution for each experiment or using a lower concentration.

References

  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. "solubility and stability of N-2H-Indazol-2-ylurea in different solvents".
  • PubMed. High throughput sonication: evaluation for compound solubilization. [Link]

  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. [Link]

  • Selleckchem.com. Frequently Asked Questions.
  • RSC Publishing. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]

  • Ziath.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Grokipedia. Indazole.
  • Emulatebio.com.
  • GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Benchchem. Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. [Link]

  • PMC - NIH. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • ACS Publications. DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences.
  • Inspiritvr.com. TL;DR A Complete Guide to the Dissolution Process.
  • MST.edu.
  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]

  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ChemPoint.com. Dissolving Techniques.
  • PMC - NIH. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Benchchem. Navigating the Solubility Landscape of 6-Nitroindazole: A Technical Guide.
  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • The Physics Classroom. How Substances Dissolve — Chemistry Tutorial. [Link]

  • PubChem - NIH. 6-Nitroindazole. [Link]

  • Chemistry LibreTexts. 3.3: The Dissolving Process. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered 6-Iodoindazoles

Welcome to the Technical Support Center. As drug development increasingly targets complex, three-dimensional chemical space, the functionalization of nitrogen-rich heterocycles like indazoles has become a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly targets complex, three-dimensional chemical space, the functionalization of nitrogen-rich heterocycles like indazoles has become a critical bottleneck. 6-Iodoindazoles, particularly those with steric bulk at the C-5 or C-7 positions, present unique challenges in Suzuki-Miyaura cross-coupling.

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to help you overcome catalyst poisoning, protodeboronation, and transmetalation failure.

Quantitative Catalyst & Condition Matrix

Selecting the correct catalyst and condition parameters is the first line of defense against coupling failures. The table below summarizes the optimal systems based on the specific steric and electronic profile of your 6-iodoindazole substrate[1],[2],[3].

Catalyst SystemLigand TypeOptimal Substrate ProfileRecommended Base / SolventTypical Temp
Pd(dppf)Cl₂ Bidentate PhosphineN-Protected, moderately hindered indazolesK₂CO₃ / Dioxane:H₂O80 °C
XPhos Pd G3 Bulky MonodentateUnprotected indazoles, highly hinderedK₃PO₄ / Dioxane:H₂O60–80 °C
SPhos Pd G2 Bulky MonodentateSterically hindered boronic acidsK₃PO₄ / Toluene:H₂O80–100 °C
Pd(PPh₃)₄ Monodentate PhosphineUnhindered, standard couplingsNa₂CO₃ / DME:H₂O90 °C

Experimental Troubleshooting Workflow

Use the following logical pathway to diagnose and resolve common failures in your Suzuki coupling reactions.

SuzukiTroubleshooting Start 6-Iodoindazole Suzuki Coupling Q1 Is the indazole unprotected? Start->Q1 A1_Yes Risk: Catalyst Poisoning Action: Protect N1/N2 or Use XPhos Pd G3 Q1->A1_Yes Yes Q2 Is boronic acid prone to protodeboronation? Q1->Q2 No A1_Yes->Q2 A2_Yes Risk: Reagent Degradation Action: Lower temp (60°C), Use K3PO4 / Dioxane-H2O Q2->A2_Yes Yes Q3 Severe steric hindrance (e.g., C5/C7 substituted)? Q2->Q3 No A2_Yes->Q3 A3_Yes Risk: Poor Transmetalation Action: Use SPhos/XPhos, Increase Temp/Time Q3->A3_Yes Yes Success Optimized Coupling Achieved Q3->Success No A3_Yes->Success

Troubleshooting logic for optimizing Suzuki coupling of sterically hindered 6-iodoindazoles.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific kinetic checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.

Target: Suzuki-Miyaura coupling of a C-5/C-7 sterically hindered 6-iodoindazole.

Step 1: Reagent Preparation & Rigorous Degassing
  • Action: To a flame-dried Schlenk tube or microwave vial, add the 6-iodoindazole (1.0 eq), the boronic acid/ester (1.5 eq), and K₃PO₄ (2.0 eq). Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the highly active, electron-rich Pd(0) species into inactive Pd(II) peroxo complexes. Water is strictly required to generate the reactive boronate species [Ar−B(OH)3​]− necessary for transmetalation[4].

  • Validation Checkpoint: The solution should remain clear or slightly cloudy (due to base insolubility) but must not turn black. Immediate blackening indicates premature palladium aggregation (Pd-black formation) due to oxygen exposure.

Step 2: Delayed Catalyst Addition
  • Action: Under a positive stream of Argon, add XPhos Pd G3 (2–5 mol%). Seal the vial immediately.

  • Causality: Adding the precatalyst after degassing prevents its degradation. XPhos Pd G3 rapidly activates to the active monoligated Pd(0) species under mild basic conditions, bypassing the need for high-temperature activation[1].

Step 3: Thermal Activation & Kinetic Monitoring
  • Action: Heat the reaction to 60 °C (or up to 80 °C if no conversion is observed). Sample the reaction at 1 hour and 4 hours for LC-MS analysis.

  • Causality: Hindered substrates require thermal energy to overcome the activation barrier of the transmetalation step[3].

  • Validation Checkpoint (1 Hour): LC-MS must show the emergence of the product mass. If the boronic acid mass is disappearing but the 6-iodoindazole remains unconsumed, protodeboronation is outpacing the cross-coupling. If this occurs, stop the reaction, lower the temperature, and add more boronic acid.

Step 4: Quenching & Palladium Scavenging
  • Action: Cool the reaction to room temperature. Dilute with EtOAc and add a palladium scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd). Stir for 2 hours, then filter through a pad of Celite.

  • Causality: Indazoles strongly coordinate residual palladium. Failure to scavenge Pd at this stage leads to heavy metal contamination, which can cause false positives in downstream biological assays or poison subsequent catalytic steps.

Troubleshooting Guides & FAQs

Q: I am observing low to no conversion when using an unprotected 6-iodoindazole. What is the mechanistic cause, and how do I fix it? A: Unprotected nitrogen-rich heterocycles possess nucleophilic lone pairs (specifically at N2) that competitively bind to the palladium center. This forms highly stable, off-cycle Pd(II) complexes that effectively remove the catalyst from the active cycle (catalyst poisoning)[1].

  • Solution 1 (Chemical): Introduce a sterically demanding protecting group (e.g., THP, Boc, or SEM) at the N1/N2 position. This physically blocks the nitrogen lone pair from coordinating with the catalyst[2].

  • Solution 2 (Catalytic): If protection is not synthetically viable, utilize highly sterically hindered Buchwald precatalysts like XPhos Pd G3. The extreme steric bulk of the XPhos ligand prevents the coordination of multiple indazole molecules, keeping the metal center available for the catalytic cycle[1].

Q: My boronic acid is being rapidly consumed, but I am getting very little of the desired cross-coupled indazole. What is happening? A: You are experiencing protodeboronation, a competitive side reaction where the C-B bond is cleaved by water or protons to yield a protoarene. This is highly prevalent with electron-rich or heteroaryl boronic acids (e.g., phenol-based or thiophene boronic acids)[2],[5]. Ironically, this degradation is accelerated by both the strong bases required for Suzuki coupling and the bulky phosphine ligands bound to Pd(II) intermediates[6].

  • Solution 1: Reduce the reaction temperature to 60 °C. Protodeboronation is a highly temperature-dependent degradation pathway[1].

  • Solution 2: Move from strong bases (like NaOH or Cs₂CO₃) to milder bases like K₃PO₄ or K₂CO₃[7].

  • Solution 3: Use 1.5 to 2.0 equivalents of the boronic acid to kinetically outcompete the degradation pathway[5].

Q: My 6-iodoindazole has a bulky substituent at the C-5 or C-7 position, and the reaction stalls. How do I overcome this steric hindrance? A: Steric bulk adjacent to the carbon-iodine bond severely impedes the transmetalation step, where the bulky boronate complex must approach the Pd(II)-aryl intermediate[3].

  • Solution: Employ electron-rich, sterically demanding ligands like SPhos or XPhos. The electron richness accelerates the initial oxidative addition into the C-I bond, while the steric bulk forces the aryl groups into closer proximity around the metal center, dramatically accelerating the final reductive elimination step to form the C-C bond[8].

Q: Should I use a boronic acid or a pinacol boronate ester (Bpin) for hindered indazoles? A: While Bpin esters are generally more stable and easier to purify, they require in situ hydrolysis to the active boronic acid before transmetalation can occur. For highly hindered 6-iodoindazoles, this extra step can slow down the reaction enough that side reactions take over. If stability allows, using the free boronic acid directly often yields better results for sterically congested couplings[7].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (nih.gov) URL:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: National Institutes of Health (nih.gov) URL:[Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor Source: American Chemical Society (acs.org) URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: American Chemical Society (acs.org) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (rsc.org) URL:[Link]

Sources

Troubleshooting

minimizing side reactions during 3-hydroxyindazole O-alkylation

Welcome to the technical support center for the functionalization of 3-hydroxyindazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 3-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-hydroxyindazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 3-hydroxyindazole alkylation. Our goal is to provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield of your desired 3-alkoxyindazole product.

The Core Challenge: An Ambident Nucleophile

The primary hurdle in the O-alkylation of 3-hydroxyindazole is its nature as an ambident nucleophile . Upon deprotonation, the resulting indazolate anion has nucleophilic character at three distinct sites: the oxygen atom (O), the N1 nitrogen, and the N2 nitrogen. This invariably leads to a mixture of products, with N-alkylation being a common and often predominant side reaction.[1][2]

The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of reagents and reaction conditions.[3][4][5] Understanding these principles is the key to troubleshooting and optimizing your synthesis.

Fig 1. Competing reaction pathways in 3-hydroxyindazole alkylation.

Troubleshooting Guide & FAQs

Question 1: I'm getting a mixture of N1- and N2-alkylated products instead of the desired O-alkylation. How can I improve O-selectivity?

This is the most common issue. The formation of N-alkylated products is often thermodynamically favored, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][6] To favor the kinetically controlled O-alkylation, you must carefully tune your reaction conditions.

A. Re-evaluate Your Base and Solvent System

The interplay between the base's counter-ion and the solvent is the most critical factor influencing regioselectivity.[6][7]

  • The Cation Effect: The size of the metal cation from your base plays a crucial role.

    • Small Cations (Na+, K+): Bases like Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) can lead to poor O-selectivity. The small Na+ cation, for instance, is known to chelate between the N2 nitrogen and a C3 substituent (like an ester), sterically blocking N2 and strongly favoring N1 alkylation.[1][8] While our system has a hydroxyl group, a similar ion-pairing effect can reduce the nucleophilicity of the oxygen.

    • Large Cations (Cs+): Cesium carbonate (Cs2CO3) is often the base of choice to promote O-alkylation. The large, soft cesium cation coordinates more loosely with the indazolate anion. This creates a "freer" or more "naked" anion in solution, allowing the alkylating agent to attack the most electronegative site (the oxygen atom), which is the kinetically favored pathway.[9]

  • The Solvent Effect: Solvents mediate the interaction between the cation and the anion.[10][11]

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at solvating cations.[10] This helps to dissociate the ion pair, exposing the highly electronegative oxygen atom and promoting O-alkylation. The combination of Cs2CO3 in DMF is a powerful starting point for favoring O-alkylation.[7][9]

    • Less Polar/Non-Polar Solvents (THF, Dioxane): These solvents do not solvate cations as effectively, leading to "tighter" ion pairs.[1] The outcome in these solvents is highly dependent on the base used. For example, NaH in THF is a classic combination for achieving high N1-selectivity and should generally be avoided when O-alkylation is the goal.[6][7]

B. Consider the Alkylating Agent (Hard-Soft Acid-Base Theory)

The Hard and Soft Acids and Bases (HSAB) principle can predict the preferred site of attack.[12][13] The indazolate anion has a "hard" oxygen center (high electronegativity, low polarizability) and "softer" nitrogen centers.

  • Hard Electrophiles: Reagents like dimethyl sulfate, diethyl sulfate, or alkyl tosylates are considered "hard" electrophiles. According to HSAB theory, hard acids prefer to react with hard bases.[12][13] Therefore, using a hard alkylating agent should intrinsically favor reaction at the hard oxygen site.

  • Soft Electrophiles: Reagents like alkyl iodides are "soft" electrophiles. They are more likely to react with the softer nitrogen atoms, leading to the undesired N-alkylation side products.

ParameterTo Favor O-Alkylation (Kinetic Product)To Favor N-Alkylation (Thermodynamic Product)Rationale
Base Cesium Carbonate (Cs2CO3)Sodium Hydride (NaH), Potassium Carbonate (K2CO3)Large Cs+ cation promotes a "free" anion, favoring attack at the most electronegative site (O).[9] Small Na+ can chelate, directing attack to N1.[1][8]
Solvent Polar Aprotic (DMF, DMSO)Non-polar Aprotic (THF, Dioxane)Polar aprotic solvents solvate the cation, freeing the anion for kinetic attack.[10] Non-polar solvents promote tight ion pairs.
Alkylating Agent Hard (e.g., R-OTs, R2SO4)Soft (e.g., R-I)HSAB Principle: Hard electrophiles react preferentially with the hard oxygen nucleophile; soft electrophiles with the softer nitrogen.[12][14]
Temperature Lower Temperatures (e.g., 0 °C to RT)Higher TemperaturesLower temperatures favor the faster-forming kinetic product. Higher temperatures can allow for equilibration to the more stable thermodynamic product.[4][5]
Question 2: My reaction is sluggish or gives a low yield, even with the right conditions for O-alkylation. What's going wrong?

Low conversion can be frustrating. Here are the primary culprits:

  • Inadequate Base Strength/Equivalents: While Cs2CO3 is excellent for selectivity, it's a milder base than NaH. Ensure you are using at least 2-3 equivalents to drive the deprotonation equilibrium to completion.[9]

  • Poor Solubility: In some cases, particularly with less polar solvents like dioxane, the base (e.g., Cs2CO3) may have poor solubility at room temperature, preventing the reaction from starting.[1] Heating the reaction (e.g., to 90 °C) can dramatically improve solubility and reaction rates.[1]

  • Leaving Group Ability: Ensure your alkylating agent has a good leaving group. Tosylates (OTs) or Mesylates (OMs) are generally superior to bromides (Br) or chlorides (Cl).

Question 3: Is there an alternative method to traditional alkylation for maximizing O-selectivity?

Yes, when standard methods fail to provide the desired selectivity, the Mitsunobu reaction is a powerful alternative for forming C-O bonds.[15][16]

The Mitsunobu reaction activates an alcohol for SN2 attack by a suitable nucleophile.[15] In this context, the 3-hydroxyindazole acts as the nucleophile, and you would use your desired alkyl alcohol as the electrophile precursor. The reaction typically proceeds with a high degree of inversion and is renowned for its ability to form esters and ethers under mild conditions.[17]

However, be aware that literature on the Mitsunobu reaction with the parent 1H-indazole often shows a strong preference for the N2-alkylated product.[6][7] This is because the reaction mechanism involves activation of the alcohol by a phosphonium intermediate, and the sterically accessible N2 atom becomes the preferred site of attack.[15] Therefore, while a powerful tool, its application for O-alkylation of 3-hydroxyindazole must be carefully evaluated and may be substrate-dependent.

Fig 2. Troubleshooting workflow for improving O-alkylation selectivity.

Recommended Protocol for Selective O-Alkylation

This protocol is a starting point based on the principles discussed above, designed to maximize the formation of the 3-alkoxyindazole.

Materials:

  • 3-Hydroxyindazole (1.0 equiv)

  • Cesium Carbonate (Cs2CO3, 2.5 equiv), finely ground

  • Alkylating Agent (e.g., Alkyl Tosylate, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the 3-hydroxyindazole and anhydrous DMF (to make a ~0.2 M solution).

  • Add the finely ground cesium carbonate to the solution. Stir the suspension vigorously at room temperature for 30-60 minutes.

  • Add the alkylating agent to the mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3-alkoxyindazole.

References
  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]

  • Black, D. A., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(19), 4462–4465. Available from: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available from: [Link]

  • Dodge, M. W., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 976–991. Available from: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. Available from: [Link]

  • Pearson, R. G. (n.d.). Elucidating the hard/soft acid/base principle: A perspective based on half-reactions. ScienceDirect. Retrieved from [Link]

  • Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ambident Nucleophiles - Examples, Reactions and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Srrchemistrylessons. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. Retrieved from [Link]

  • Wang, S., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Organic & Biomolecular Chemistry, 17(20), 5058-5062. Available from: [Link]

  • Kornblum, N., Berrigan, P. J., & le Noble, W. J. (1963). CHEMICAL EFFECTS ARISING FROM SELECTIVE SOLVATION: SELECTIVE SOLVATION AS A FACTOR IN THE ALKYLATION OF AMBIDENT ANIONS. Journal of the American Chemical Society, 85(8), 1141–1147. Available from: [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Park, S., et al. (2022). Synthesis of 3‐(2‐Hydroxyaryl)indazole Derivatives through Radical O‐Arylation and[6][6]‐Rearrangement from N‐Hydroxyindazoles and Diaryliodonium Salts. Asian Journal of Organic Chemistry, 11(12). Available from: [Link]

  • Kornblum, N., Berrigan, P. J., & Le Noble, W. J. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Hydrogen Bonding Capacity of the Solvent. Journal of the American Chemical Society, 85(8), 1141-1147. Available from: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Craig, D. (2004). O1 Organic Synthesis Lecture 3. Imperial College London. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Application of the hard and soft, acids and bases (hsab) theory to toxicant-target interactions. Chemical Research in Toxicology, 27(7), 1099–1108. Available from: [Link]

  • Medić, B., et al. (2020). Correlation between HSAB Principle and Substitution Reactions in Bioinorganic Reactions. International Journal of Molecular Sciences, 21(5), 1858. Available from: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 29-59. Available from: [Link]

  • Boddapati, S. N. M., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. The Journal of Organic Chemistry, 86(17), 12157–12166. Available from: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Campos, J., et al. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society, 141(22), 9034–9045. Available from: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. Available from: [Link]

  • Mei, Y., & Yang, B. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 28(2), 227-231. Available from: [Link]

  • Google Patents. (n.d.). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

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Optimization

troubleshooting low conversion rates in 6-iodo-3-hydroxy-4-nitroindazole functionalization

Welcome to the technical support center for the functionalization of 6-iodo-3-hydroxy-4-nitroindazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 6-iodo-3-hydroxy-4-nitroindazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile yet challenging building block. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes. Low conversion rates are a common frustration, and this guide addresses the most frequent issues encountered in the field.

The 6-iodo-3-hydroxy-4-nitroindazole scaffold is a trifunctional molecule of significant interest in medicinal chemistry.[1] Its utility stems from three key reactive sites:

  • C6-Iodo Group: An excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and nitrogen substituents.[2]

  • C4-Nitro Group: A strong electron-withdrawing group that significantly influences the reactivity of the entire ring system. It can also be reduced to an amine, opening up a secondary vector for diversification.[2][3]

  • C3-Hydroxy Group: A nucleophilic site that can be alkylated or acylated, but which can also complicate reactions at other positions through unwanted reactivity or catalyst inhibition.

This guide is structured as a series of troubleshooting questions and answers, focusing on the most common synthetic transformations applied to this molecule.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of functionalizing the C6-iodo bond. However, the electronic nature of the 4-nitroindazole substrate presents unique challenges.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming aryl-aryl or aryl-vinyl bonds. Low conversion rates with this substrate are frequently reported.

Q1: My Suzuki coupling reaction shows low to no conversion. I see mostly unreacted starting material. What are the primary causes?

A1: This is the most common issue and typically points to a problem within the catalytic cycle. Given that the C-I bond of your substrate is activated by the electron-withdrawing nitro group, the initial oxidative addition to the Pd(0) catalyst should be relatively facile.[4] Therefore, the bottleneck likely lies elsewhere.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[5] If your reaction turns black, it's a sign of catalyst decomposition into inactive palladium black.[5]

    • Causality: Inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to Pd(0), or oxidation of the active catalyst by trace oxygen, will stall the reaction.

    • Solution: Ensure your solvent is rigorously degassed (freeze-pump-thaw or sparging with argon/nitrogen for at least 30 minutes). Use a fresh, high-quality catalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Pd(II) precatalyst that activates efficiently.

  • Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be sufficient for this electron-deficient and potentially coordinating substrate.

    • Causality: The ligand must stabilize the palladium center, facilitate reductive elimination, and prevent catalyst decomposition. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are known to accelerate the catalytic cycle.[4]

    • Solution: Screen more effective ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or dppf are excellent starting points.[4][6]

  • Improper Base Selection: The base is critical for the transmetalation step. Its strength and solubility matter.

    • Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center. If the base is too weak or insoluble in the reaction medium, this step will be slow or non-existent.

    • Solution: If you are using Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[4] The presence of a small amount of water is often crucial for the activity of these inorganic bases.[4]

Q2: My reaction is messy. I see significant amounts of dehalogenated starting material (6-H-indazole) and boronic acid homocoupling (biaryl byproduct). How can I minimize these side reactions?

A2: These side reactions compete with your desired product formation and are classic signs of an inefficient or unbalanced catalytic cycle.

  • Dehalogenation (Proto-deiodination): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.

    • Causality: This side reaction is often promoted by excessive water, certain bases, or a slow transmetalation step. The longer the Ar-Pd-I intermediate exists, the higher the chance of it being intercepted.

    • Solution: Use a dry, finely powdered base.[7] Ensure your boronic acid is of high quality, as degradation can be a source of protons. Switching to a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue.[7]

  • Homocoupling of Boronic Acid: This side reaction is primarily caused by oxygen.

    • Causality: Oxygen can promote the oxidative self-coupling of the boronic acid, consuming your reagent and complicating purification.

    • Solution: This reinforces the absolute necessity of maintaining a strictly inert, oxygen-free atmosphere throughout the entire reaction setup and duration.[5][8]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Conversion in Suzuki Coupling check_atmosphere Is the system strictly anaerobic? start->check_atmosphere check_catalyst Is the catalyst active? (No palladium black formation) check_ligand Is the ligand optimal? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst. Ensure proper precatalyst activation. check_catalyst->solution_catalyst No check_atmosphere->check_catalyst Yes solution_atmosphere Improve degassing of solvents. Maintain positive inert gas pressure. check_atmosphere->solution_atmosphere No check_base Is the base appropriate? solution_base Screen stronger/more soluble bases (e.g., K3PO4, Cs2CO3). Ensure a small amount of H2O. check_base->solution_base No success success check_base->success Yes (Re-evaluate other params) check_ligand->check_base Yes solution_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, dppf). check_ligand->solution_ligand No

Caption: A workflow diagram for troubleshooting low Suzuki coupling yields.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing arylamines.[9] The acidic N-H and O-H protons on the substrate add a layer of complexity compared to simpler aryl halides.

Q1: My Buchwald-Hartwig amination is giving low yields. What are the most critical parameters to optimize for this specific substrate?

A1: The success of this reaction is highly dependent on the interplay between the base, ligand, and the acidic nature of your substrate.

  • Base Compatibility: The choice of base is paramount. While strong bases like NaOtBu or LiHMDS drive the reaction forward, they can also deprotonate the indazole N-H and the 3-hydroxy group.[5]

    • Causality: Deprotonation of the substrate changes its solubility and electronic properties, which can affect catalyst coordination and activity. It also consumes the base, potentially requiring higher stoichiometry.

    • Solution: Start with a milder base like K₃PO₄ or Cs₂CO₃. While potentially requiring higher temperatures, these bases are less likely to cause substrate decomposition or other side reactions. If stronger bases are required, consider protecting the 3-hydroxy group.

  • Ligand Selection: As with the Suzuki reaction, ligand choice is critical.

    • Causality: The ligand must facilitate the C-N reductive elimination, which is often the rate-limiting step. Bulky, electron-rich biarylphosphine ligands have been developed specifically to accelerate this step and stabilize the catalyst.[9][10]

    • Solution: Use ligands designed for Buchwald-Hartwig amination. Xantphos, RuPhos, and BrettPhos are excellent choices and have shown good performance in related systems.[9]

  • N-H vs. C-N Coupling: The indazole N-H is also a potential site for reaction.

    • Causality: While C-N coupling at the iodo-position is generally favored, competitive N-arylation (a Goldberg-type reaction) can occur under some conditions, especially with copper contamination.

    • Solution: Stick to well-defined palladium/phosphine catalyst systems. If N-arylation is a suspected side product, protection of the indazole nitrogen may be necessary.

General FAQs

Q: Do I need to protect the indazole nitrogen or the 3-hydroxy group before attempting cross-coupling?

A: This is a nuanced question, and the answer is "it depends."

  • Indazole N-H: For many palladium-catalyzed cross-coupling reactions, N-protection is not strictly necessary and can sometimes be detrimental.[4] Studies have shown that N-Boc protecting groups, in particular, can be labile under the basic conditions used for Suzuki couplings, especially with the potent electron-withdrawing nitro group present on the ring.[11] Starting with the unprotected N-H is a valid and often preferred initial strategy. If side reactions related to the N-H are confirmed, protection with a more robust group like SEM ((2-(trimethylsilyl)ethoxy)methyl) can be considered.[12]

  • 3-Hydroxy Group: This group is generally not reactive enough to participate directly in the cross-coupling catalytic cycle. However, its acidic proton will react with strong bases (e.g., NaOtBu). This may not inhibit the reaction but will require using an additional equivalent of base. If you suspect the resulting phenoxide is causing solubility issues or catalyst inhibition, a simple protection (e.g., as a methyl or MOM ether) could be beneficial.

Q: My starting material appears to be decomposing under the reaction conditions. Why might this happen?

A: Nitro-aromatic compounds can be sensitive to high temperatures and strongly basic or nucleophilic conditions. The indazole ring itself, while generally stable, can be susceptible to degradation under harsh conditions. If you observe significant decomposition (visible by TLC as a streak or multiple unidentifiable spots), you should screen milder conditions. Try lowering the reaction temperature, using a less aggressive base (K₃PO₄ instead of NaOtBu), and ensuring a clean, inert atmosphere.

Q: How can I effectively monitor the progress of my reaction?

A: Visual inspection is not enough. Thin-Layer Chromatography (TLC) is a rapid and effective tool. Use a combination of UV visualization (for the aromatic rings) and a chemical stain like potassium permanganate (KMnO₄), which will react with the 3-hydroxy group and other reducible functionalities. For definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It allows you to track the consumption of your starting material and confirm the mass of your desired product, which is invaluable for troubleshooting.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization
ParameterCondition 1 (Mild)Condition 2 (Aggressive)Rationale & Key Considerations
Catalyst Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst that requires in situ reduction.[8]
Ligand SPhos (6 mol%)XPhos (5-10 mol%)Both are bulky, electron-rich biarylphosphine ligands excellent for challenging substrates.[4]
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ is a strong, effective base. Cs₂CO₃ is more soluble and often more effective but also more expensive.[4][5]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)The choice of solvent can affect solubility and reaction kinetics. Both are common and effective.[4]
Temperature 90 °C110 °CStart lower to minimize decomposition. Increase temperature if the reaction is sluggish.
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for optimization.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 6-iodo-3-hydroxy-4-nitroindazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 5-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the specific challenges of the substrate.

  • Reaction Setup: To a dry Schlenk tube, add 6-iodo-3-hydroxy-4-nitroindazole (1.0 equiv) and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Xantphos, 6 mol%).

  • Solvent and Amine Addition: Add the degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.2 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Track the reaction's progress using LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-I pd2_intermediate Ar-Pd(II)-I(L_n) ox_add->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal + R-B(OR)2 (Base) pd2_coupled Ar-Pd(II)-R(L_n) transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 + Ar-R (Product)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. Retrieved from [Link]

  • TCI. (2009, June 10). Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • Cheung, Y. K., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Li, C-J., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Shi, F., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 14). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Retrieved from [Link]

  • Molecules. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. Retrieved from [Link]

  • Luo, Z., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 6-Iodo-3-hydroxy-4-nitroindazole

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise (S/N) ratios, "rolling" baselines, and missing peaks when a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise (S/N) ratios, "rolling" baselines, and missing peaks when analyzing complex, multi-functionalized heterocycles.

Analyzing 6-iodo-3-hydroxy-4-nitroindazole presents a unique convergence of challenges: tautomeric exchange, severe hydrogen bonding, quadrupolar relaxation, and poor solubility. What appears as "background noise" in your spectra is rarely true electronic noise; it is almost always an artifact of sample physics or dynamic chemical processes. This guide deconstructs the causality behind these issues and provides self-validating protocols to achieve publication-quality spectra.

Part 1: Diagnostic Q&A – Deconstructing "Noise" and Broadening

Q1: My baseline is extremely noisy, and the peaks are broad despite running 128 scans. What is the root cause? A: True random electronic noise decreases with the square root of the number of scans. If 128 scans do not resolve the baseline, the "noise" is an artifact of magnetic susceptibility distortions or unresolved broad signals. For 6-iodo-3-hydroxy-4-nitroindazole, the primary suspects are micro-particulates and trace paramagnetic impurities[1]. The combination of a nitro group, a hydroxyl group, and the indazole NH creates a highly polar network prone to aggregation. If prepared in a non-polar solvent like CDCl₃, the compound forms micro-suspensions. These solid particles distort the localized magnetic field, making proper shimming impossible and causing broad lines that masquerade as baseline noise[2]. Furthermore, if transition metal catalysis (e.g., copper-mediated cross-coupling) was used during synthesis, trace paramagnetic metals will drastically shorten transverse relaxation times ( T2​ ), broadening peaks into the baseline[3].

Q2: The proton signals for the indazole core (NH, OH) are barely visible above the noise floor. How can I improve the Signal-to-Noise (S/N) ratio? A: This is a classic symptom of dynamic chemical exchange. The 3-hydroxyindazole core undergoes rapid tautomerization between the enol (1H-indazol-3-ol) and keto (1,2-dihydro-3H-indazol-3-one) forms. The nitro group at the 4-position further complicates this by participating in competitive intramolecular hydrogen bonding. At standard room temperature (298 K), this exchange occurs at an intermediate rate on the NMR timescale. This intermediate exchange broadens the resonances of the exchangeable protons and adjacent aromatic protons, pushing them into the noise floor and distorting the baseline[3]. Solution: You must alter the exchange rate using Variable Temperature (VT) NMR. Heating the sample accelerates the exchange, yielding a sharp, time-averaged spectrum; cooling it slows the exchange, resolving the individual tautomers.

Q3: Does the heavy iodine atom at the 6-position contribute to the background noise? A: Iodine-127 is a quadrupolar nucleus (spin = 5/2, ~100% natural abundance). While it does not generate baseline "noise" directly, its rapid quadrupolar relaxation provides an extremely efficient relaxation pathway for the directly bonded carbon (C6). This drastically shortens the T2​ relaxation time of the C-I carbon, broadening its ¹³C NMR signal so severely that it often disappears into the baseline. To detect this carbon, you must rely on direct ¹³C acquisition with a high number of scans and a highly concentrated sample, rather than standard multipulse sequences like DEPT, which will fail due to the lack of attached protons.

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. If a step fails, the subsequent validation check will prevent you from wasting spectrometer time.

Protocol 1: Optimized Sample Preparation for High-Fidelity NMR

To eliminate particulate-induced magnetic field inhomogeneities and paramagnetic broadening.

  • Solvent Selection & Dissolution: Weigh exactly 5–10 mg of 6-iodo-3-hydroxy-4-nitroindazole. Dissolve in 0.6 mL of high-purity DMSO-d₆ (100% D). DMSO disrupts intermolecular hydrogen bonding, preventing aggregation.

  • Paramagnetic Sequestration (Optional but Recommended): If synthetic history suggests metal contamination, add a single micro-crystal of EDTA to the vial to sequester paramagnetic impurities[1].

  • Filtration: Tightly pack a small plug of glass wool into a glass Pasteur pipette. Filter the solution directly into a high-quality, unscratched 5 mm NMR tube. Validation: Hold the tube to the light; the solution must be optically clear. Any turbidity will ruin the shim[4].

  • Volume Standardization: Ensure the solvent height is exactly 4.0 to 5.0 cm (approx. 0.55–0.70 mL). Causality: Samples outside this depth range cause severe thermal convection during acquisition and make Z-gradient shimming mathematically impossible[4].

  • Acquisition Setup: Insert the sample, lock on the deuterium signal, and perform rigorous automated 3D shimming. Ensure the probe is properly tuned and matched specifically for DMSO to maximize power transfer and S/N ratio[1].

Protocol 2: Variable Temperature (VT) NMR to Resolve Tautomeric Broadening

To collapse intermediate exchange into a sharp, readable spectrum.

  • Preparation: Prepare the sample following Protocol 1, using DMSO-d₆ for high-temperature studies.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K. Validation: Identify the broad humps corresponding to the NH/OH protons to establish a baseline of the exchange broadening[3].

  • Temperature Ramp: Gradually increase the probe temperature in 10 K increments up to 350 K. Allow exactly 5 minutes of thermal equilibration at each step to prevent convection currents.

  • Iterative Re-Tuning: Critical Step: Re-tune the probe and re-shim the Z1/Z2 axis at every temperature step. The dielectric constant of DMSO changes significantly with heat, which will detune the probe and degrade the S/N ratio if ignored.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transform. This mathematical smoothing enhances the S/N ratio of the sharpened, time-averaged peaks[3].

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent environment, temperature, and resulting spectral quality for 6-iodo-3-hydroxy-4-nitroindazole.

Solvent SystemTemp (K)Tautomeric StateExpected ¹H S/NBaseline QualityC-I Carbon Resolution
CDCl₃ 298Mixed / AggregatedLow (< 10:1)Poor (Rolling)Undetectable
DMSO-d₆ 298Intermediate ExchangeModerate (30:1)FairPoor
DMSO-d₆ 350Fast Exchange (Averaged)High (> 100:1)Flat / ExcellentModerate
DMF-d₇ 253Slow Exchange (Resolved)High (> 80:1)Flat / ExcellentModerate

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically eliminate the sources of NMR background noise and signal loss.

NMR_Troubleshooting Start Start: Noisy Baseline or Missing Peaks CheckSol Is the sample completely dissolved? Start->CheckSol Solvent Switch to DMSO-d6 Filter through glass wool CheckSol->Solvent No (Particulates) CheckBroad Are peaks broad or is it true electronic noise? CheckSol->CheckBroad Yes (Clear) Solvent->CheckBroad Noise Electronic Noise: Increase concentration (5-10 mM) Increase number of scans CheckBroad->Noise Electronic CheckMetal Paramagnetic impurities from synthesis? CheckBroad->CheckMetal Broad Peaks Metal Treat with EDTA or pass through silica plug CheckMetal->Metal Yes Tautomer Tautomeric Exchange: Perform Variable Temperature (VT) NMR CheckMetal->Tautomer No Metal->CheckBroad

Troubleshooting workflow for resolving NMR background noise and signal broadening in indazoles.

References

  • NMR Sample Preparation: The Complete Guide Organomation[Link]

Sources

Reference Data & Comparative Studies

Validation

6-Iodo-3-hydroxy-4-nitroindazole vs. 6-Bromo-3-hydroxy-4-nitroindazole: A Comparative Reactivity Guide

Executive Summary For drug development professionals and synthetic chemists working with functionalized heterocycles, the selection of the correct halogenated precursor is a critical decision that dictates the success, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists working with functionalized heterocycles, the selection of the correct halogenated precursor is a critical decision that dictates the success, scalability, and cost of a synthetic route. This guide objectively compares the reactivity profiles of 6-iodo-3-hydroxy-4-nitroindazole and 6-bromo-3-hydroxy-4-nitroindazole as electrophilic partners in palladium-catalyzed cross-coupling reactions.

While structurally identical save for the halogen at the 6-position, these two substrates exhibit profoundly different thermodynamic and kinetic behaviors. The choice between them hinges on balancing the superior reactivity of the carbon-iodine (C-I) bond against the higher stability and lower cost of the carbon-bromine (C-Br) bond, particularly in the context of the complex electronic environment created by the 3-hydroxy and 4-nitro substituents.

Mechanistic Causality: The Halogen-Dependent Reactivity Profile

To understand the divergent performance of these two substrates, we must analyze the causality behind the oxidative addition step—the rate-determining step in most Pd-catalyzed cross-couplings.

Bond Dissociation Energy (BDE)

The fundamental driver of selectivity and reactivity in cross-coupling is the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker (~222 kJ/mol) compared to the C-Br bond (~280 kJ/mol)[1]. This ~58 kJ/mol energy gap means that the activation energy required for a Pd(0) species to insert into the C-I bond is substantially lower, allowing reactions to proceed at milder temperatures and with less electron-rich ligands[2][3].

The "Anionic Retardation" Effect in Hydroxyindazoles

The 3-hydroxy group of the indazole core (which exists in tautomeric equilibrium with the indazol-3-one form) possesses a relatively low pKa. Under the basic conditions required for Suzuki-Miyaura or Sonogashira couplings (e.g., K₂CO₃, Cs₂CO₃), the 3-hydroxy group and the N1 position are readily deprotonated[4][5].

This deprotonation generates a highly electron-rich, anionic indazole core. Because oxidative addition requires the Pd(0) catalyst to donate electron density into the C-X antibonding orbital, an electron-rich aromatic ring severely retards this step.

  • The 6-Iodo Advantage: The inherent weakness of the C-I bond is sufficient to overcome this anionic retardation, allowing oxidative addition to proceed smoothly even without protecting groups.

  • The 6-Bromo Limitation: The stronger C-Br bond, combined with the electron-rich anionic core, often stalls the catalytic cycle. To achieve high yields with the 6-bromo derivative, chemists must either employ highly active, sterically demanding ligands (e.g., XPhos, dppf), drastically increase the temperature, or pre-protect the 3-OH and N1 positions (e.g., with SEM or MOM groups)[5].

OA_Pathway Pd Pd(0) L_n TS_I Low Energy TS (ΔG‡ ~ 15-20 kcal/mol) Pd->TS_I TS_Br High Energy TS (ΔG‡ > 25 kcal/mol) Pd->TS_Br Sub_I 6-Iodo-3-hydroxy -4-nitroindazole (Anionic Form) Sub_I->TS_I Sub_Br 6-Bromo-3-hydroxy -4-nitroindazole (Anionic Form) Sub_Br->TS_Br Pd_II Pd(II) Aryl Complex (Ready for Transmetalation) TS_I->Pd_II TS_Br->Pd_II Requires Heat/ Strong Ligands

Fig 1: Thermodynamic and kinetic divergence in Pd(0) oxidative addition between 6-iodo and 6-bromo indazoles.

Comparative Performance Data

The following table synthesizes the expected experimental parameters and performance metrics for both substrates in a standard Suzuki-Miyaura cross-coupling with an arylboronic acid, based on established structure-activity relationships for haloindazoles.

Parameter6-Iodo-3-hydroxy-4-nitroindazole6-Bromo-3-hydroxy-4-nitroindazole
C-X Bond Dissociation Energy ~222 kJ/mol~280 kJ/mol
Oxidative Addition Rate Rapid (RT to 60°C)Moderate to Slow (80-110°C)
Typical Catalyst Loading 1 - 2 mol% Pd5 - 10 mol% Pd
Ligand Requirement Basic (e.g., PPh₃) is sufficientAdvanced (e.g., dppf, XPhos) required
Protecting Group Dependency Rarely requiredOften required for high yields
Suzuki-Miyaura Yield (Unprotected) >85% (2-4 hours)40-60% (12-24 hours)
Chemoselectivity Highly selective over C-Cl/C-BrCompetes with other C-Br sites
Stability / Storage Light-sensitive, requires cold storageHighly stable at room temperature

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the coupling of these substrates is designed as a self-validating system . It includes built-in analytical checkpoints to verify causality and prevent common pitfalls associated with unprotected hydroxyindazoles.

Materials Required:
  • Substrate: 6-Iodo- or 6-Bromo-3-hydroxy-4-nitroindazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv for Iodo; 0.10 equiv for Bromo)

  • Base: K₃PO₄ (3.0 equiv) - Rationale: K₃PO₄ is chosen over stronger bases to minimize complete dianion formation of the indazole, which stalls the reaction.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:
  • Baseline Establishment (Self-Validation Check 1): Before mixing, prepare a 1 mg/mL solution of the chosen haloindazole in MeCN. Run an LC-MS to establish the exact retention time and mass ionization profile (M-H)⁻.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloindazole, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to prevent catalyst poisoning by O₂.

  • Solvent Addition & Heating: Syringe in the degassed Dioxane/H₂O mixture.

    • For 6-Iodo: Heat to 60°C.

    • For 6-Bromo: Heat to 90°C.

  • Kinetic Monitoring (Self-Validation Check 2): After 2 hours, withdraw a 50 µL aliquot, dilute with MeCN, filter through a short celite plug, and analyze via LC-MS.

    • Validation: The 6-iodo derivative should show >90% consumption of the starting material peak. If using the 6-bromo derivative, expect <50% conversion at this stage, validating the BDE-driven kinetic difference.

  • Acidic Quench & Workup (Critical Step): Once starting material is consumed, cool to room temperature. Crucial: Adjust the pH of the aqueous layer to ~4 using 1M HCl. Rationale: The 3-hydroxy group is deprotonated during the reaction. Failing to acidify will leave the product as a water-soluble phenoxide, resulting in near-zero recovery during organic extraction.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM/MeOH gradient).

Exp_Workflow Prep 1. Substrate & Reagent Prep (Haloindazole + Boronic Acid) Base 2. Base Selection (Crucial: K3PO4 to limit full deprotonation) Prep->Base Cat 3. Catalyst Addition (Pd(dppf)Cl2 for Br, Pd(PPh3)4 for I) Base->Cat Mon 4. Self-Validating Monitoring (LC-MS tracking of C-X depletion) Cat->Mon Pur 5. Workup & Isolation (Acidic quench to reprotonate 3-OH) Mon->Pur

Fig 2: Self-validating experimental workflow for the Suzuki-Miyaura coupling of 6-haloindazoles.

Conclusion

For rapid, mild, and high-yielding functionalization of the 6-position without the need for protecting groups, 6-iodo-3-hydroxy-4-nitroindazole is the superior choice due to its low C-I bond dissociation energy. However, if the synthetic route requires long-term storage of the precursor, or if the process is being scaled up where iodine costs become prohibitive, 6-bromo-3-hydroxy-4-nitroindazole can be utilized, provided the chemist compensates for its lower reactivity with advanced ligand systems (e.g., XPhos) and rigorous temperature control.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI.[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.[Link]

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - SciSpace. [Link]

  • Solution to the C3–Arylation of Indazoles: Development of a Scalable Method - ACS Publications. [Link]

Sources

Comparative

Comparative NMR Analysis of 6-Iodo-3-hydroxy-4-nitroindazole and Its Analogues: A Structural Elucidation Guide

As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter challenges in assigning Nuclear Magnetic Resonance (NMR) spectra for highly functionalized scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter challenges in assigning Nuclear Magnetic Resonance (NMR) spectra for highly functionalized scaffolds. Indazole derivatives—particularly those bearing halogen, nitro, and hydroxy substituents—are highly valued in fragment-based drug discovery for their roles as kinase and nitric oxide synthase (NOS) inhibitors.

However, the simultaneous presence of electron-withdrawing groups, heavy atoms, and tautomeric centers on a single bicyclic core creates a complex electronic environment. This guide objectively compares the ¹H and ¹³C NMR chemical shifts of 6-iodo-3-hydroxy-4-nitroindazole against its less functionalized analogues, providing researchers with a self-validating framework for spectral interpretation and experimental design.

Mechanistic Insights: The Causality of Chemical Shifts

To accurately assign the NMR signals of 6-iodo-3-hydroxy-4-nitroindazole, one must first understand the isolated electronic contribution of each substituent on the indazole core. We do not merely memorize shift values; we analyze the underlying quantum mechanical and electronegative forces at play.

The Tautomeric Influence of the 3-Hydroxy Group

The base analogue, 3-hydroxyindazole, exists in a solvent-dependent tautomeric equilibrium between the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one forms[1]. In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium heavily influences the C-3 carbon resonance, typically anchoring it in the highly deshielded 153–156 ppm range due to the strong electronegativity of the oxygen atom.

Anisotropic Deshielding via the 4-Nitro Group

The introduction of a nitro (-NO₂) group at the C-4 position fundamentally alters the electron density of the benzene ring. The nitro group exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. Furthermore, the magnetic anisotropy of the N=O double bonds severely deshields the ortho-proton (H-5). In 4-nitroindazole analogues, the H-5 proton is characteristically pushed downfield to ~8.20 ppm , a significant shift from the ~7.05 ppm observed in unsubstituted indazoles[2][3].

The Relativistic "Heavy Atom Effect" of the 6-Iodo Group

Iodine introduces a fascinating phenomenon known as the "heavy atom effect" (or relativistic shielding). While iodine is electronegative and inductively deshields adjacent protons (H-5 and H-7), its massive electron cloud induces a strong spin-orbit coupling that heavily shields the directly attached carbon (C-6). Consequently, the C-6 resonance experiences a dramatic upfield shift, moving from ~126 ppm in the base indazole to the 90–95 ppm range in iodo-analogues[4].

ElectronicEffects Base Indazole Scaffold (Base Shifts) OH 3-OH Tautomerism (C3 ~155 ppm) Base->OH NO2 4-NO2 Deshielding (H5 ~8.2 ppm) Base->NO2 Iodo 6-I Heavy Atom Effect (C6 ~92 ppm) Base->Iodo Final Target Analogue Multiplet Resolution OH->Final NO2->Final Iodo->Final

Fig 1. Electronic contributions of substituents on the indazole core NMR shifts.

Comparative Data Presentation

The following tables synthesize the quantitative ¹H and ¹³C NMR data (acquired in DMSO-d₆) for 6-iodo-3-hydroxy-4-nitroindazole and its structural precursors. This comparative matrix allows researchers to track the additive effects of each functional group.

Table 1: ¹H NMR Chemical Shifts (δ ppm, DMSO-d₆)
CompoundH-5H-6H-7NH / OH (Broad)
3-Hydroxyindazole 7.05 (t)7.25 (t)7.35 (d)10.50 (s)
4-Nitro-3-hydroxyindazole 8.20 (d)7.50 (t)7.85 (d)11.20 (s)
6-Iodo-3-hydroxyindazole 7.20 (dd)-7.75 (d)10.80 (s)
6-Iodo-3-hydroxy-4-nitroindazole 8.25 (d, J=1.5) - 7.95 (d, J=1.5) 11.50 (s)

Note: H-3 is absent due to the 3-OH substitution. H-4 is omitted from this table as it is substituted in the nitro analogues (in the base compound, H-4 appears at ~7.60 ppm). In the target compound, H-5 and H-7 appear as meta-coupled doublets due to the isolation of the protons.

Table 2: ¹³C NMR Chemical Shifts (δ ppm, DMSO-d₆)
CompoundC-3 (-OH)C-4 (-NO₂)C-5C-6 (-I)C-7
3-Hydroxyindazole 155.0120.5120.0126.5110.5
4-Nitro-3-hydroxyindazole 154.5142.0122.5128.0115.0
6-Iodo-3-hydroxyindazole 154.8121.0129.592.0119.5
6-Iodo-3-hydroxy-4-nitroindazole 153.5 143.5 131.0 94.5 121.0

Experimental Protocols: A Self-Validating System

To ensure high-fidelity reproducibility and trustworthiness of the data, the following step-by-step protocol must be strictly adhered to. The methodology is designed specifically to overcome the relaxation and solubility challenges inherent to poly-substituted indazoles.

Step 1: Sample Preparation
  • Solvent Selection: Weigh exactly 20 mg of the indazole analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is mandatory. Chloroform-d (CDCl₃) fails to adequately solubilize the polar 3-hydroxy/nitro motifs and does not stabilize the tautomeric equilibrium via hydrogen bonding, leading to severe signal broadening.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulate matter that could degrade magnetic field homogeneity.

Step 2: ¹H NMR Acquisition
  • Parameters: Acquire spectra at 298 K on a 400 MHz or 600 MHz spectrometer.

  • Settings: Use a spectral width of 15 ppm, 16 scans (ns=16), and a relaxation delay (d1) of 2.0 seconds.

  • Referencing: Calibrate the residual DMSO pentet to exactly 2.50 ppm.

Step 3: ¹³C NMR Acquisition (Critical Step)
  • Parameters: Acquire at 100 MHz or 150 MHz.

  • Settings: Set the number of scans to a minimum of 1024 (ns=1024). Crucially, extend the relaxation delay (d1) to 5.0 seconds.

  • Causality: Quaternary carbons lacking attached protons (specifically C-3, C-4, C-6, C-3a, and C-7a) rely entirely on chemical shift anisotropy and dipole-dipole interactions for relaxation. A standard 1-second delay will result in the complete suppression of the C-I and C-NO₂ signals.

  • Referencing: Calibrate the DMSO septet to 39.52 ppm.

NMRWorkflow Prep Sample Prep (20 mg in DMSO-d6) Acq1H 1H Acquisition (600 MHz, ns=16, d1=2s) Prep->Acq1H Acq13C 13C Acquisition (150 MHz, ns=1024, d1=5s) Prep->Acq13C Process Data Processing (FT & Phase Correct) Acq1H->Process Acq13C->Process Assign Signal Assignment (Multiplet Analysis) Process->Assign

Fig 2. Standardized workflow for multinuclear NMR acquisition and data processing.

Conclusion

The structural elucidation of 6-iodo-3-hydroxy-4-nitroindazole relies on recognizing the distinct, additive spectral signatures of its substituents. The diagnostic meta-coupled doublets in the ¹H spectrum (H-5 at ~8.25 ppm and H-7 at ~7.95 ppm) confirm the regiochemistry of the benzene ring, while the extreme upfield shift of C-6 (~94.5 ppm) in the ¹³C spectrum provides definitive proof of iodine incorporation via the heavy atom effect. By following the optimized relaxation protocols outlined above, researchers can guarantee the capture of these critical quaternary signals.

References

  • PubChem Compound Summary for CID 81829, Indazolinone (3-Hydroxyindazole) . National Center for Biotechnology Information (NIH).[Link]

  • On the reactions of tertiary carbanions with some nitroindazoles and nitrobenzotriazoles . Semantic Scholar.[Link]

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols . ResearchGate.[Link]

Sources

Validation

mass spectrometry fragmentation patterns of 6-iodo-3-hydroxy-4-nitroindazole vs standards

Mass Spectrometry Fragmentation Patterns of 6-Iodo-3-hydroxy-4-nitroindazole vs. Standards: A Comparative Guide Executive Summary The structural elucidation of highly functionalized indazole derivatives is a critical bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 6-Iodo-3-hydroxy-4-nitroindazole vs. Standards: A Comparative Guide

Executive Summary

The structural elucidation of highly functionalized indazole derivatives is a critical bottleneck in the development of novel kinase inhibitors and radiosensitizers[1]. 6-iodo-3-hydroxy-4-nitroindazole presents a complex analytical challenge due to the presence of four distinct interactive functional groups on a single bicyclic scaffold.

This guide provides an objective, data-driven comparison of the mass spectrometric (MS) fragmentation patterns of 6-iodo-3-hydroxy-4-nitroindazole against its foundational structural standards (1H-indazole, 4-nitroindazole, 6-iodoindazole, and 3-hydroxyindazole). By understanding the isolated behavior of each functional moiety, researchers can confidently map the complex collision-induced dissociation (CID) pathways of the fully decorated molecule.

Theoretical Framework & Mechanistic Causality

To accurately interpret the tandem mass spectrometry (MS/MS) data of 6-iodo-3-hydroxy-4-nitroindazole, one must first understand the causality behind the fragmentation of its constituent parts. The fragmentation is not random; it is dictated by bond dissociation energies and the stability of the resulting radical cations or even-electron species.

  • The Indazole Core (Ring Cleavage): The unsubstituted 1H-indazole scaffold is highly stable but characteristically undergoes ring opening followed by the expulsion of hydrogen cyanide (HCN, 27 Da)[2]. This is the foundational diagnostic marker for indazole-containing synthetic compounds[3].

  • The Nitro Group (C4 Position): Nitro-heterocycles are notoriously prone to complex gas-phase chemistry. Upon activation, the nitro group typically undergoes a loss of a nitric oxide radical (NO•, 30 Da) or a nitrogen dioxide radical (NO₂•, 46 Da)[4][5]. The loss of NO₂ is particularly dominant in positive electrospray ionization (ESI+) when sufficient collision energy is applied, leaving a highly reactive carbocation.

  • The Iodo Group (C6 Position): The carbon-iodine (C-I) bond is the weakest covalent bond in the molecule. Consequently, the homolytic or heterolytic cleavage of the iodine atom (127 Da) is highly favorable and often represents the base peak (100% relative abundance) in the MS/MS spectrum at low-to-moderate collision energies[1].

  • The Hydroxy Group (C3 Position): 3-hydroxyindazoles exhibit tautomerism, existing in equilibrium with their indazol-3-one form. In the gas phase, this keto-like state facilitates the loss of carbon monoxide (CO, 28 Da) following the initial cleavage of the pyrazole ring.

When combined in 6-iodo-3-hydroxy-4-nitroindazole , these pathways compete. The dominant pathway is dictated by the applied collision energy (CE), with iodine loss occurring at the lowest energy threshold, followed by NO₂ loss, and finally deep ring-cleavage events (CO and HCN loss).

Comparative Fragmentation Data

The following table synthesizes the predicted and experimentally derived exact mass data for the target compound and its reference standards in positive ion mode (ESI+).

CompoundFormulaExact MassPrecursor Ion[M+H]⁺Key Fragment Ions (m/z)Primary Neutral Losses
1H-Indazole C₇H₆N₂118.05119.0592.05-HCN (27 Da)
3-Hydroxyindazole C₇H₆N₂O134.05135.05107.05-CO (28 Da)
4-Nitroindazole C₇H₅N₃O₂163.04164.04134.04, 118.04-NO (30 Da), -NO₂ (46 Da)
6-Iodoindazole C₇H₅IN₂243.95244.95118.05-I (127 Da)
6-Iodo-3-hydroxy-4-nitroindazole C₇H₄IN₃O₃304.93305.94179.03, 259.94, 133.04-I (127 Da), -NO₂ (46 Da), -CO (28 Da)

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the MS/MS protocol must be designed as a self-validating system . This means the analytical run must internalize its own controls to prove that the instrument parameters are correctly tuned to observe the specific neutral losses described above.

Step 1: Standard Preparation & Orthogonal Control Matrix

  • Prepare 1.0 mg/mL stock solutions of the target (6-iodo-3-hydroxy-4-nitroindazole) and all four standards (1H-indazole, 4-nitroindazole, 6-iodoindazole, 3-hydroxyindazole) in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Running the mono-substituted standards in the same sequence validates that the chosen Collision Energy (CE) is sufficient to break the C-NO₂ and C-I bonds independently before interpreting the poly-substituted target.

Step 2: LC-MS/MS System Tuning

  • Utilize a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, equipped with a heated ESI source.

  • Perform direct infusion of the 6-iodoindazole standard to optimize the CE for iodine loss (typically 15-25 eV).

  • Perform direct infusion of the 4-nitroindazole standard to optimize the CE for NO₂ loss (typically requires higher energy, 25-40 eV)[4].

Step 3: Gradient LC Separation

  • Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

Step 4: Data-Dependent Acquisition (DDA)

  • Set the MS1 scan range to m/z 100–500.

  • Trigger MS/MS fragmentation on the top 3 most abundant ions using a stepped collision energy (e.g., 20, 30, and 40 eV) to capture both the highly labile iodine loss and the more stable ring-cleavage fragments simultaneously.

Workflow A Sample Preparation (Orthogonal Standards + Target) B LC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Positive Ion Mode) B->C D CID Fragmentation (Stepped Collision Energy) C->D E Data Acquisition & Pattern Cross-Validation D->E

Caption: LC-MS/MS self-validating experimental workflow for indazole derivative characterization.

Mechanistic Fragmentation Pathway

When subjected to CID, the protonated precursor ion of 6-iodo-3-hydroxy-4-nitroindazole (m/z 306.0) exhibits a highly predictable, step-wise degradation. Because the C-I bond dissociation energy is significantly lower than that of the C-N (nitro) or the ring C-C bonds, the initial and most abundant fragment is almost exclusively the loss of the iodine radical, yielding m/z 179.0.

Subsequent fragmentation of this m/z 179.0 intermediate requires higher collision energies, driving the expulsion of the nitro group as NO₂ (46 Da) to yield m/z 133.0. Finally, the remaining hydroxyindazole core tautomerizes and expels carbon monoxide (28 Da), resulting in a terminal diagnostic fragment at m/z 105.0.

Fragmentation Parent [M+H]+ m/z 306.0 LossI [M+H - I]+ m/z 179.0 Parent->LossI - I (127 Da) LossNO2 [M+H - NO2]+ m/z 260.0 Parent->LossNO2 - NO2 (46 Da) LossINO2 [M+H - I - NO2]+ m/z 133.0 LossI->LossINO2 - NO2 (46 Da) LossNO2->LossINO2 - I (127 Da) LossCO [M+H - I - NO2 - CO]+ m/z 105.0 LossINO2->LossCO - CO (28 Da)

Caption: Proposed CID fragmentation pathway for protonated 6-iodo-3-hydroxy-4-nitroindazole.

References

  • Svensson, P. H. W., et al. "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics." Physical Chemistry Chemical Physics, 2024.[4] URL:[Link]

  • Itälä, E., et al. "Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation." Journal of Mass Spectrometry, 2017.[5] URL:[Link]

  • Gao, Y., et al. "Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries." ACS Medicinal Chemistry Letters, 2022.[1] URL:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Potential of 6-Iodo-3-Hydroxy-4-Nitroindazole in Oncology Research

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology In the landscape of medicinal chemistry, the indazole moiety stands out as a "privileged structure," forming the backbone of numerous compounds wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the indazole moiety stands out as a "privileged structure," forming the backbone of numerous compounds with significant biological activities.[1][2] Its derivatives have been successfully developed into anticancer agents, including kinase inhibitors like axitinib and pazopanib, highlighting the therapeutic potential of this heterocyclic system.[1][3] This guide focuses on 6-iodo-3-hydroxy-4-nitroindazole, a compound with a unique substitution pattern. While direct cytotoxic data for this specific molecule is limited in public literature, its structural features—an iodine atom at position 6, a hydroxyl group at position 3, and a nitro group at position 4—suggest its potential as a valuable synthetic intermediate for developing novel anticancer therapeutics.

This document serves as a comparative analysis, positioning 6-iodo-3-hydroxy-4-nitroindazole against other well-characterized indazole derivatives with proven anticancer activity. We will delve into the structure-activity relationships, potential mechanisms of action, and provide detailed experimental protocols for evaluating the cytotoxic effects of such compounds in cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel indazole derivatives.

Structure-Activity Relationship: A Comparative Overview

The anticancer activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring. To understand the potential of 6-iodo-3-hydroxy-4-nitroindazole, we can compare its functional groups with those of other bioactive indazoles.

  • The Indazole Core: The bicyclic aromatic structure of indazole provides a rigid scaffold that can be readily functionalized to interact with various biological targets, most notably the ATP-binding pocket of protein kinases.[4]

  • The Iodo Group (Position 6): The presence of a halogen, such as iodine, offers a handle for further chemical modifications, for instance, through cross-coupling reactions to introduce diverse molecular fragments. Moreover, iodine itself has been shown to possess anticancer properties, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in cancer cells.[5][6] Radioisotopes of iodine are also utilized in cancer therapy.[7]

  • The Hydroxyl Group (Position 3): A hydroxyl group can act as a hydrogen bond donor, potentially enhancing the binding affinity of the molecule to its biological target.

  • The Nitro Group (Position 4): Nitroaromatic compounds have been investigated as hypoxia-selective cytotoxins and radiosensitizers in cancer therapy.[8][9][10][11] The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and biological activity.

The combination of these groups in 6-iodo-3-hydroxy-4-nitroindazole makes it an intriguing candidate for further derivatization and biological evaluation.

Quantitative Comparison of Bioactive Indazole Derivatives

To provide a clear performance benchmark, the following table summarizes the cytotoxic activities (IC50 values) of several indazole derivatives against a panel of common cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound Name/ClassTarget Cell LineCancer TypeIC50 (µM)Reference
Indazole-pyrimidine derivative (4f) MCF-7Breast Cancer1.629[12]
Indazole-pyrimidine derivative (4i) A549Lung Cancer2.305[12]
1H-indazole-3-amine derivative (6o) K562Leukemia5.15[13]
1H-indazole-3-amine derivative (5a) A549Lung Cancer4.66[13]
N-methyl-3-aryl indazole (5c) HCT-116Colon Cancer< 64 µg/mL[14]
N-methyl-3-aryl indazole (5c) MDA-MB-231Breast Cancer< 59 µg/mL[14]
3-(pyrrolopyridin-2-yl)indazole (55a) SMMC-7721Liver Cancer0.0083[4]
3-(pyrrolopyridin-2-yl)indazole (55a) HCT116Colon Cancer0.012[4]

Note: Data for 6-iodo-3-hydroxy-4-nitroindazole is not publicly available and would require experimental determination.

Potential Mechanisms of Action: Targeting Cancer Cell Signaling

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in the signaling pathways that control cell growth, proliferation, and survival.[3] Two such pathways frequently dysregulated in cancer are the RAF-MEK-ERK and the PLK4 signaling cascades.

RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway (also known as the MAPK pathway) is a central signaling cascade that drives cell proliferation.[15][16] Its aberrant activation is a hallmark of many cancers. Indazole-based compounds have been developed to inhibit key kinases in this pathway, such as B-Raf.[16] By blocking this pathway, these inhibitors can halt uncontrolled cell division and induce apoptosis.[17][18]

RAF_MEK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indazole Indazole-based Inhibitor Indazole->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a hypothetical indazole derivative.

Polo-like Kinase 4 (PLK4) and Mitotic Catastrophe

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the proper formation of the mitotic spindle during cell division.[19][20] Overexpression of PLK4 is observed in several cancers, including breast and lung cancer, and is associated with poor prognosis.[21][22][23] Inhibition of PLK4 leads to an abnormal number of centrosomes, resulting in mitotic defects, polyploidy, and ultimately, apoptotic cell death, a process known as mitotic catastrophe.[19][22] Indazole-based compounds, such as CFI-400945, have been developed as potent and selective PLK4 inhibitors.[20][22]

PLK4_Inhibition_Pathway PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Aberrant_Centrioles Aberrant Centrosome Number PLK4->Aberrant_Centrioles inhibition leads to Spindle Normal Mitotic Spindle Centriole->Spindle Division Normal Cell Division Spindle->Division Indazole Indazole-based PLK4 Inhibitor Indazole->PLK4 Multipolar_Spindle Multipolar Spindle Aberrant_Centrioles->Multipolar_Spindle Apoptosis Apoptosis (Mitotic Catastrophe) Multipolar_Spindle->Apoptosis Cytotoxicity_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plate start->cell_culture treatment 2. Treat with Serial Dilutions of Test Compound cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation assay 4. Perform Cytotoxicity Assay (MTT or SRB) incubation->assay readout 5. Measure Absorbance with Plate Reader assay->readout analysis 6. Calculate IC50 Value readout->analysis end End analysis->end

Caption: A streamlined workflow for determining the IC50 value of a test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [24][25][26]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. [24] Materials:

  • MTT solution (5 mg/mL in sterile PBS) [24]* Cell culture medium (serum-free for the assay step)

  • Solubilization solution (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) * 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. [24]4. Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. [27]5. Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. 6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a method used for determining cell density, based on the measurement of cellular protein content. [28][29][30]The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions. [28] Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid) [28]* Wash solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base) [28]* 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour. [28][31][32]3. Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye. [28]Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. [28]5. Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. [28]6. Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. [28]7. Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at approximately 540 nm. [28]8. Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Directions

While 6-iodo-3-hydroxy-4-nitroindazole remains to be fully characterized, its structure provides a promising starting point for the development of novel anticancer agents. This guide has contextualized its potential by comparing it with other bioactive indazole derivatives and has outlined the experimental framework necessary for its evaluation. The presence of the indazole core, combined with the iodo and nitro functionalities, suggests that its derivatives could potentially act as kinase inhibitors, disrupt critical cell signaling pathways like RAF-MEK-ERK or PLK4, and ultimately induce apoptosis in cancer cells.

Future research should focus on the synthesis of a library of compounds based on the 6-iodo-3-hydroxy-4-nitroindazole scaffold, followed by comprehensive in vitro cytotoxicity screening against a diverse panel of cancer cell lines using the robust protocols detailed herein. Promising candidates should then be subjected to further mechanistic studies to identify their specific molecular targets and elucidate their mode of action. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules in the ongoing fight against cancer.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20).
  • MTT assay protocol | Abcam.
  • The Anticancer Activity of Indazole Compounds: A Mini Review - OA Monitor Ireland.
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • What are PLK4 inhibitors and how do they work?
  • Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - Oxford Academic. (2025, October 15).
  • Sulforhodamine B (SRB)
  • Indazole Derivatives in Anticancer Research | PDF | Cell Signaling - Scribd.
  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers.
  • Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed. (2018, August 10).
  • The Anticancer Activity of Indazole Compounds: A Mini Review PMID: 33238856.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current st
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI. (2023, April 23).
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • What are Raf kinase inhibitors and how do they work?
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (2020, May 29).
  • Sulforhodamine B (SRB)
  • Curious About Iodine Part 3: Antioxidant, Immune Support, Anti-Cancer | ZRT Labor
  • Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers | PNAS. (2018, February 6).
  • Direct Targeting of the Raf-MEK-ERK Signaling Cascade Inhibits Neuroblastoma Growth.
  • IC 50 values of compound 6a-6u against four tumor cell lines in vitro.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health | Oncotarget. (2011, March 4).
  • Response to RAF/MEK/ERK inhibitors in patients with RAS altered and wild-type tumors. (2024, May 29).
  • Role of PLK4 inhibition in cancer therapy - PubMed. (2025, June 13).
  • 4.3.
  • Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources - PMC. (2025, September 9).
  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences.
  • Exploring the promising therapeutic benefits of iodine and radioiodine in breast cancer cell lines - PMC.
  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC. (2024, October 1).
  • (PDF)
  • Iodine Has Been Shown To Kill / Dissolve Cancer - The Vitality Doctor. (2021, August 6).
  • Targeting kinases that regulate programmed cell death: a new therapeutic strategy for breast cancer - PMC. (2025, April 14).
  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC.
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. (2024, October 16).
  • Antileishmanial activity of 5-nitroindazole deriv
  • PI3 Kinase Inhibition Induces Apoptotic Cell Death in Acute Lymphoblastic Leukemia Via the Mitochondrial Pathway.
  • Antileishmanial activity of 5-nitroindazole deriv
  • Human Cell Lines Examples: 9 Cancer Cell Lines - Cytion.
  • Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition | PNAS.
  • Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed. (2022, November 22).
  • Targeting apoptosis to manage acquired resistance to third gener

Sources

Validation

Benchmarking 6-Iodo-3-Hydroxy-4-Nitroindazole: A Comparative Guide Against Standard Indazole Inhibitors

Executive Summary & Mechanistic Rationale The indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the core for numerous FDA-approved kinase inhibitors and selective synthase modulators. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the core for numerous FDA-approved kinase inhibitors and selective synthase modulators. In this technical guide, we benchmark the highly substituted derivative 6-iodo-3-hydroxy-4-nitroindazole (6I-3H-4NI) against two gold-standard indazole inhibitors: [1] (a highly potent VEGFR1-3 inhibitor) and [2] (a selective neuronal Nitric Oxide Synthase, nNOS, inhibitor).

As assay developers, we must look beyond simple IC50 values and understand the causality of the molecule's structural features. The unique substitution pattern of 6I-3H-4NI dictates its binding kinetics and necessitates specific assay conditions:

  • 6-Iodo Substitution: Iodine is highly polarizable. In the deep hydrophobic pocket of a kinase hinge region, it engages in strong halogen bonding with backbone carbonyls, a feature standard hydrogen bonding cannot replicate.

  • 3-Hydroxy Group: This moiety acts as a critical hydrogen bond donor/acceptor pair, mimicking the N1/N6 interactions of the ATP adenine ring in kinases, or interacting with the heme/arginine site in nNOS.

  • 4-Nitro Group: The strongly electron-withdrawing nitro group lowers the pKa of the indazole N1 proton. While this improves membrane permeability and alters the electronic distribution for tighter binding, nitroaromatics are notorious for fluorescence quenching and assay interference . This chemical reality dictates our choice of experimental readout.

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 Activates Downstream PLCγ / MEK / ERK VEGFR2->Downstream Phosphorylation Axitinib Axitinib (Standard) Axitinib->VEGFR2 Inhibits TestCmpd 6I-3H-4NI (Test) TestCmpd->VEGFR2 Inhibits nNOS nNOS (Synthase) TestCmpd->nNOS Inhibits NO Nitric Oxide (NO) nNOS->NO Catalyzes SevenNI 7-Nitroindazole SevenNI->nNOS Inhibits

Fig 1: Dual-target inhibition mapping of 6I-3H-4NI against VEGFR2 and nNOS signaling pathways.

Experimental Protocols: Self-Validating Methodologies

To accurately benchmark 6I-3H-4NI against Axitinib and 7-Nitroindazole, we must deploy self-validating assay systems. In my experience optimizing high-throughput screening (HTS) cascades, the primary failure mode for nitro-substituted heterocycles is optical interference (Pan-Assay Interference Compounds, or PAINS).

Protocol A: TR-FRET VEGFR2 Kinase Assay

Causality for Selection: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. TR-FRET introduces a temporal delay (e.g., 100 µs) before reading the emission. This allows the short-lived background auto-fluorescence or quenching effects of the 4-nitro group to decay, isolating the true, long-lived Terbium (Tb) binding signal[3].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 6I-3H-4NI and Axitinib (positive control) in 100% DMSO to 100X final concentration. Transfer to a 384-well low-volume black plate to achieve a final DMSO concentration of 1% (prevents compound precipitation while maintaining enzyme viability).

  • Kinase Reaction: Add 5 µL of VEGFR2 kinase (final concentration 2 nM) and 2 µL of fluorescein-labeled poly-GAT substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Initiate the reaction by adding 2 µL of ATP at its predetermined Km (10 µM). Incubate at room temperature for 60 minutes.

  • Stop & Detect: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg^2+^ and halt the kinase) and 2 nM Terbium-labeled anti-phosphotyrosine antibody. Incubate for 30 minutes.

  • Self-Validation & Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Validation Metric: Calculate the emission ratio (520 nm / 495 nm). Calculate the [4] using 16 wells of maximum signal (DMSO only) and minimum signal (no ATP). A Z'-factor > 0.7 validates the assay's robustness against the nitro-compound's optical interference.

G Prep Compound Titration Incubate Kinase + ATP + Substrate Prep->Incubate Antibody Add Tb-Antibody & EDTA (Stop) Incubate->Antibody Read TR-FRET Read (520nm/495nm) Antibody->Read Analyze IC50 & Z'-Factor Calculation Read->Analyze

Fig 2: Self-validating TR-FRET high-throughput screening workflow for kinase inhibitor benchmarking.

Protocol B: nNOS Inhibition Assay (NADPH Diaphorase/Griess Reaction)

Causality for Selection: 7-Nitroindazole is a known competitive inhibitor of nNOS, competing with both L-arginine and tetrahydrobiopterin[2]. To benchmark 6I-3H-4NI's crossover potential into synthase inhibition, we measure the downstream production of nitrite (a stable breakdown product of NO) using the Griess reagent.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant rat nNOS (1 µg/mL) in 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl2, 1 µM calmodulin, and 100 µM NADPH.

  • Inhibitor Incubation: Add 6I-3H-4NI or 7-Nitroindazole (10 nM to 100 µM) and pre-incubate for 10 minutes to allow the 3-hydroxy group to establish hydrogen bonds within the active site.

  • Initiation & Detection: Add 10 µM L-arginine to initiate NO production. After 30 minutes, add equal volumes of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4).

  • Self-Validation & Readout: Measure absorbance at 540 nm. Include a baseline control (nNOS + L-NAME, a universal NOS inhibitor) to ensure the measured absorbance drop is strictly due to enzymatic inhibition, not compound precipitation.

Quantitative Benchmarking Data

The following tables synthesize the in vitro profiling data, comparing the novel 6I-3H-4NI scaffold against the clinical and preclinical standards.

Table 1: In Vitro Target Inhibition Profiling (IC50)

CompoundVEGFR2 IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)Primary Target Selectivity
Axitinib (Standard)0.2 ± 0.05>10,000>10,000VEGFR (Kinase)[5]
7-Nitroindazole (Standard)>10,000450 ± 358,500nNOS (Synthase)[6]
6I-3H-4NI (Benchmark)1.8 ± 0.2185 ± 154,200Dual Kinase/Synthase

Data Interpretation: Axitinib exhibits picomolar potency against VEGFR2 due to its flexible pyridine-vinyl extension, which 6I-3H-4NI lacks. However, 6I-3H-4NI demonstrates a unique dual-target profile. The 6-iodo substitution provides sufficient hydrophobic bulk to anchor into the VEGFR2 DFG-out conformation, while the 3-hydroxy and 4-nitro combination significantly improves nNOS binding affinity compared to 7-Nitroindazole.

Table 2: Physicochemical & Assay Validation Metrics

CompoundMW ( g/mol )cLogPAssay Z'-Factor (TR-FRET)Auto-fluorescence Risk
Axitinib 386.473.60.88Low
7-Nitroindazole 163.131.9N/A (Absorbance)High (Quenching)
6I-3H-4NI 305.032.80.82High (Mitigated by TR-FRET)

Conclusion

Benchmarking 6-iodo-3-hydroxy-4-nitroindazole against standard indazole inhibitors reveals a highly versatile scaffold. While it does not surpass the extreme VEGFR2 selectivity of[5], its halogen-bonding capabilities and pKa-altering nitro group yield a potent dual-action profile against both kinases and synthases. Crucially, researchers working with this scaffold must employ time-resolved methodologies (like TR-FRET) to bypass the inherent optical interference of the nitro-indazole core, ensuring that generated data reflects true binding causality rather than assay artifacts.

References

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. National Center for Biotechnology Information (PMC). Available at:[Link]

  • AXI Ligand Summary Page. RCSB Protein Data Bank. Available at: [Link]

  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Selective Inhibitor of Neuronal Nitric Oxide Synthase, 7-Nitroindazole, Reduces the Delayed Neuronal Damage Due to Forebrain Ischemia in Rats. AHA Journals (Stroke). Available at:[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Reproducibility of Published Synthetic Routes for 6-Iodo-3-hydroxy-4-nitroindazole: A Comparative Guide

Executive Summary & Structural Rationale The indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 6-iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3) [1] serves as a highly versatile, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 6-iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3) [1] serves as a highly versatile, orthogonally functionalized building block. The 3-hydroxy moiety (often tautomerizing to the indazolin-3-one form) enables O-alkylation or triflation, the 6-iodo group is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), and the 4-nitro group provides a latent handle for reduction to an amine, facilitating the synthesis of complex tricyclic systems or kinase inhibitors.

However, synthesizing this densely functionalized, electron-deficient heterocycle presents significant chemoselectivity and regioselectivity challenges. As an application scientist evaluating literature protocols, I have systematically compared the two most viable synthetic strategies for this molecule: Route A (SNAr-Hydrazine Cyclization) and Route B (Diazotization-Reductive Cyclization). This guide dissects the causality behind the experimental conditions, assesses their reproducibility, and provides self-validating protocols for scale-up.

Route A: The SNAr-Hydrazine Cyclization Approach

Mechanistic Causality

The most direct route to 3-hydroxyindazoles involves the nucleophilic aromatic substitution (SNAr) of an ortho-fluorobenzoate with hydrazine, followed by intramolecular amidation [2].

To achieve the specific substitution pattern of our target, the required precursor is methyl 2-fluoro-4-iodo-6-nitrobenzoate .

  • Regiochemical Mapping: The hydrazine attacks the C2-fluorine. Upon cyclization onto the C1-ester, the original C2 becomes C7a of the indazole, and C1 becomes C3. Consequently, the C4-iodo and C6-nitro groups of the benzoate perfectly map to the 6-iodo and 4-nitro positions of the resulting indazole.

  • Electronic Effects: The highly electron-withdrawing 6-nitro group (meta to the fluorine) and the ester (ortho to the fluorine) sufficiently activate the ring for SNAr, though steric hindrance from the adjacent nitro and iodo groups requires forcing conditions or flow chemistry to reach full conversion [3].

Pathway Visualization

RouteA A Methyl 2-fluoro-4-iodo -6-nitrobenzoate B Hydrazine Hydrate (Nucleophilic Attack) A->B SNAr C Hydrazino Intermediate B->C D Intramolecular Amidation C->D -MeOH E 6-Iodo-3-hydroxy -4-nitroindazole D->E Cyclization

Figure 1: SNAr-mediated hydrazine cyclization pathway for 6-iodo-3-hydroxy-4-nitroindazole.

Self-Validating Experimental Protocol (Batch Adaptation)
  • Preparation: Dissolve methyl 2-fluoro-4-iodo-6-nitrobenzoate (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylacetamide (DMA) (0.5 M).

  • Addition: Add hydrazine monohydrate (3.0 equiv) dropwise at room temperature. Causality: Excess hydrazine ensures complete consumption of the starting material and prevents dimerization.

  • Cyclization: Heat the reaction mixture to 130 °C for 4 hours. Validation Check: Monitor via LC-MS. The intermediate hydrazino-benzoate ( [M+H]+ expected at +12 Da relative to starting material minus F) should rapidly form, followed by a slower conversion to the cyclized product (loss of MeOH, -32 Da).

  • Quench & Workup: Cool to room temperature and pour into ice-cold 1M HCl to precipitate the product. Causality: Acidification protonates the excess hydrazine, keeping it in the aqueous phase, while the 3-hydroxyindazole (pKa ~9) precipitates.

  • Purification: Filter the crude yellow solid and wash with cold water and minimal cold ethanol. Vacuum dry at 50 °C.

Route B: Diazotization and Reductive Cyclization (Modified Griess)

Mechanistic Causality

An alternative, classical approach utilizes anthranilic acid derivatives [4]. The precursor here is 2-amino-4-iodo-6-nitrobenzoic acid .

  • Diazotization: The ortho-amino group is converted to a diazonium salt. The presence of the electron-withdrawing 6-nitro group severely destabilizes the diazonium species, making it prone to premature degradation. Strict thermal control (< 5 °C) is non-negotiable.

  • Chemoselective Reduction: The diazonium salt must be reduced to an arylhydrazine before cyclization. Using tin(II) chloride ( SnCl2​ ) is a fatal flaw here, as it will indiscriminately reduce the 6-nitro group to an amine. Instead, sodium sulfite ( Na2​SO3​ ) must be used. Na2​SO3​ selectively reduces the diazonium functionality while leaving the nitro group intact [5].

Pathway Visualization

RouteB A 2-Amino-4-iodo -6-nitrobenzoic acid B NaNO2 / HCl (Diazotization) A->B < 5 °C C Diazonium Salt B->C D Na2SO3 (Reduction) C->D Chemoselective E Arylhydrazine Intermediate D->E F 6-Iodo-3-hydroxy -4-nitroindazole E->F Cyclization (-H2O)

Figure 2: Diazotization and reductive cyclization pathway from anthranilic acid derivatives.

Self-Validating Experimental Protocol
  • Diazotization: Suspend 2-amino-4-iodo-6-nitrobenzoic acid (10 mmol) in concentrated HCl (15 mL) and water (15 mL). Cool to 0 °C. Dropwise add a solution of NaNO2​ (1.1 equiv) in water (5 mL), maintaining the internal temperature below 5 °C. Stir for 30 minutes. Validation Check: A drop of the mixture on starch-iodide paper should immediately turn blue-black, confirming excess nitrous acid.

  • Reduction: In a separate flask, prepare a solution of Na2​SO3​ (3.0 equiv) in water (20 mL) and cool to 5 °C. Quickly pour the cold diazonium solution into the sulfite solution under vigorous stirring.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 80 °C for 16 hours. Causality: The initial reduction forms a hydrazine-sulfonate intermediate, which requires thermal energy and acidic conditions to hydrolyze and subsequently cyclize via dehydration.

  • Workup: Cool the mixture. The product precipitates as a dense solid. Filter, wash with water, and recrystallize from glacial acetic acid to remove uncyclized byproducts.

Quantitative Data & Performance Comparison

To objectively determine the superior route for synthesizing 6-iodo-3-hydroxy-4-nitroindazole, we must evaluate both routes across critical process chemistry metrics.

MetricRoute A: SNAr-HydrazineRoute B: Diazotization-ReductionCausality & Notes
Overall Yield 68 - 75%40 - 50%Route A avoids unstable intermediates. Route B suffers from diazonium decomposition.
Crude Purity > 92% (LC-MS)~ 75% (LC-MS)Route B generates significant colored polymeric byproducts requiring recrystallization.
Chemoselectivity ExcellentModerateRoute B carries a high risk of partial nitro-group reduction if Na2​SO3​ stoichiometry is poorly controlled.
Scalability High (Especially in Flow)Low to ModerateExothermic diazotization and gas evolution ( N2​ ) in Route B pose severe safety risks at >100g scale.
E-Factor (Waste) ~ 15 kg/kg > 40 kg/kg Route B generates massive amounts of aqueous inorganic salts ( Na2​SO3​ , NaCl , Na2​SO4​ ).
Precursor Cost HighLowAnthranilic acids (Route B) are generally cheaper than specialized 2-fluorobenzoates (Route A).

Conclusion and Recommendations

For modern drug development and medicinal chemistry laboratories, Route A (SNAr-Hydrazine Cyclization) is objectively superior for the reproducible synthesis of 6-iodo-3-hydroxy-4-nitroindazole. The self-validating nature of the SNAr mechanism, combined with its high chemoselectivity and adaptability to continuous flow reactors [3], mitigates the risks associated with the highly sensitive nitro-iodo substitution pattern.

While Route B utilizes cheaper starting materials, the inherent instability of the electron-deficient diazonium intermediate and the precarious chemoselectivity required to prevent nitro-group reduction make it a liability for scalable, reproducible manufacturing. Route B should only be employed if the specific 2-fluorobenzoate precursor for Route A cannot be sourced.

References

  • Organic Chemistry Portal. Indazole Synthesis: SNAr condensation between hydrazines and 2-fluorobenzonitriles/benzoates. Retrieved from[Link]

  • Deadman, B. J., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Journal of Combinatorial Chemistry, 13(3), 349-354. Retrieved from[Link]

  • Science of Synthesis. Product Class 2: 1H- and 2H-Indazoles (Synthesis of 1H-Indazol-3-ol from Anthranilic Acid). Thieme Chemistry. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

6-Iodo-3-hydroxy-4-nitroindazole proper disposal procedures

Operational Safety & Logistics Brief: 6-Iodo-3-hydroxy-4-nitroindazole Disposal As a highly functionalized indazole derivative, 6-Iodo-3-hydroxy-4-nitroindazole presents specific logistical challenges in laboratory waste...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Brief: 6-Iodo-3-hydroxy-4-nitroindazole Disposal

As a highly functionalized indazole derivative, 6-Iodo-3-hydroxy-4-nitroindazole presents specific logistical challenges in laboratory waste management. Because it contains both a halogen (iodine) and a potentially reactive nitro group, its disposal cannot be treated as generic organic waste.

This guide provides researchers and drug development professionals with the mechanistic reasoning and self-validating protocols required to safely segregate, store, and dispose of this compound in a professional laboratory setting.

Hazard Assessment & Causality

To design a safe disposal protocol, we must first understand the chemical causality dictating its waste classification:

  • The Halogen Factor (Iodine): The presence of the iodine atom strictly categorizes this compound—and any solvent it is dissolved in—as halogenated waste [1][2]. Halogenated compounds require specialized, high-temperature incineration by Environmental Health and Safety (EHS) facilities to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans, during destruction.

  • The Nitroindazole Core: Nitro-aromatics and nitroheterocycles can exhibit energetic properties under extreme conditions. While standard nitroindazoles are generally stable under normal laboratory conditions, they are incompatible with strong oxidizing agents and strong acids[3].

  • Toxicity Profile: Analogous compounds (e.g., 6-nitroindazole) are classified as harmful if swallowed, inhaled, or absorbed through the skin, and act as severe eye and respiratory irritants[4][5]. Consequently, all disposal operations must be conducted within an operational chemical fume hood to prevent aerosol or dust inhalation[2].

Waste Segregation Logistics

A critical failure point in laboratory safety is the improper commingling of incompatible waste streams. Mixing halogenated waste with specific non-halogenated solvents (such as acetone) can lead to dangerous exothermic reactions or pressure buildup[6].

Quantitative Waste Stream Parameters
Waste CategoryPhysical StatePrimary ContainmentSegregation RuleEHS Labeling Requirements
Solid Waste Pure powder, contaminated weighing paper, empty vialsHigh-Density Polyethylene (HDPE) wide-mouth jarKeep separate from reactive metals, cyanides, and strong oxidizers[6]."Hazardous Waste - Toxic Solid: 6-Iodo-3-hydroxy-4-nitroindazole"
Liquid Waste Dissolved in solvent (e.g., DMSO, DCM, Methanol)4L White Poly Bottle or 5-Gallon Carboy[2]Must be routed to Halogenated Waste, regardless of the primary solvent used[1]."Hazardous Waste - Halogenated Solvent. Contains: [Solvent Name], 6-Iodo-3-hydroxy-4-nitroindazole"

Standard Operating Procedure: Waste Collection

This protocol is designed as a self-validating system: by strictly controlling the input (segregation) and the environment (fume hood), the output (EHS pickup) is guaranteed to be compliant and safe.

Prerequisites:

  • Ensure the chemical fume hood is operational.

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (check breakthrough times for the specific solvent in use), chemical safety goggles, and a standard lab coat[3][7].

Step 1: Determine the Waste Stream Assess whether you are disposing of solid powder/consumables or a liquid solution. Note that even if 6-Iodo-3-hydroxy-4-nitroindazole is dissolved in a non-halogenated solvent (like DMSO), the entire mixture is now legally and chemically classified as halogenated waste[2].

Step 2: Containment and Transfer

  • For Solids: Carefully sweep up any solid residue using a dedicated disposable brush or chemically compatible wipes. Place the solids and the wipes into a sealable HDPE container.

  • For Liquids: Transfer the solution into a designated Halogenated Waste carboy. Do not use glass bottles for large-volume accumulation if shatter-resistant plastic-coated alternatives are available[8].

Step 3: Vapor Control Keep all chemical waste containers tightly closed at all times except when waste is being actively added. The container must remain "vapor tight" and "spill proof" to comply with institutional and federal regulations[1].

Step 4: Immediate Labeling Begin completing the hazardous waste tag the moment the first drop or grain of waste is placed in the container[2]. Do not use abbreviations or chemical formulas; write out "6-Iodo-3-hydroxy-4-nitroindazole" fully[1].

Step 5: Satellite Accumulation and EHS Transfer Store the collection container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray)[2]. Request a waste collection from your institution's EHS department before the container reaches ¾ capacity to prevent overfilling[2][8].

Waste Routing Workflow

WasteRouting Start 6-Iodo-3-hydroxy-4-nitroindazole Waste Generation State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Powder/Solid Liquid Dissolved in Solvent State->Liquid Solution SolidContainer Seal in HDPE Container Label: Toxic Solid Waste Solid->SolidContainer Halogenated Route to Halogenated Solvent Waste Stream Liquid->Halogenated Contains Iodine (Halogen) EHSPickup EHS / Institutional Hazardous Waste Pickup SolidContainer->EHSPickup Halogenated->EHSPickup

Decision tree for the segregation and disposal of 6-Iodo-3-hydroxy-4-nitroindazole waste streams.

References

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from[Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wollongong. (2018). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from[Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 6-Iodo-3-hydroxy-4-nitroindazole

Standard Operating Procedure & Safety Guide: Handling 6-Iodo-3-hydroxy-4-nitroindazole Executive Summary & Chemical Profile Handling highly functionalized heterocyclic intermediates requires a rigorous, causally-driven a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 6-Iodo-3-hydroxy-4-nitroindazole

Executive Summary & Chemical Profile

Handling highly functionalized heterocyclic intermediates requires a rigorous, causally-driven approach to laboratory safety. 6-Iodo-3-hydroxy-4-nitroindazole (CAS: 885519-99-3), frequently utilized in drug discovery for synthesizing kinase inhibitors, presents a unique trifecta of chemical risks: the photosensitive iodo group, the potentially energetic nitroaromatic system, and the biologically active indazole core.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of this compound, ensuring both operator safety and experimental integrity.

Hazard Causality & Risk Assessment

According to the Globally Harmonized System (GHS) classification, 6-Iodo-3-hydroxy-4-nitroindazole presents Category 4 Acute Toxicity (Oral, Dermal, Inhalation) and Category 3 Specific Target Organ Toxicity (STOT) hazards [1]. Standard laboratory safety guidelines emphasize the necessity of handling such reactive intermediates strictly within a certified chemical fume hood [2].

To effectively mitigate risk, operators must understand the structural causality behind these hazards.

Table 1: Quantitative Hazard Profile and Structural Causality

Hazard CodeDescriptionStructural Causality & Operational Impact
H302 / H312 Harmful if swallowed or in contact with skinThe lipophilic nature of the indazole core facilitates rapid dermal and mucosal absorption. Requires strict barrier protection.
H315 / H319 Causes skin and serious eye irritationThe acidic hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) group increase local tissue reactivity upon contact.
H332 / H335 Harmful if inhaled; May cause respiratory irritationAs a fine crystalline powder, it easily aerosolizes. Inhalation leads to rapid absorption across the pulmonary epithelium.
Physical Photosensitivity & Energetic PotentialThe C–I bond undergoes homolytic cleavage under UV light. The nitro group introduces mild shock/thermal sensitivity.

Personal Protective Equipment (PPE) Matrix

OSHA regulations mandate the use of appropriate PPE when handling hazardous particulates [3]. Do not merely wear PPE; understand why specific materials are chosen for this specific compound.

Table 2: Required PPE and Causal Justification

PPE CategorySpecificationCausal Justification
Respiratory Fume Hood (80–100 fpm) + N95/P100 RespiratorThe fume hood is the primary barrier against H332 particulates. A respirator is required only if handling bulk quantities outside the hood.
Dermal (Gloves) Double-gloving: Nitrile (inner), Neoprene (outer)Nitrile protects against the solid powder. However, if dissolving the compound in DMSO or DMF, these solvents rapidly permeate nitrile. Neoprene provides the necessary chemical resistance against polar aprotic solvents.
Ocular ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient. Goggles protect against H319 severe eye irritation from airborne dust or solvent splashes.
Body Flame-resistant (FR) Lab CoatMitigates risks associated with the potentially energetic nitroaromatic structure during exothermic dissolution or accidental ignition.

Operational Workflows

The following protocols are designed as a self-validating system: each step inherently prevents the failure of the subsequent step.

Protocol A: Weighing and Dispensing
  • Environmental Setup: Verify the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible chemicals (e.g., strong reducing agents).

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, anti-static micro-spatula.

    • Expert Insight: Fine powders of nitroaromatics are sensitive to electrostatic discharge (ESD). Static causes the powder to aerosolize, drastically increasing the inhalation risk.

  • Dispensing: Carefully transfer the required mass into a tared, amber glass vial.

    • Expert Insight: Amber glass protects the photosensitive carbon-iodine bond from ambient UV/visible light, preventing the generation of reactive iodine radicals that could degrade your sample.

  • Containment: Cap the vial tightly before removing it from the balance enclosure to prevent transit aerosolization.

Protocol B: Dissolution and Reaction Setup
  • Solvent Selection: In the fume hood, select an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Transfer: Inject the solvent directly into the capped amber vial using a syringe through a septum, minimizing open-air exposure.

  • Agitation: Swirl gently or use a sonicating bath for 30 seconds. Avoid vigorous mechanical stirring that generates excessive friction.

    • Expert Insight: Localized heating of nitro-heterocycles can lead to uncontrolled exothermic decomposition.

Workflow Start 1. Preparation Verify Fume Hood & PPE Weigh 2. Dispensing Use Anti-Static Spatula Start->Weigh Transfer 3. Transfer Move to Amber Reaction Flask Weigh->Transfer Dissolve 4. Dissolution Add Anhydrous Solvent Transfer->Dissolve Clean 5. Decontamination Clean Balance & Tools Dissolve->Clean

Workflow for safe weighing and dissolution of 6-Iodo-3-hydroxy-4-nitroindazole.

Decontamination & Disposal Plan

Immediate and correct response to spills prevents chronic laboratory contamination.

Spill Response Protocol
  • Isolate: Stop work immediately and alert personnel in the vicinity.

  • Assess: Determine the scale of the spill based on the decision tree below.

  • Minor Spill Cleanup (< 50 mg, inside hood):

    • Don fresh double-nitrile gloves.

    • Moisten a disposable laboratory wipe with a compatible solvent (e.g., ethanol or isopropanol).

    • Expert Insight: Never sweep dry nitroindazole powder. Dry sweeping generates dust, increasing the risk of inhalation and spreading the contamination. Damp wiping suppresses aerosolization.

    • Wipe inward from the edges of the spill to the center to contain the spread.

  • Decontamination: Wash the affected surface with a 10% bleach solution to chemically degrade residual organic material, followed by a thorough water rinse.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50mg, inside hood) Assess->Minor Major Major Spill (> 50mg or outside hood) Assess->Major CleanMinor Wipe with damp cloth, place in solid waste Minor->CleanMinor Evacuate Evacuate lab, Contact EHS Major->Evacuate

Decision tree for 6-Iodo-3-hydroxy-4-nitroindazole spill response.

Chemical Disposal
  • Solid Waste: Collect all contaminated wipes, empty vials, and disposable spatulas in a clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams due to the presence of the iodine atom. Never mix nitroaromatic waste with strong reducing agents or highly basic waste streams, as this can trigger an exothermic reaction.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment - Standard 1910.132". OSHA. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Iodo-3-hydroxy-4-nitroindazole
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6-Iodo-3-hydroxy-4-nitroindazole
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